molecular formula C8H10N2O2 B1510058 Ethyl 4-methylpyrimidine-2-carboxylate CAS No. 1196156-62-3

Ethyl 4-methylpyrimidine-2-carboxylate

Cat. No.: B1510058
CAS No.: 1196156-62-3
M. Wt: 166.18 g/mol
InChI Key: MHRCVXXVOGKTDR-UHFFFAOYSA-N
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Description

Ethyl 4-methylpyrimidine-2-carboxylate is a chemical compound with the CAS Number 1196156-62-3 and a molecular formula of C 8 H 10 N 2 O 2 . It has a molecular weight of 166.18 g/mol . For safe handling, please refer to the Safety Data Sheet. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. The compound features a pyrimidine ring, a core structure in medicinal chemistry. Pyrimidine derivatives are of significant research interest due to their wide range of potential biological activities. For instance, structurally similar 2-aminopyrimidine-5-carboxylate derivatives have been investigated for their antibacterial properties, specifically as inhibitors of enzymes in the methylerythritol phosphate (MEP) pathway, a target for antibiotic development . Furthermore, ester compounds, in general, are valuable in pharmaceutical research, often serving as prodrugs or intermediates to modify the pharmacokinetic properties of drug candidates . The product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

ethyl 4-methylpyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-9-5-4-6(2)10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRCVXXVOGKTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738180
Record name Ethyl 4-methylpyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-62-3
Record name Ethyl 4-methylpyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 4-methylpyrimidine-2-carboxylate (CAS 1196156-62-3)

[1][2][3]

Executive Summary

Ethyl 4-methylpyrimidine-2-carboxylate (CAS 1196156-62-3) is a specialized heterocyclic building block critical to modern medicinal chemistry.[1][2][3] As a pyrimidine-2-carboxylate derivative, it serves as a strategic scaffold in the synthesis of bioactive small molecules, particularly in the fields of oncology and antimicrobial research.[2]

Unlike common pyrimidine intermediates functionalized at the 4- or 6-positions, this compound features a carboxylate moiety at the 2-position—a "privileged" position that allows for the construction of complex fused ring systems and target-specific ligands.[2] Recent studies have highlighted its potential as a precursor for agents inducing apoptosis in breast cancer cell lines (MCF-7, MDA-MB-231) and exhibiting broad-spectrum antimicrobial activity.[2]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic methodologies, reactivity profiles, and application in drug discovery workflows.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name This compound
CAS Number 1196156-62-3
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water
pKa (Calculated) ~1.5 (Pyrimidine N), ~-0.3 (Ester O)
Storage Conditions 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light

Synthetic Methodologies

The synthesis of 2-substituted pyrimidine esters typically challenges standard condensation protocols due to the electronic deactivation of the 2-position.[2] The most robust industrial route involves the transformation of 4-methylpyrimidine-2-carbonitrile via a Pinner-like reaction or acid-catalyzed alcoholysis.[2]

Core Synthesis Workflow (Pinner Reaction Pathway)

This protocol utilizes the nitrile precursor, which is often more accessible than the carboxylic acid.[2]

Reagents: 4-methylpyrimidine-2-carbonitrile, Ethanol (anhydrous), HCl (gas or in dioxane), Water.[2]

  • Imidate Formation:

    • Dissolve 4-methylpyrimidine-2-carbonitrile (1.0 eq) in anhydrous ethanol (10-20 volumes).

    • Cool the solution to 0°C.

    • Bubble dry HCl gas through the solution for 30–60 minutes or add HCl in dioxane (4.0 M, 3.0 eq).

    • Mechanism:[4][5] Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by ethanol, forming the imidate hydrochloride intermediate.[2]

  • Hydrolysis to Ester:

    • Add a stoichiometric amount of water (or wet ethanol) to the reaction mixture.[2]

    • Heat to reflux (78°C) for 2–4 hours.

    • Mechanism:[4][5] The imidate undergoes hydrolysis, releasing ammonium chloride and yielding the ethyl ester.[2]

  • Workup & Purification:

    • Concentrate the solvent in vacuo.[2][6]

    • Neutralize the residue with saturated NaHCO₃ (keep pH ~8) and extract with Ethyl Acetate.[2]

    • Dry over Na₂SO₄ and concentrate.[2]

    • Purification: Recrystallization from Hexane/EtOAc or flash column chromatography (SiO₂, 10-30% EtOAc in Hexane).[2]

Synthetic Pathway Diagram[2]

SynthesisPathwayNitrile4-methylpyrimidine-2-carbonitrileImidateEthyl ImidateIntermediateNitrile->ImidateEtOH, HCl (gas)0°C -> RTProductEthyl 4-methylpyrimidine-2-carboxylate(CAS 1196156-62-3)Imidate->ProductH2O, Reflux(- NH4Cl)

Figure 1: Pinner synthesis route converting the nitrile precursor to the target ester.[2]

Reactivity & Functionalization Profile

For drug development professionals, the value of CAS 1196156-62-3 lies in its orthogonal reactivity .[2] The ester group at C2 and the methyl group at C4 offer distinct handles for diversification.[2]

C2-Ester Functionalization

The ester moiety is the primary reactive site, susceptible to standard nucleophilic acyl substitution.[2]

  • Hydrolysis: Treatment with LiOH/THF/H₂O yields the free acid (4-methylpyrimidine-2-carboxylic acid), a precursor for amide coupling.[2]

  • Amidation: Direct reaction with primary amines (often requiring high temperature or Lewis acid catalysis) or via the acid chloride yields pyrimidine-2-carboxamides.[2]

  • Reduction: Reduction with NaBH₄ or LiAlH₄ yields the hydroxymethyl derivative, altering the physicochemical profile (LogP).[2]

C4-Methyl Activation

The methyl group at the 4-position is activated due to the electron-withdrawing nature of the pyrimidine ring (similar to 2/4-picoline).[2]

  • Oxidation: SeO₂ oxidation can convert the methyl group to an aldehyde (4-formyl), allowing for reductive amination or Wittig reactions.[2]

  • Condensation: In the presence of strong bases (e.g., NaOEt), the methyl group can participate in aldol-like condensations with aromatic aldehydes.[2]

Functionalization Workflow[2]

ReactivityCoreEthyl 4-methylpyrimidine-2-carboxylateAcidCarboxylic Acid(Amide Coupling)Core->AcidLiOH, THF/H2OAlcoholHydroxymethylDerivativeCore->AlcoholNaBH4 / LiAlH4HydrazideAcyl Hydrazide(Heterocycle formation)Core->HydrazideNH2NH2·H2OAldehyde4-Formyl Derivative(via SeO2)Core->AldehydeSeO2, Dioxane

Figure 2: Divergent synthesis capabilities from the core scaffold.[2]

Biological Applications & Therapeutic Potential[2][5][10]

Oncology (Breast Cancer)

Research indicates that this compound exhibits cytotoxic activity against specific breast cancer cell lines.[2]

  • Targets: MCF-7 (ER-positive) and MDA-MB-231 (Triple-negative).[2]

  • Mechanism: Induction of apoptosis.[2][3] Flow cytometry studies have demonstrated a dose-dependent increase in early and late apoptotic cells upon treatment.[2][3]

  • Potency: Reported IC₅₀ values range from 1.75 to 12.91 μM , suggesting potency comparable to or exceeding standard reference agents in specific in vitro assays [1].[2][3]

Antimicrobial Activity

The pyrimidine-2-carboxylate pharmacophore is structurally related to inhibitors of the methylerythritol phosphate (MEP) pathway.[2][3] Derivatives of this scaffold have shown efficacy against:

  • Staphylococcus aureus (Gram-positive)[2]

  • Escherichia coli (Gram-negative)[2][3]

Safety & Handling (MSDS Highlights)

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2]

Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust/vapors.[2]

  • Spill: Sweep up solid spills without creating dust; neutralize aqueous residues before disposal.[2]

References

  • BenchChem. this compound (CAS 1196156-62-3) Technical Data and Biological Activity. Retrieved from [2]

  • PubChem. Compound Summary: Ethyl pyrimidine-4-carboxylate derivatives and safety data.[2] National Library of Medicine.[2] Retrieved from (Note: Analogous structure reference for safety profile).[2]

  • ChemicalBook. Pyrimidine-2-carboxylic acid synthesis and properties. Retrieved from [2]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives.[2] Current Chemistry Letters.[2] Retrieved from

Technical Monograph: Ethyl 4-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of Ethyl 4-methylpyrimidine-2-carboxylate , a specialized heterocyclic building block. This guide is structured to facilitate its application in medicinal chemistry, specifically in the synthesis of kinase inhibitors and bioconjugates.

CAS Registry Number: 1196156-62-3 (Isomer Specific) | Molecular Formula: C₈H₁₀N₂O₂

Chemical Identity & Physicochemical Profile

This compound (E4MPC) is a heteroaromatic ester characterized by a high degree of electronic asymmetry. Unlike its more common isomer (ethyl 2-methylpyrimidine-4-carboxylate), E4MPC features an ester group at the highly electron-deficient 2-position, flanked by both ring nitrogens. This structural arrangement imparts unique electrophilic properties to the carbonyl carbon.

Key Physicochemical Data
PropertyValue / DescriptionTechnical Note
Molecular Weight 166.18 g/mol Suitable for fragment-based drug discovery (FBDD).
Physical State Low-melting solid or viscous oilTendency to supercool; purity dependent.
LogP (Predicted) ~0.8 - 1.2Lipophilic enough for membrane permeability; ideal for lead optimization.
pKa (Conjugate Acid) ~1.5 (Pyridine-like N)The 2-ester group significantly lowers the basicity of the ring nitrogens compared to 4-methylpyrimidine.
H-Bond Acceptors 3 (2 Ring N, 1 Carbonyl O)Critical for hinge-binding in kinase domains.
Topological Polar Surface Area ~50 ŲWell within Veber rules for oral bioavailability.

Synthetic Architecture

The synthesis of E4MPC requires a divergent strategy from standard pyrimidines. While many pyrimidines are made via the Pinner reaction of nitriles, the direct formation of the 2-carboxylate requires the condensation of a specialized amidine with a 1,3-dicarbonyl equivalent.

Retrosynthetic Logic

To install the carboxylate at C2 and the methyl at C4, the most robust disconnection involves:

  • N1-C2-N3 Fragment: Ethyl 2-amino-2-iminoacetate (Ethyl oxalamidrate).

  • C4-C5-C6 Fragment: 4,4-dimethoxybutan-2-one (Acetylacetaldehyde dimethyl acetal equivalent).

Optimized Synthesis Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • Ethyl 2-amino-2-iminoacetate hydrochloride (1.0 equiv)

  • 4,4-dimethoxybutan-2-one (1.1 equiv)

  • Sodium Ethoxide (NaOEt), 21% in EtOH (2.5 equiv)

  • Solvent: Anhydrous Ethanol

Step-by-Step Methodology:

  • Amidine Liberation: In a flame-dried 250 mL round-bottom flask, suspend ethyl 2-amino-2-iminoacetate HCl in anhydrous ethanol (100 mL) under N₂. Add NaOEt dropwise at 0°C to neutralize the salt and generate the free base. Critical Step: Maintain low temperature to prevent self-condensation of the amidine.

  • Condensation: Add 4,4-dimethoxybutan-2-one dropwise over 20 minutes. The solution will turn yellow/orange.

  • Cyclization: Warm the reaction to reflux (78°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The disappearance of the polar amidine spot indicates completion.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol. Resuspend the residue in DCM (150 mL) and wash with water (2 x 50 mL) to remove sodium salts.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Check:

  • ¹H NMR Diagnostic: Look for the disappearance of the acetal methoxy signals (~3.3 ppm) and the appearance of aromatic pyrimidine protons (two doublets or a singlet/doublet pair depending on resolution) and the distinct ethyl ester quartet/triplet.

Synthesis Flowchart (Graphviz)

SynthesisWorkflow Start1 Ethyl 2-amino-2-iminoacetate (Amidine Source) Step1 Base Neutralization (NaOEt, 0°C) Start1->Step1 Start2 4,4-dimethoxybutan-2-one (1,3-Electrophile) Step2 Cyclocondensation (Reflux, 6h) Start2->Step2 Step1->Step2 Free Base Step3 Elimination (-2 MeOH, -H2O) Step2->Step3 Intermediate Product This compound (Target) Step3->Product Aromatization

Figure 1: Convergent synthesis pathway for E4MPC via amidine-ketone condensation.

Reactivity & Functionalization Profile

The chemical utility of E4MPC lies in its orthogonal reactivity. The molecule presents three distinct "handles" for chemical modification, allowing it to serve as a core scaffold for divergent synthesis.

The C2-Ester: "Super-Activated" Electrophile

The ester at position 2 is significantly more reactive than benzoate or even nicotinate esters. The adjacent nitrogen atoms withdraw electron density via induction (-I) and resonance, making the carbonyl carbon highly susceptible to nucleophilic attack.

  • Aminolysis: Reacts with primary amines (R-NH₂) in mild conditions (EtOH, RT) to form pyrimidine-2-carboxamides . This is the primary route for generating kinase inhibitor libraries.

  • Hydrolysis Caution: The ester hydrolyzes rapidly in aqueous base. The resulting acid (pyrimidine-2-carboxylic acid) is prone to decarboxylation upon heating due to the formation of a stabilized ylide-like transition state.

The C4-Methyl: Lateral Lithiation

The methyl group at C4 is "acidic" (pKa ~20-25) due to the electron-deficient ring.

  • Protocol: Treatment with LDA or LiHMDS at -78°C generates the lateral carbanion.

  • Application: This anion can be quenched with aldehydes (aldol-like addition) or alkyl halides to extend the carbon chain, transforming the methyl group into a functionalized ethyl or propyl linker.

The Pyrimidine Ring: Nucleophilic Aromatic Substitution (S_NAr)

While E4MPC lacks a halogen leaving group, the ring is electron-poor. If the 4-methyl group is first oxidized to an aldehyde or acid, or if the ring is activated via N-oxidation, the C6 position becomes vulnerable to nucleophilic addition-elimination sequences.

Reactivity Map (Graphviz)

ReactivityMap Core Ethyl 4-methylpyrimidine- 2-carboxylate Rxn1 Aminolysis (R-NH2) Core->Rxn1 High Reactivity Rxn2 Hydrolysis (LiOH/THF) Core->Rxn2 Rapid Rxn3 Lateral Lithiation (LDA, R-CHO) Core->Rxn3 -78°C Only Rxn4 Reduction (LiAlH4) Core->Rxn4 Controlled Prod1 2-Carboxamides (Kinase Inhibitors) Rxn1->Prod1 Prod2 Pyridine-2-carboxylic Acid (Ligand Precursor) Rxn2->Prod2 Prod3 Chain Extension (C4-Functionalization) Rxn3->Prod3 Prod4 Hydroxymethyl Derivative Rxn4->Prod4

Figure 2: Divergent reactivity profile of E4MPC showing main synthetic vectors.

Medicinal Chemistry Applications

E4MPC is not merely a reagent; it is a pharmacophore precursor.

  • Kinase Inhibition: The pyrimidine ring is a classic "hinge binder." The N1 and N3 atoms can accept hydrogen bonds from the kinase backbone (e.g., Met residue in the ATP binding pocket). The 2-carboxylate, when converted to an amide, provides a vector to explore the solvent-exposed region or the hydrophobic back-pocket.

  • Bioisosterism: The 4-methylpyrimidine-2-carboxylate moiety serves as a bioisostere for 2-furoic acid or benzoic acid derivatives, improving solubility and metabolic stability (lower lipophilicity than phenyl).

  • Metal Chelation: The N1 nitrogen and the carbonyl oxygen of the ester (or derived amide) form a bidentate coordination site. This is utilized in developing metallo-drugs or radiopharmaceuticals where the pyrimidine acts as a ligand for metals like Cu(II) or Pt(II).

Handling & Safety Protocols

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ester is moisture-sensitive over long periods (hydrolysis).

  • Hazards: Treat as a potential skin and eye irritant (H315, H319).[1][2]

  • Stability: Avoid strong acids which may protonate the ring nitrogens, altering the electrophilicity, or strong aqueous bases which will hydrolyze the ester immediately.

References

  • PubChem. (2025).[1][2][3] Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate and Related Pyrimidine Esters. National Library of Medicine. Retrieved from [Link][1]

  • MDPI. (2023). Synthesis and Reactivity of Pyrimidine Carboxylates in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrimidines: Recent Advances and Methodologies. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines and Carboxylates. Bioconjugate Chemistry. Retrieved from [Link]

Sources

Structural Elucidation and Analytical Characterization of Ethyl 4-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-methylpyrimidine-2-carboxylate Structure Elucidation Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This compound (CAS: 157336-32-0) is a critical pharmacophore in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structure—a pyrimidine ring substituted with a methyl group at position 4 and an ethyl ester at position 2—presents a classic regiochemical challenge during synthesis.

Common synthetic routes, particularly the Minisci radical alkylation of 4-methylpyrimidine, often yield regioisomeric mixtures (e.g., the 2-ester vs. the 6-ester). Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity. This guide provides a definitive, self-validating protocol for the structural elucidation of this compound, utilizing high-field NMR (1D and 2D) as the primary arbitration method.

Synthetic Context & Impurity Profile

To understand the analytical challenge, one must understand the genesis of the molecule. The most scalable synthesis involves the Minisci reaction , where a nucleophilic carbon-centered radical (generated from ethyl pyruvate) attacks the electron-deficient pyrimidine ring.

The Regioselectivity Problem

The precursor, 4-methylpyrimidine, has three open positions: C2, C5, and C6.

  • C2: Located between two nitrogen atoms; most electron-deficient and kinetically favored for radical attack.

  • C6: Adjacent to one nitrogen; chemically equivalent to C4 in an unsubstituted ring, but distinct here due to the methyl group.

  • C5: Least electron-deficient; rarely targeted in Minisci conditions.

Consequently, the crude reaction mixture typically contains the target 2-carboxylate (Major) and the 6-carboxylate (Minor) isomer.

Graphviz: Synthetic Pathway & Isomer Generation

Minisci_Pathway Start 4-Methylpyrimidine Intermediate Radical Species Generation Start->Intermediate Minisci Cond. Reagents Ethyl Pyruvate + H2O2 / FeSO4 Target Ethyl 4-methylpyrimidine- 2-carboxylate (Major Product) Intermediate->Target Attack at C2 (N-C-N) Impurity Ethyl 6-methylpyrimidine- 4-carboxylate (Regio-Impurity) Intermediate->Impurity Attack at C6 (N-C-C)

Figure 1: Radical alkylation pathway showing the divergence between the target molecule and its primary regioisomer.

Analytical Protocol: Step-by-Step Elucidation

This protocol is designed to be self-validating. If the data does not match the "Acceptance Criteria" at any step, the structure is likely a regioisomer or degradation product.

Step 1: Mass Spectrometry (Molecular Confirmation)

Before investing in NMR time, confirm the molecular formula.

  • Technique: LC-MS (ESI+)

  • Expected Mass:

    
    
    
    
    
  • Fragmentation Pattern: Look for loss of the ethoxy group (

    
    ) and the carboxylate moiety (
    
    
    
    ).
  • Acceptance Criterion: Single peak in TIC with correct parent ion.

Step 2: 1H NMR (Connectivity & Symmetry Check)

This is the primary screen. The coupling pattern of the aromatic protons is the "fingerprint" that distinguishes the 2,4-substitution from the 4,6-substitution.

Solvent: DMSO-


 or CDCl

(DMSO is preferred for resolution of pyrimidine protons).
MoietyShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ethyl CH

~1.35Triplet (

Hz)
3HTerminal methyl of ester.
Ethyl CH

~4.40Quartet (

Hz)
2HMethylene of ester.
Ring CH

~2.60Singlet3HMethyl attached to C4.
H5 (Aromatic) ~7.45Doublet (

Hz)
1HShielded relative to H6; couples to H6.
H6 (Aromatic) ~8.80Doublet (

Hz)
1HDeshielded (adjacent to N); couples to H5.
Critical Decision Point: The "Doublet vs. Singlet" Test
  • Scenario A (Target): You observe two doublets in the aromatic region.

  • Scenario B (Impurity): You observe two singlets (or very weakly coupled peaks).

Step 3: 2D NMR (Definitive Regiochemistry)

To definitively prove the ester is at C2 and the methyl is at C4 (and not vice versa, i.e., Ethyl 2-methylpyrimidine-4-carboxylate), you must use Heteronuclear Multiple Bond Correlation (HMBC).

The Logic of HMBC: HMBC shows correlations over 2-3 bonds. We use the Ring Methyl protons as the anchor.

  • Hypothesis: If the structure is This compound :

    • The Methyl protons (at C4) are 3 bonds away from C5 (which has a proton).

    • Correlation: Methyl protons

      
       C5 signal in 13C dimension.
      
  • Null Hypothesis: If the structure is Ethyl 2-methylpyrimidine-4-carboxylate :

    • The Methyl protons (at C2) are flanked by Nitrogen atoms. The nearest carbons are C4 and C6 (both 4 bonds away via the N).

    • Correlation: The Methyl protons will show NO strong 3-bond correlation to a protonated carbon .

Protocol:

  • Run HMBC optimized for

    
     Hz.
    
  • Locate the Methyl proton signal (~2.6 ppm).

  • Check for a cross-peak to the C5 aromatic carbon (~120-125 ppm).

    • Peak Present: Confirms Methyl is at C4 or C6. Combined with "Vicinal Doublets" from Step 2, this proves the structure is the 4-methyl-2-ester.

    • Peak Absent: Suspect Methyl is at C2.

Visualization of Structural Logic

The following diagram illustrates the HMBC correlations required to confirm the structure.

HMBC_Logic cluster_structure HMBC Correlation Network Me_Protons Methyl Protons (2.60 ppm) C4_Quat C4 (Quaternary) (~160 ppm) Me_Protons->C4_Quat 2-bond (Strong) C5_Methine C5 (Methine CH) (~124 ppm) Me_Protons->C5_Methine 3-bond (CRITICAL PROOF) Decision Does Methyl see C5? C5_Methine->Decision C2_Quat C2 (Quaternary) Ester Attachment Result_Yes CONFIRMED: 4-Methyl Isomer Decision->Result_Yes Yes Result_No REJECT: Likely 2-Methyl Isomer Decision->Result_No No

Figure 2: HMBC connectivity map. The 3-bond coupling between the methyl protons and C5 is the "smoking gun" for the 4-methyl substitution pattern.

Summary of Spectroscopic Data

Assignment

1H (ppm)
Multiplicity

13C (ppm)
HMBC Correlations (from Proton)
Methyl (C4-Me) 2.61s, 3H24.2C4, C5
Ethyl CH

1.42t, 3H14.1Ethyl CH

Ethyl CH

4.45q, 2H62.5Carboxyl (C=O), Ethyl CH

H5 7.35d, 1H124.8C4, C6
H6 8.78d, 1H157.3C2, C4, C5
C2 (Quat) --156.9H6 (weak)
C4 (Quat) --168.1Methyl, H5, H6
C=O[1][2] (Ester) --163.5Ethyl CH

Note: Chemical shifts are approximate (referenced to TMS in CDCl


) and may vary slightly based on concentration and temperature.

References

  • Minisci Reaction Fundamentals: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for heterocycles. MedChemComm.

  • Pyrimidine NMR Data: BenchChem. This compound Structure and Data.

  • Regioisomer differentiation: Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

  • Synthesis of Pyrimidine Carboxylates: F. Palacios et al. Preparation of pyrimidine esters via radical substitution. Organic Preparations and Procedures International.

  • General NMR Shifts of Impurities: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics.

Sources

1H NMR spectrum interpretation of Ethyl 4-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural verification of Ethyl 4-methylpyrimidine-2-carboxylate using proton nuclear magnetic resonance (


H NMR) spectroscopy. The analysis focuses on the distinct electronic environment of the pyrimidine scaffold and the diagnostic coupling patterns required for confirmation.[1]

Executive Summary

  • Compound: this compound[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Key Diagnostic: The presence of a vicinal aromatic coupling system (

    
     Hz) between H5 and H6, distinct from the singlet patterns seen in symmetric pyrimidine byproducts.
    
  • Solvent Standard: Deuterated Chloroform (

    
    ) is the baseline solvent. Chemical shifts may drift +0.1–0.2 ppm in DMSO-
    
    
    
    due to hydrogen bonding with the ring nitrogens.[1][2]

Structural Analysis & Theoretical Framework

To interpret the spectrum accurately, we must deconstruct the molecule into magnetically distinct environments.[1]

The Pyrimidine Core (Aromatic Region)

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3.

  • Position 2 (C2): Substituted with an electron-withdrawing ethyl ester group (

    
    ).[2] This lowers the electron density of the ring, deshielding remaining protons.[1]
    
  • Position 4 (C4): Substituted with a methyl group (

    
    ).[2]
    
  • Positions 5 & 6: Unsubstituted.

    • H6: Adjacent to Nitrogen (N1).[2][3] It experiences significant deshielding due to the electronegativity of the nitrogen and the magnetic anisotropy of the ring.[1]

    • H5: Beta to Nitrogen. It is less deshielded than H6 and is shielded relative to H6 by the electron-donating inductive effect of the adjacent methyl group at C4.[1][2]

The Coupling System
  • H5 and H6 are vicinal (neighbors).[2] They will split each other into doublets .

  • Coupling Constant (

    
    ):  For pyrimidines, this value is characteristically 5.0 ± 0.2 Hz .[1] This is tighter than benzene ortho-coupling (~7-8 Hz) and is a critical purity check.[1][2]
    

Experimental Protocol

Objective: Obtain high-resolution data capable of resolving the specific coupling constants (


) and long-range allylic interactions.
  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of

      
       (99.8% D).
      
    • Note: Ensure the solvent is acid-free.[1][2] Traces of acid (common in aged

      
      ) can protonate the pyrimidine nitrogens, causing significant chemical shift variations and broadening of signals.[1] Filter through basic alumina if uncertain.[2]
      
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended to separate H5/H6 roofing effects.[2]

    • Spectral Width: -1 to 11 ppm.[1][2]

    • Scans (NS): 16 (sufficient for >95% purity); increase to 64 for impurity profiling.

    • Relaxation Delay (D1): Set to

      
       seconds to ensure accurate integration of the aromatic protons, which have longer 
      
      
      
      relaxation times.

Spectral Assignment & Data Table

The following data represents the standard assignment in


 at 298 K.
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Logic
8.75 Doublet (d)1H

H-6 (Ar-H)Most deshielded; adjacent to N1.[1][2]
7.35 Doublet (d)1H

H-5 (Ar-H)Shielded by C4-Me; couples to H6.[1][2]
4.50 Quartet (q)2H

Ester -OCH

-
Deshielded by oxygen; couples to ethyl-CH

.[1][2]
2.65 Singlet (s)*3H-Py-CH

(C4)
Aromatic methyl; may show broadening due to long-range coupling to H5.[1][2]
1.45 Triplet (t)3H

Ester -CH

Classic ethyl terminus.[1][2]

*Note on Long-Range Coupling: At high resolution (600 MHz+), the C4-Methyl singlet may appear as a fine doublet or broad singlet due to


 allylic coupling with H-5.[1][2]

Assignment Logic & Verification Workflow

The following diagram illustrates the decision matrix for assigning protons based on the raw spectral data.

NMR_Assignment_Logic Start Raw Spectrum Analysis Integration Check Integration Ratio 1:1:2:3:3 Start->Integration Aromatic Aromatic Region (> 7.0 ppm) Integration->Aromatic 2 Protons Aliphatic Aliphatic Region (< 5.0 ppm) Integration->Aliphatic 8 Protons H6_Assign Signal @ ~8.75 ppm (Doublet, J=5Hz) Assign: H-6 Aromatic->H6_Assign Most Deshielded H5_Assign Signal @ ~7.35 ppm (Doublet, J=5Hz) Assign: H-5 Aromatic->H5_Assign Shielded Ar-H Ethyl_Assign Quartet (4.5) + Triplet (1.45) Coupling J=7.1Hz Assign: Ethyl Ester Aliphatic->Ethyl_Assign Coupled System Me_Assign Singlet @ ~2.65 ppm Assign: C4-Methyl Aliphatic->Me_Assign Isolated Singlet H6_Assign->H5_Assign Confirm Vicinal Coupling (COSY)

Caption: Logical workflow for assigning the this compound spectrum based on integration and multiplicity.

Advanced Verification: 2D NMR Correlations

To definitively prove the structure and rule out isomers (e.g., the 4-ester-2-methyl isomer), perform the following 2D experiments:

  • COSY (Correlation Spectroscopy):

    • Observation: A strong cross-peak between 8.75 ppm (H6) and 7.35 ppm (H5).[2]

    • Absence: There should be no COSY correlation to the methyl group at 2.65 ppm (except potentially very weak allylic coupling).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Connectivity: The Methyl protons at 2.65 ppm should show a strong 3-bond correlation (

      
      ) to the aromatic carbon C5  (which carries the doublet at 7.35 ppm) and C3/C1  (quaternary ring carbons).[2]
      
    • Ester Verification: The

      
       protons (4.50 ppm) will correlate to the Carbonyl carbon (
      
      
      
      , ~164 ppm) and the quaternary C2 of the ring.

Troubleshooting & Impurity Profiling

Common synthetic routes (e.g., Pinner synthesis or condensation of amidines) can yield specific byproducts.[1]

Impurity SignalLikely SourceRemediation
Singlet @ 2.17 ppm Acetone (Solvent/Cleaning)Vacuum dry at 40°C.
Singlet @ 7.26 ppm

(Solvent Residual)
Reference peak; ignore.[1][2]
Broad Singlet ~5-8 ppm Amidine/Amide intermediatesCheck for unreacted starting material (often lacks the ethyl group).[2]
Shift of H6 > 9.0 ppm Protonated Pyrimidine (

)
Sample is acidic.[2] Filter through

or basic alumina.[2]
Synthesis Pathway Verification Diagram

Use this flow to identify where your synthesis might have stalled based on NMR data.[2]

Synthesis_Check Precursor Precursor: 2-Cyano-4-methylpyrimidine Reaction Reaction: Ethanolysis (EtOH/HCl) Precursor->Reaction Product Target: This compound Reaction->Product Check1 NMR Check: Loss of Nitrile? (No 13C peak @ ~117ppm) Product->Check1 Check2 NMR Check: Appearance of OCH2 (q) + CH3 (t)? Product->Check2

Caption: Synthesis checkpoint flow. Successful conversion is marked by the appearance of the ethyl ester pattern and retention of the pyrimidine H5/H6 doublets.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for heterocyclic coupling constants).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] [Online Database]. Available at: [Link]2]

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] Available at: [Link]2]

Sources

Technical Guide: 13C NMR Analysis of Ethyl 4-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-methylpyrimidine-2-carboxylate is a critical pharmacophore scaffold, frequently utilized in the synthesis of kinase inhibitors and bioactive heterocyclic libraries. Accurate structural characterization of this intermediate is essential for maintaining the integrity of downstream SAR (Structure-Activity Relationship) studies.

This guide provides a definitive protocol for the 13C NMR analysis of this molecule. Unlike standard operational manuals, this document focuses on the causality of spectral features —explaining why signals appear where they do based on electronic environments—and establishes a self-validating assignment workflow using 2D NMR correlations.

Structural Logic & Electronic Environment

Before acquisition, one must understand the electronic architecture of the molecule to predict chemical shifts accurately. The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms.

The Carbon Framework

The molecule contains 8 distinct carbon environments :

  • Carbonyl (C=O): Highly deshielded ester functionality.

  • Pyrimidine C2: Flanked by two nitrogens (ipso-position), attached to the ester.

  • Pyrimidine C4: Attached to the methyl group; alpha to a nitrogen.

  • Pyrimidine C6: Unsubstituted; alpha to a nitrogen.

  • Pyrimidine C5: Beta to both nitrogens; the most shielded aromatic carbon.

  • Ester O-CH2: Deshielded by oxygen.

  • Ring Methyl (Ar-CH3): Attached to the aromatic ring.

  • Ester Methyl (CH2-CH3): Most shielded aliphatic carbon.

Diagram: Electronic Shielding Logic

The following diagram illustrates the flow of electron density and its impact on chemical shift prediction.

ElectronicLogic Substituents Substituents (Ester @ C2, Methyl @ C4) C2 C2 Position (Most Deshielded Ring C) Substituents->C2 Ester (EWG) C4_C6 C4/C6 Positions (Intermediate Deshielding) Substituents->C4_C6 Methyl (+I Effect on C4) Ring Pyrimidine Ring (N1, N3 e- withdrawing) Ring->C2 Inductive Effect (2x N) C5 C5 Position (Most Shielded Ring C) Ring->C5 Resonance Node

Figure 1: Electronic logic governing the relative chemical shifts of the pyrimidine core.

Experimental Protocol

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: CDCl3 (Deuterated Chloroform) is the standard reference.

    • Note: If solubility is poor, DMSO-d6 is the alternative. Be aware that DMSO-d6 often causes a slight downfield shift (~0.5 - 1.0 ppm) for polar carbons due to hydrogen bonding and solvent polarity effects.

  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Instrument Parameters (Typical 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, allowing for more reliable integration (though 13C is rarely quantitative without inverse gated decoupling).

  • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (C2, C4, C=O) have long T1 relaxation times. A short d1 will saturate these signals, causing them to disappear or have poor S/N ratio.

  • Scans (NS): Minimum 512 scans (due to low natural abundance of 13C).

  • Spectral Width: 240 ppm (to capture the Carbonyl region).

Spectral Assignment & Interpretation[1][2][3]

The following table summarizes the expected chemical shifts in CDCl3. These values are derived from substituent additivity rules and standard pyrimidine databases.

13C NMR Data Table
Carbon LabelEnvironmentChemical Shift (δ, ppm)Multiplicity (DEPT-135)Assignment Logic
C8 Ester C=O163.0 - 164.5 Quaternary (C)Most deshielded; typical ester carbonyl range.
C4 Pyrimidine C4167.0 - 169.0 Quaternary (C)Deshielded by N and attached Methyl.
C2 Pyrimidine C2156.0 - 158.0 Quaternary (C)Flanked by 2 Nitrogens; attached to Ester.
C6 Pyrimidine C6157.0 - 159.0 Methine (CH)Alpha to N; no alkyl substituent.
C5 Pyrimidine C5120.0 - 122.0 Methine (CH)Beta to N; most shielded aromatic signal.
C9 Ester O-CH262.0 - 63.0 Methylene (CH2)Deshielded by Oxygen; negative in DEPT-135.
C7 Ring Methyl24.0 - 25.0 Methyl (CH3)Typical aryl-methyl shift.
C10 Ester Methyl14.0 - 14.5 Methyl (CH3)Most shielded; typical ethyl terminal CH3.

> Note: C4 and C6 are often close in shift. Section 5 details how to distinguish them definitively.

Validation Workflow (The "Self-Validating" System)

Relying solely on 1D 13C chemical shifts can lead to misassignment, particularly between C4 and C6 or C2. A robust protocol requires 2D correlation spectroscopy.

The HMBC "Smoking Gun"

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for connecting proton-less carbons to protons 2-3 bonds away.

  • Distinguishing C4 vs. C6:

    • The Ring Methyl protons (approx 2.6 ppm in 1H NMR) will show a strong 2-bond correlation to C4 and a 3-bond correlation to C5 .

    • The Ring Methyl protons will NOT correlate to C6.

    • Result: The quaternary carbon peak (~168 ppm) that correlates to the methyl protons is definitively C4 .

  • Confirming C2:

    • C2 is quaternary and far from most protons. However, it may show weak correlations to the Ethyl CH2 protons (3-bond) or the H6 proton (3-bond across the ring).

Workflow Diagram

ValidationWorkflow Acquire 1. Acquire 1H & 13C Spectrum DEPT 2. Run DEPT-135 Acquire->DEPT Sort 3. Sort by Multiplicity (CH/CH3 vs CH2 vs Cq) DEPT->Sort HSQC 4. HSQC Experiment (Link C-H directly) Sort->HSQC HMBC 5. HMBC Experiment (Long-range connections) HSQC->HMBC Final 6. Definitive Assignment (C4 identified via Me-group) HMBC->Final

Figure 2: Step-by-step validation workflow for unambiguous assignment.

Troubleshooting & Common Pitfalls

  • Missing Quaternary Carbons:

    • Symptom:[1][2][3][4][5] C2, C4, or C=O signals are invisible or buried in noise.

    • Cause: Insufficient relaxation delay (d1) or insufficient scans.

    • Fix: Increase d1 to 3-5 seconds; double the number of scans.

  • Solvent Impurities:

    • Be cautious of Water (1.56 ppm in CDCl3 1H, but no 13C signal) and Grease (29.7 ppm in 13C).

    • Refer to the "NMR Chemical Shifts of Trace Impurities" tables (see References) to rule out artifacts.

  • C4 vs C6 Ambiguity:

    • If you lack 2D capabilities, use the Gated Decoupling technique. C6 (attached to H) will split into a doublet (large 1J_CH coupling ~180 Hz) in a coupled spectrum, while C4 (attached to C) will remain a singlet (or show small long-range couplings).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] Journal of Organic Chemistry.[7][6]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[8] Springer. (Standard reference for additivity rules).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Pyrimidine Shift Logic).
  • PubChem Compound Summary. this compound.

  • SDBS Database. Spectral Database for Organic Compounds. (For comparative pyrimidine spectra).

Sources

Structural Analysis of Pyrimidine Carboxylates via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Elucidation and Solid-State Characterization

Executive Summary

Pyrimidine carboxylates represent a critical class of pharmacophores and ligands in metallodrug design (e.g., platinum-based anticancer agents) and Metal-Organic Frameworks (MOFs). Their structural efficacy often hinges on the coordination geometry of the carboxylate moiety and the protonation state of the pyrimidine ring.

This guide moves beyond basic functional group identification. It provides a rigorous, self-validating framework for using Fourier Transform Infrared (FTIR) spectroscopy to distinguish between ionic , unidentate , bidentate , and bridging coordination modes. It specifically addresses the unique spectral convolution caused by the pyrimidine ring's nitrogen atoms, a challenge often overlooked in general spectroscopy texts.

Part 1: Theoretical Framework & Spectral Physics

The Vibrational Moiety

In pyrimidine carboxylates, two vibrational systems compete and couple: the aromatic heterocyclic ring and the exocyclic carboxylate group.

  • The Carboxylate Resonance (

    
    ):  Unlike the carbonyl (
    
    
    
    ) of a free acid (approx. 1700–1725 cm⁻¹), the carboxylate anion resonates between two equivalent C–O bonds. This symmetry creates two primary stretching modes:
    • 
      :  Asymmetric stretching (Higher energy, ~1600–1650 cm⁻¹)
      
    • 
      :  Symmetric stretching (Lower energy, ~1350–1450 cm⁻¹)
      
  • The Pyrimidine Perturbation: The pyrimidine ring is electron-deficient. When a metal coordinates to the carboxylate, it often simultaneously coordinates to the adjacent ring nitrogen (N1 or N3), forming a stable 5-membered chelate ring. This N,O-chelation breaks the

    
     symmetry of the carboxylate differently than simple aliphatic carboxylates.
    
The Diagnostic Criteria ( )

The separation between the asymmetric and symmetric bands, denoted as


, is the primary metric for determining coordination geometry.


The magnitude of


 relative to the ionic salt (e.g., sodium pyrimidine-2-carboxylate) dictates the binding mode.

CoordinationLogic Start Calculate Δν (complex) vs Δν (ionic) Ionic Ionic / Free Ion (No covalent interaction) Start->Ionic Δν (complex) = Δν (ionic) Unidentate Unidentate Coordination (Metal binds 1 Oxygen) Start->Unidentate Δν (complex) >> Δν (ionic) (Large Splitting) Chelating Bidentate Chelating (Metal binds 2 Oxygens) Start->Chelating Δν (complex) << Δν (ionic) (Small Splitting) Bridging Bridging Bidentate (2 Metals share 2 Oxygens) Start->Bridging Δν (complex) ≈ Δν (ionic) (Similar Splitting) Note1 Note: Pyrimidine N-coordination often accompanies Unidentate carboxylate to form a stable chelate ring. Unidentate->Note1

Caption: Logic flow for determining carboxylate coordination modes based on Nakamoto’s criteria [1].

Part 2: Experimental Methodology

To ensure data integrity, sample preparation must account for the hygroscopic nature of pyrimidine salts, as water bands (


 ~1640 cm⁻¹) can mask the critical 

peak.
Protocol: ATR vs. Transmission (KBr)
FeatureATR (Attenuated Total Reflectance)Transmission (KBr Pellet)
Recommendation Routine QC / Polymorph Screening Structural Elucidation / Publication
Sample Prep None (Direct solid contact)Grind 1-2 mg sample with 200 mg dry KBr
Pathlength Short (~2 µm); lower sensitivityVariable; high sensitivity
Water Interference Minimal (surface only)High (KBr is hygroscopic)
Spectral Range Cutoff usually <400 cm⁻¹ (Diamond/ZnSe)Transparent down to 400 cm⁻¹
Step-by-Step Workflow
  • Desiccation: Dry the pyrimidine carboxylate sample in a vacuum oven at 40°C for 2 hours to remove surface moisture. Rationale: Adsorbed water creates a broad O-H stretch (3400 cm⁻¹) and a bending mode (1640 cm⁻¹) that interferes with quantitative analysis.

  • Background Collection: Collect 64 scans of the empty ambient air/crystal.

  • Acquisition:

    • Place sample on Diamond ATR crystal.

    • Apply high pressure (clamp) to ensure intimate contact.

    • Collect 64 scans at 4 cm⁻¹ resolution.

  • Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.

  • Deconvolution (Critical): If the

    
     region (1600–1700 cm⁻¹) shows a shoulder or asymmetry, use Gaussian peak fitting to separate the 
    
    
    
    (ring) stretch from the carboxylate stretch.

Part 3: Spectral Interpretation & Data Analysis

This section details how to read the spectrum of a pyrimidine carboxylate.

Characteristic Bands Table
Vibrational ModeWavenumber (cm⁻¹)Description & Structural Insight

3200–3500 (Broad)Presence of lattice water or protonated acid (-COOH).

1700–1730Free Acid Form. Indicates the carboxylate is protonated (-COOH) and not coordinated as a salt.

1600–1660Asymmetric Carboxylate Stretch. The primary diagnostic band. Shifts to higher energy in unidentate coordination.

1550–1590Pyrimidine ring stretch. Often overlaps with

. Look for intensity changes upon metal binding.[1][2]

1350–1450Symmetric Carboxylate Stretch. Shifts to lower energy in unidentate coordination.

1200–1300Exocyclic bond connecting ring to carboxylate.
Ring Breathing 990–1010"Star of David" mode. Highly sensitive to mass changes on the ring (e.g., halogenation).
Differentiating Coordination Modes (The "Nakamoto Rules")

The following logic applies specifically to pyrimidine carboxylates [1, 2]:

  • Ionic (Reference State):

    • Example: Sodium Pyrimidine-2-carboxylate.

    • 
      .
      
    • The bonds are equivalent; symmetry is effectively

      
      .
      
  • Unidentate Coordination (Most Common in N,O-chelates):

    • Mechanism: The metal binds to one carboxylate oxygen and the ring nitrogen .

    • Spectral Shift: The C=O character of the non-bonding oxygen increases (higher wavenumber), while the C-O single bond character of the bonding oxygen increases (lower wavenumber).

    • Result:

      
       (often > 250 cm⁻¹).
      
    • Note: This is the signature of cisplatin-type complexes with pyrimidine ligands.

  • Bidentate Chelating (O,O-Chelation):

    • Mechanism: The metal binds to both carboxylate oxygens (forming a 4-membered ring). This is sterically strained for pyrimidines if the N-atom is also available.

    • Result:

      
       (often < 150 cm⁻¹).
      
  • Bridging:

    • Mechanism: The carboxylate bridges two metal centers.

    • Result:

      
      .
      
Visualizing the Molecular Logic

SpectralWorkflow Input Raw Spectrum Check1700 Peak at ~1700 cm⁻¹? Input->Check1700 FreeAcid Free Acid (-COOH) Not Coordinated Check1700->FreeAcid Yes AnalyzeRegion Analyze 1300-1650 cm⁻¹ Check1700->AnalyzeRegion No (Doublet Present) CalcDelta Calculate Δν (ν_as - ν_s) AnalyzeRegion->CalcDelta Compare Compare to Na-Salt CalcDelta->Compare

Caption: Decision tree for initial spectral classification of pyrimidine species.

Part 4: Case Study Application

Scenario: A drug development team is synthesizing a Copper(II) complex of pyrimidine-2-carboxylic acid.

  • Observation: The free ligand shows a strong band at 1720 cm⁻¹ (C=O).[3]

  • Reaction Product: The 1720 cm⁻¹ band disappears. Two new strong bands appear at 1645 cm⁻¹ and 1370 cm⁻¹.

  • Calculation:

  • Reference: The sodium salt has a

    
     of ~210 cm⁻¹.
    
  • Conclusion: Since

    
    , the coordination is Unidentate .
    
  • Structural Inference: Given the structure of pyrimidine, the Copper is likely coordinated to one carboxylate oxygen and the adjacent ring nitrogen, forming a stable 5-membered chelate ring.

References

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (6th ed.). Wiley.

  • Deacon, G. B., & Phillips, R. J. (1980).[1] Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for organic functional group assignment).

  • Palacios, E. G., & Monhemius, A. J. (2001). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions.[4] Hydrometallurgy, 62, 1-10. (Demonstrates application of

    
     rules in solution). 
    

Sources

Mass spectrometry fragmentation pattern of Ethyl 4-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation pattern of Ethyl 4-methylpyrimidine-2-carboxylate . This analysis synthesizes structural mechanistic principles with empirical data from homologous heteroaromatic esters to provide a definitive reference for structural elucidation.

Executive Summary

This compound (


, MW 166.18 Da) exhibits a distinct fragmentation profile characterized by the competitive cleavage of the ethyl ester moiety and the high stability of the pyrimidine core.

For researchers in drug discovery, this molecule serves as a critical pharmacophore intermediate. Its mass spectral signature is defined by two primary channels: McLafferty rearrangement yielding the carboxylic acid ion (


 138) and 

-cleavage
producing the acylium ion (

121). Understanding these pathways is essential for differentiating this isomer from its 4- or 5-carboxylate analogs.

Molecular Architecture & Ionization Logic

Before analyzing the spectrum, we must establish the structural loci susceptible to ionization and bond scission.

  • Ionization Site: In Electron Impact (EI), the initial ionization (

    
    ) occurs preferentially at the pyrimidine nitrogen lone pairs  or the carbonyl oxygen  of the ester, as these offer the lowest ionization potentials.
    
  • Lability Hierarchy:

    • Ethyl Ester (

      
       and 
      
      
      
      ):
      The weakest link. The ethyl group is highly prone to fragmentation via rearrangement or direct cleavage.
    • Carbonyl-Ring Bond (

      
      ):  Stronger due to resonance with the aromatic ring but susceptible to 
      
      
      
      -cleavage.
    • Pyrimidine Ring: Highly stable. Fragmentation of the ring (loss of HCN) occurs only after the exocyclic groups are stripped.

Experimental Protocol (Standardized)

To reproduce the fragmentation patterns described below, the following acquisition parameters are recommended. These protocols ensure self-validating data integrity.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C (Prevents thermal degradation prior to ionization).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode (

    
    ).
    
  • Mobile Phase:

    
     (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
    
  • Cone Voltage: 20-40V (To induce in-source fragmentation for structural confirmation).

Fragmentation Pathway Analysis

The fragmentation of this compound follows a logical "stripping" sequence: Ester Loss


 Carbonyl Loss 

Ring Destruction
.
The Molecular Ion ( 166)

The parent ion is typically distinct in EI spectra due to the aromatic stability of the pyrimidine ring.

  • Observation:

    
     166 (
    
    
    
    , moderate intensity).
Primary Pathway: McLafferty Rearrangement ( 138)

Unlike methyl esters, ethyl esters possess


-hydrogens on the ethoxy group. This allows for a six-membered transition state hydrogen transfer to the carbonyl oxygen.
  • Mechanism: Transfer of a

    
    -hydrogen (from the ethyl group) to the carbonyl oxygen, followed by cleavage of the 
    
    
    
    bond.
  • Loss: Neutral Ethylene (

    
    , 28 Da).
    
  • Product: The radical cation of 4-methylpyrimidine-2-carboxylic acid.

  • Diagnostic Value: High. A strong peak at

    
     confirms the presence of an ethyl ester (or higher alkyl) rather than a methyl ester.
    
Competitive Pathway: -Cleavage ( 121 & 93)

This pathway is driven by the formation of the stable acylium ion.

  • Step 1 (

    
    ):  Homolytic cleavage of the ethoxy group (
    
    
    
    ).
    • Loss: Ethoxy radical (

      
      , 45 Da).
      
    • Product: Pyrimidine-2-carbonyl cation (Acylium ion,

      
       121).
      
  • Step 2 (

    
    ):  Expulsion of Carbon Monoxide (CO).
    
    • Loss: CO (28 Da).[1]

    • Product: 4-methylpyrimidin-2-yl cation (

      
       93). Note: This ion is often the base peak or second most intense peak.
      
Secondary Pathway: Ring Fragmentation ( 66 & 52)

Once the exocyclic ester is removed, the pyrimidine ring degrades via the loss of neutral nitrile species.

  • 
     93 
    
    
    
    66:
    Loss of Hydrogen Cyanide (HCN, 27 Da).
  • 
     93 
    
    
    
    52:
    Loss of Acetonitrile (
    
    
    , 41 Da). This is specific to the 4-methyl substitution pattern.[2][3]

Visualization of Fragmentation Tree

The following diagram maps the parent-daughter ion relationships.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 166 Acid Carboxylic Acid Radical (McLafferty) m/z 138 M_Ion->Acid - C2H4 (28 Da) McLafferty Rearrangement Acylium Acylium Ion (alpha-cleavage) m/z 121 M_Ion->Acylium - OEt (45 Da) Alpha-Cleavage Pyrimidinyl 4-Methylpyrimidin-2-yl m/z 93 Acylium->Pyrimidinyl - CO (28 Da) Decarbonylation Frag_HCN Ring Fragment (Loss of HCN) m/z 66 Pyrimidinyl->Frag_HCN - HCN (27 Da) Frag_MeCN Ring Fragment (Loss of CH3CN) m/z 52 Pyrimidinyl->Frag_MeCN - CH3CN (41 Da)

Figure 1: Mechanistic fragmentation tree for this compound showing competitive ester cleavage pathways.

Summary of Diagnostic Ions

Use this table to validate your spectral data.

m/z (Da)Ion IdentityFormulaMechanismRelative Intensity (Predicted)
166 Molecular Ion (

)

ParentModerate (20-40%)
138 Carboxylic Acid Radical

McLafferty (-

)
High (40-70%)
137 De-ethylated Cation

Simple cleavage (-

)
Low (<10%)
121 Acylium Ion


-cleavage (-

)
High (50-80%)
93 Pyrimidinyl Cation

Decarbonylation (-CO)Base Peak (100%)
66 Ring Fragment

Ring scission (-HCN)Moderate
52 Ring Fragment

Ring scission (-

)
Low-Moderate

References

  • NIST Mass Spectrometry Data Center. (2023). Standard Electron Impact Spectra of Pyrimidine Esters. National Institute of Standards and Technology.[2] [Link]

  • Salem, M. A. I., et al. (2014).[4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[4] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty Rearrangement mechanisms).
  • Khakwani, S., et al. (2016). "Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates." Asian Journal of Chemistry, 28(9). [Link]

Sources

Comprehensive Synthetic Guide: Ethyl 4-methylpyrimidine-2-carboxylate

[1]

Executive Summary

Ethyl 4-methylpyrimidine-2-carboxylate (CAS: 16014-36-5) is a critical heterocyclic building block in medicinal chemistry, serving as a core scaffold for bioactive compounds targeting lactate dehydrogenase (LDH), receptor tyrosine kinases, and various inflammatory pathways.

This technical guide outlines two distinct, high-fidelity synthetic routes for its production. Route A (Functional Group Interconversion) is the recommended industrial "workhorse" strategy, utilizing the commodity chemical 2-chloro-4-methylpyrimidine. Route B (De Novo Cyclization) is a convergent strategy ideal for isotopic labeling or derivative library generation.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary pathways:

  • C2-Functionalization: Exploiting the electron-deficient nature of the pyrimidine ring to introduce the carboxylate moiety via a nitrile intermediate.

  • Cyclocondensation: Constructing the pyrimidine ring from a C3-electrophile (1,3-dicarbonyl equivalent) and an N-C-N dinucleophile (amidine).

RetrosynthesisTargetThis compoundCN_Intermediate4-Methylpyrimidine-2-carbonitrileTarget->CN_IntermediatePinner Reaction(Alcoholysis)AmidineEthyl 2-amino-2-iminoacetateTarget->AmidineCyclocondensationAcetal4,4-Dimethoxybutan-2-oneTarget->Acetal+Start_A2-Chloro-4-methylpyrimidineCN_Intermediate->Start_AS_NAr Cyanation

Figure 1: Retrosynthetic disconnection showing the Functionalization (Left) and Cyclization (Right) pathways.

Route A: The Functionalization Strategy (Recommended)

This route is preferred for scalability and cost-efficiency. It leverages the high reactivity of the 2-position in pyrimidines toward nucleophilic aromatic substitution (

Phase 1: Cyanation of 2-Chloro-4-methylpyrimidine

Objective: Convert the 2-chloro group to a 2-cyano group. Mechanism: Nucleophilic Aromatic Substitution (

Reagents & Materials:

  • 2-Chloro-4-methylpyrimidine (1.0 equiv)

  • Potassium Cyanide (KCN) (1.2 equiv) or Zinc Cyanide (

    
    )
    
  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 equiv) - Catalyst

  • Solvent: DMSO or DMF (Anhydrous)

  • Temperature: 80–100 °C

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-4-methylpyrimidine (100 mmol) in anhydrous DMSO (200 mL).

  • Addition: Add DABCO (10 mmol) followed by powdered KCN (120 mmol). Caution: KCN is highly toxic. Work in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2][3]
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) to precipitate the product.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    mL), dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to yield 4-methylpyrimidine-2-carbonitrile .

Phase 2: Pinner Reaction (Ethanolysis)

Objective: Convert the nitrile to the ethyl ester. Mechanism: Acid-catalyzed formation of an imidate intermediate followed by hydrolysis.

Reagents:

  • 4-Methylpyrimidine-2-carbonitrile (from Phase 1)

  • Ethanol (Absolute, anhydrous)

  • HCl gas (generated in situ or from cylinder)

  • Water[3][4]

Protocol:

  • Imidate Formation: Dissolve the nitrile (50 mmol) in absolute ethanol (100 mL) in a two-neck flask. Cool to 0 °C in an ice bath.

  • Saturation: Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Seal the flask and store at 0–4 °C for 12–24 hours. A precipitate (imidate hydrochloride) may form.[5]

  • Hydrolysis: Carefully add water (20 mL) to the reaction mixture. Stir at room temperature for 2–4 hours. This hydrolyzes the intermediate imidate to the ester.

  • Neutralization: Carefully neutralize the solution with saturated

    
     solution to pH ~7–8.
    
  • Isolation: Extract with Dichloromethane (DCM) (

    
     mL). Dry over 
    
    
    and concentrate.
  • Final Purification: Distillation under reduced pressure or column chromatography (EtOAc/Hexane) yields This compound .

RouteAStart2-Chloro-4-methyl-pyrimidineStep1Step 1: Cyanation(KCN, DMSO, 90°C)Start->Step1InterIntermediate:2-Cyano-4-methyl-pyrimidineStep1->InterStep2Step 2: Pinner Reaction(EtOH, HCl gas)Inter->Step2ProductEthyl 4-methylpyrimidine-2-carboxylateStep2->Product

Figure 2: Step-by-step workflow for the Functionalization Route (Route A).

Route B: The Cyclization Strategy (Alternative)

This route constructs the pyrimidine ring de novo. It is particularly useful if the 2-chloro precursor is unavailable or if specific isotopic labeling is required on the ring carbons.

Reagents:

  • Component A (Amidine): Ethyl 2-amino-2-iminoacetate hydrochloride (Ethyl carbamimidoylformate HCl).

    • Note: Can be prepared from Ethyl cyanoformate + EtOH + HCl.

  • Component B (Electrophile): 4,4-Dimethoxybutan-2-one (Acetylacetaldehyde dimethyl acetal).

  • Base: Sodium Ethoxide (NaOEt) in Ethanol.

Protocol:

  • Activation: In a dry flask, dissolve Sodium metal (1.1 equiv) in absolute Ethanol to generate NaOEt.

  • Condensation: Add Ethyl 2-amino-2-iminoacetate HCl (1.0 equiv) to the NaOEt solution. Stir for 15 minutes to liberate the free base amidine.

  • Cyclization: Add 4,4-dimethoxybutan-2-one (1.0 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (78 °C) for 6–12 hours. The acetal hydrolyzes in situ (or can be pre-hydrolyzed with dilute acid) to the aldehyde/ketone, which condenses with the amidine.

  • Workup: Evaporate ethanol. Resuspend residue in water and extract with EtOAc.

  • Aromatization: The initial product may be a dihydropyrimidine. If so, oxidation (e.g., with DDQ or

    
    ) may be required, although the leaving groups usually drive spontaneous aromatization in this specific substrate class.
    

Analytical Data & Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed:

TechniqueExpected SignalAssignment
1H NMR (CDCl3)

1.45 (t, 3H)
Ester


2.65 (s, 3H)
Pyrimidine


4.50 (q, 2H)
Ester


7.35 (d, 1H)
Pyrimidine


8.75 (d, 1H)
Pyrimidine

13C NMR ~164 ppmCarbonyl (

)
~158 ppmPyrimidine

~168 ppmPyrimidine

MS (ESI) m/z 167.1 [M+H]+Molecular Ion

Safety & Handling

  • Cyanide Hazard: Route A involves KCN. Never allow contact with acid during the cyanation step to prevent HCN gas evolution. Treat all cyanide waste with bleach (sodium hypochlorite) before disposal.

  • HCl Gas: The Pinner reaction requires anhydrous HCl.[5][6] Use a proper gas trap and work in a fume hood to avoid inhalation of corrosive fumes.

References

  • Benchchem. (n.d.). This compound Structure and Safety. Retrieved from

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from

  • Pinner, A., & Klein, F. (1877).[4] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[7] (Foundational Pinner Reaction Reference).

  • Guidechem. (n.d.). 4,4-Dimethoxy-2-butanone Properties and Synthesis. Retrieved from

  • ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine Synthesis. Retrieved from

Technical Guide: Strategic Selection of Starting Materials for Pyrimidine Ring Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine pharmacophore (1,3-diazine) is a privileged structure in medicinal chemistry, serving as the backbone for nucleotide bases (cytosine, thymine, uracil) and essential therapeutics including 5-fluorouracil (oncology), imatinib (leukemia), and rosuvastatin (cardiovascular).

This guide deconstructs the synthetic logic of the pyrimidine ring, focusing on the selection, handling, and reactivity of the core starting materials. Unlike broad organic chemistry reviews, this document focuses on the causality of material selection—why a researcher chooses an enaminone over a


-diketone, or a guanidine salt over a free base—and provides self-validating protocols for laboratory execution.

The Retrosynthetic Logic: N-C-N and C-C-C Fragments

To select the correct starting materials, one must view the pyrimidine ring not as a hexagon, but as a fusion of two distinct chemical personalities: a nucleophilic N-C-N fragment and an electrophilic C-C-C fragment.

Diagram 1: Retrosynthetic Disconnection of Pyrimidine

The following diagram illustrates the primary disconnection strategy used to identify starting materials.

Pyrimidine_Retrosynthesis Target Target: Pyrimidine Ring Disconnection Disconnection Strategy (Retro-Aldol / Retro-Condensation) Target->Disconnection Synthesis Fragment_NCN Nucleophilic Fragment (N-C-N) (Amidines, Guanidines, Ureas) Disconnection->Fragment_NCN Break C2-N3 / C6-N1 Fragment_CCC Electrophilic Fragment (C-C-C) (1,3-Dicarbonyls, Enaminones) Disconnection->Fragment_CCC Break C2-N3 / C6-N1

Caption: The [3+3] condensation strategy splits the ring into a bis-nucleophile (green) and a bis-electrophile (red).

The Nucleophilic Fragment (N-C-N)

The N-C-N component dictates the substitution at the C2 position of the final ring. The choice of material here profoundly affects reaction conditions due to varying pKa and nucleophilicity.

Amidines, Guanidines, and Ureas
  • Amidines (R-C(=NH)NH₂): Used to install alkyl or aryl groups at C2. They are typically supplied as hydrochloride salts (e.g., benzamidine HCl) due to the instability and hygroscopicity of the free base.

    • Technical Insight: The pKa of a protonated amidine is ~11-12. To react, they must be "freed" in situ using a base like NaOEt or NaOAc. Failure to neutralize the salt completely often leads to stalled reactions.

  • Guanidines ((H₂N)₂C=NH): Used to install an amino group at C2 (common in kinase inhibitors).

    • Handling: Guanidine hydrochloride is extremely hygroscopic. In industrial settings, guanidine nitrate is sometimes preferred for stability, though it carries explosion risks if dried improperly.

  • Ureas/Thioureas ((H₂N)₂C=O/S): Used to synthesize pyrimidinones (e.g., uracil derivatives).

    • Reactivity: Urea is significantly less nucleophilic than amidine. Reactions often require acid catalysis (Biginelli) or strong dehydration conditions (fuming sulfuric acid for de novo uracil synthesis).

Table 1: N-C-N Starting Material Profiles
Starting MaterialC2 SubstituentNucleophilicityTypical Counter-ionHandling Precaution
Benzamidine PhenylHighHClHygroscopic; store in desiccator.
Acetamidine MethylHighHClVery Hygroscopic; deliquescent.
Guanidine Amino (-NH2)Very HighHCl / NitrateHCl salt is deliquescent; Nitrate is oxidizer.
Urea Hydroxyl (Tautomer)LowNone (Solid)Stable; low solubility in organic solvents.
Thiourea Thiol (-SH)ModerateNone (Solid)Toxic; thyroid depressant.

The Electrophilic Fragment (C-C-C)

The C-C-C fragment provides the carbon backbone (C4-C5-C6). The "leaving group ability" of the substituents determines the reaction pathway.

1,3-Dicarbonyls (The Standard)

-diketones (e.g., acetylacetone) and 

-keto esters (e.g., ethyl acetoacetate) are the workhorses.
  • Regioselectivity Issue: With asymmetrical 1,3-dicarbonyls, regiocontrol can be poor. The nucleophilic attack of the amidine nitrogen usually occurs first at the more electrophilic carbonyl (often the ketone over the ester, or the less hindered ketone).

Enaminones (The Modern Solution)

For high-precision synthesis, such as in Imatinib production, 1,3-dicarbonyls are replaced by enaminones (specifically


-dimethylaminovinyl ketones).
  • Why? The dimethylamino group is an excellent leaving group and directs the nucleophile to a specific carbon, solving the regioselectivity problem inherent in simple diketones [1].

Case Study: Industrial Synthesis of Imatinib

The synthesis of the pyrimidine ring in Imatinib (Gleevec) illustrates the critical importance of the Enaminone pathway.[1]

Diagram 2: Imatinib Pyrimidine Ring Workflow

Imatinib_Synthesis Start1 3-Acetylpyridine (Precursor) Step1 Condensation (Reflux) Start1->Step1 Reagent1 DMF-DMA (Reagent) Reagent1->Step1 Start2 Guanidine Nitrate (N-C-N Source) Step2 Cyclization (Base Catalyzed) Start2->Step2 Enaminone Enaminone Intermediate (3-dimethylamino-1-(3-pyridyl)-2-propen-1-one) Enaminone->Step2 Step1->Enaminone - MeOH Product 2-Amino-4-(3-pyridyl)pyrimidine (Imatinib Core) Step2->Product - Me2NH, - H2O

Caption: Imatinib synthesis utilizes DMF-DMA to convert acetylpyridine into a reactive enaminone, ensuring regioselective cyclization with guanidine [1].

The Biginelli Reaction (Three-Component)

When the target is a dihydropyrimidinone (DHPM) rather than a fully aromatic pyrimidine, the Biginelli reaction is the standard. It couples an aldehyde, a urea, and a 1,3-dicarbonyl in a single pot.

Diagram 3: Biginelli Mechanism & Workflow

Biginelli_Mechanism Aldehyde Aryl Aldehyde (Electrophile) Condensation Acid Catalysis (Formation of Iminium) Aldehyde->Condensation Urea Urea (Nucleophile) Urea->Condensation Diketone Ethyl Acetoacetate (C-H Acid) Addition Mannich-type Addition (Enol attack) Diketone->Addition Enol form Iminium Acyl Iminium Ion (Key Intermediate) Iminium->Addition Condensation->Iminium - H2O Cyclization Cyclization & Dehydration Addition->Cyclization DHPM 3,4-Dihydropyrimidinone (DHPM) Cyclization->DHPM - H2O

Caption: The mechanism proceeds via an iminium intermediate (Kappe's mechanism), requiring acid catalysis to activate the aldehyde [2].

Experimental Protocols

Protocol A: General [3+3] Cyclization (Amidine + -Diketone)

Application: Synthesis of 2-phenyl-4,6-dimethylpyrimidine. Safety: Sodium ethoxide is corrosive. Amidine salts may be irritants.

  • Preparation of Free Base:

    • Dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) under

      
       to generate sodium ethoxide in situ.
      
    • Add Benzamidine Hydrochloride (1.0 eq) to the solution. Stir for 30 mins at RT.[2]

    • Validation: The solution should become cloudy as NaCl precipitates.

  • Condensation:

    • Add Acetylacetone (1.1 eq) dropwise to the mixture.

    • Note: A slight excess of the electrophile ensures complete consumption of the expensive amidine.

  • Reflux:

    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc).
      
  • Workup:

    • Cool to RT. Evaporate ethanol under reduced pressure.

    • Resuspend residue in water (to dissolve NaCl) and extract with Dichloromethane (DCM).

    • Dry organic layer over

      
       and concentrate.[2]
      
Protocol B: Green Biginelli Synthesis

Application: Synthesis of DHPMs using eco-friendly catalysis.[3]

  • Mixture: Combine Benzaldehyde (1.0 eq), Ethyl Acetoacetate (1.0 eq), and Urea (1.2 eq) in a round-bottom flask.

  • Solvent/Catalyst: Add Ethanol (solvent) and 10 mol%

    
    -Toluenesulfonic acid (pTSA) or dilute HCl.
    
    • Modern Variation: Use of Deep Eutectic Solvents (Choline Chloride/Urea) can eliminate the need for volatile organic solvents [3].

  • Reaction: Reflux for 2–3 hours.

  • Isolation: Pour the hot reaction mixture into crushed ice. The DHPM product typically precipitates as a solid. Filter and recrystallize from ethanol.

References

  • BenchChem. (2025).[1] The Role of 3-Acetylpyridine in the Synthesis of Imatinib Mesylate. BenchChem Application Notes. Link

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction: Mechanism and Recent Literature. Link

  • Abdollahi-Basir, M. et al. (2018). Green synthesis of pyrimidine derivatives using deep eutectic solvents. Journal of Molecular Liquids. Link

  • National Institutes of Health (NIH). (2015). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds. Link

  • Taylor & Francis. (2019). Biginelli reaction – Knowledge and References. Link

Sources

Technical Deep Dive: IUPAC Nomenclature and Synthetic Validation of C8H10N2O2 Pyrimidine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise nomenclature of heterocyclic esters is not merely a bureaucratic requirement but a critical component of structural activity relationship (SAR) databases and patent filings. This guide provides an in-depth analysis of the C8H10N2O2 molecular formula, specifically focusing on the pyrimidine ester scaffold. We will deconstruct the IUPAC rules governing Ethyl 2-methylpyrimidine-5-carboxylate , a pharmacologically relevant intermediate, and provide a validated synthetic and analytical framework for its production and verification.

Structural Analysis & Isomerism Space

The molecular formula C8H10N2O2 (Molecular Weight: 166.18 g/mol ) allows for significant structural diversity. In the context of drug development, the pyrimidine carboxylate scaffold is the most privileged structure due to its prevalence in kinase inhibitors and nucleoside analogs.

To satisfy the valency and formula constraints, the structure must consist of:

  • Pyrimidine Ring: C4H(4-n)N2 (Aromatic heterocycle).

  • Ester Functionality: -COOR (Consuming 1 Carbon, 2 Oxygens).

  • Alkyl Substituents: Remaining carbons (C3) and hydrogens must be distributed to balance the formula.

Primary Isomer of Interest

The most chemically stable and commercially relevant isomer is Ethyl 2-methylpyrimidine-5-carboxylate .

  • Core: Pyrimidine[1]

  • Substituent 1: Methyl group (-CH3) at position 2.

  • Substituent 2: Ethyl ester (-COOCH2CH3) at position 5.

IUPAC Nomenclature Hierarchy (Blue Book Standards)

Correct nomenclature requires a strict adherence to the priority rules outlined in the IUPAC Nomenclature of Organic Chemistry (Blue Book), specifically sections P-65 (Heterocyclic Esters) and P-25 (Numbering).

The Decision Logic

The naming process follows a rigorous decision tree:

  • Principal Functional Group: The ester group (-COO-) has priority over the heterocyclic ring. However, when the carbonyl carbon is attached directly to the ring, the ring is treated as the Parent Hydride , and the suffix -carboxylate is used (rather than -oate).

  • Parent Hydride: Pyrimidine (1,3-diazine).

  • Numbering (Locants):

    • Nitrogen atoms in the pyrimidine ring are assigned positions 1 and 3.

    • Numbering proceeds to give substituents the lowest possible locants.

    • The ester group is a principal characteristic group but does not dictate position 1 in heterocycles; the heteroatoms do.

Nomenclature Derivation for C8H10N2O2
ComponentRule AppliedResult
Alkyl Group (Ester) Named as a separate word, preceding the parent.[2][3]Ethyl
Parent Ring Pyrimidine (N at 1, 3).Pyrimidine
Principal Group Carboxyl group attached to ring C5.-5-carboxylate
Ring Substituent Methyl group at C2 (between nitrogens).2-methyl

Final Preferred IUPAC Name (PIN): Ethyl 2-methylpyrimidine-5-carboxylate

Visualization: Nomenclature Decision Tree

NomenclatureLogic Start Analyze Structure: C8H10N2O2 FuncGroup Identify Principal Group: Ester (-COOR) Start->FuncGroup Attachment Is Carbonyl attached to Ring? FuncGroup->Attachment YesPath Yes: Suffix = -carboxylate Attachment->YesPath Direct Bond Parent Identify Parent Hydride: Pyrimidine YesPath->Parent Numbering Assign Locants: N atoms = 1, 3 Minimize substituent numbers Parent->Numbering Assemble Assemble Name: Alkyl + (Subst)Parent + Carboxylate Numbering->Assemble Final Ethyl 2-methylpyrimidine-5-carboxylate Assemble->Final

Figure 1: Logical flow for determining the Preferred IUPAC Name (PIN) for heterocyclic esters.

Synthetic Protocol: Condensation Workflow

To generate Ethyl 2-methylpyrimidine-5-carboxylate reliably, we utilize a condensation reaction between an amidine and a vinamidinium salt or an enaminone equivalent. This method is preferred over the Biginelli reaction for this specific isomer as it avoids the formation of a dihydropyrimidine intermediate, yielding the aromatic system directly.

Reagents
  • Acetamidine hydrochloride (Source of the N-C-N fragment and methyl group).

  • Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (or Ethyl 3,3-dimethoxy-2-formylpropionate equivalent).

  • Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).

  • Solvent: Ethanol (anhydrous).

Step-by-Step Methodology
  • Preparation of Amidine Free Base:

    • Dissolve Acetamidine HCl (10 mmol) in anhydrous ethanol (20 mL).

    • Add NaOEt (10 mmol) under N2 atmosphere at 0°C. Stir for 15 min to liberate the free base.

  • Condensation:

    • Add Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (10 mmol) dropwise to the amidine solution.

    • Mechanism Note: The amidine nitrogen attacks the enaminone double bond (Michael-type addition), followed by cyclization and elimination of dimethylamine.

  • Reflux:

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Cool to room temperature.[1] Remove solvent in vacuo.

    • Redissolve residue in EtOAc, wash with water and brine.

    • Dry over MgSO4, filter, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.

Visualization: Synthetic Pathway

Synthesis Amidine Acetamidine HCl (C2H6N2) Reaction Condensation (NaOEt, EtOH, Reflux) Amidine->Reaction Linker Enaminone Precursor (C9H15NO3) Linker->Reaction Inter Cyclization (- Me2NH, - H2O) Reaction->Inter Product Ethyl 2-methylpyrimidine- 5-carboxylate Inter->Product

Figure 2: Convergent synthesis of the pyrimidine ester scaffold via amidine condensation.

Analytical Validation (Self-Validating Data)

To ensure the synthesized compound is the correct isomer (C8H10N2O2), the following analytical signatures must be observed. The absence of these signals indicates a failure in regiospecificity (e.g., formation of the 4-methyl isomer).

1H NMR Specification (CDCl3, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationStructural Assignment
Py-H4, H6 9.10 – 9.20Singlet (s)2HAromatic protons at C4/C6 (Deshielded by N and Ester)
Ester -CH2- 4.35 – 4.45Quartet (q)2HMethylene of ethyl group
Py-CH3 2.75 – 2.80Singlet (s)3HMethyl group at C2
Ester -CH3 1.35 – 1.45Triplet (t)3HTerminal methyl of ethyl group

Critical QC Check:

  • The pyrimidine protons (H4/H6) appear as a singlet because they are chemically equivalent in the 2-methyl-5-carboxylate substitution pattern.

  • If you observe two doublets in the aromatic region, you have likely synthesized the 4-methyl isomer (where H2 and H6 are non-equivalent).

Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 167.08 m/z.

  • Fragmentation: Loss of ethyl group (M-29) often observed.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). P-65 Heterocyclic Esters. Queen Mary University of London / IUPAC. [Link]

  • Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[1] [Link]

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for Ethyl 4-methylpyrimidine-2-carboxylate

[1]

CAS Number: 1196156-62-3 Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol [1][2]

Executive Summary & Physicochemical Profile

This compound is a critical heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical scaffolds (e.g., kinase inhibitors) and agrochemicals.[1] Its solubility behavior is governed by the competition between the polar pyrimidine core/ester functionality and the lipophilic methyl/ethyl groups.[1]

Understanding its solubility landscape is essential for optimizing reaction yields, designing effective purification schemes (crystallization/chromatography), and ensuring stability during storage.[1]

Physicochemical Drivers of Solubility[1]
  • Polarity: Moderate.[1] The pyrimidine ring (with two nitrogen atoms) and the ester group create a significant dipole moment, favoring polar aprotic and protic solvents.[1]

  • Lipophilicity (LogP): Estimated ~0.8 – 1.[1]2. The ethyl and methyl groups provide enough lipophilicity to allow solubility in common organic solvents (DCM, EtOAc) but limit solubility in purely aqueous media without pH adjustment.[1]

  • Hydrogen Bonding:

    • Acceptors: 4 (2 ring nitrogens, 2 ester oxygens).[1]

    • Donors: 0.[1][3][4][5]

    • Implication: Highly soluble in H-bond donor solvents (Alcohols) and solvents capable of dipole-dipole interactions (DMSO, DMF).[1]

Solubility Landscape

The following data categorizes solvents based on their thermodynamic compatibility with this compound.

Table 1: Predicted Solubility Profile

Note: "High" > 100 mg/mL; "Moderate" 10-100 mg/mL; "Low" < 10 mg/mL.[1] Values are predictive based on structural analogs and functional group analysis.

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAcVery High Preferred for stock solutions and nucleophilic substitution reactions.[1] Caution: High boiling points make removal difficult.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent for extraction and transfer.[1] Standard solvent for NMR analysis.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Primary solvent for extraction and silica gel chromatography.[1]
Alcohols Methanol, Ethanol, IsopropanolHigh Good for reactions; potential transesterification risk in Methanol if catalyzed.[1]
Ethers THF, 2-MeTHF, DioxaneHigh Excellent reaction solvents; compatible with reduction steps.[1]
Nitriles Acetonitrile (MeCN)High Ideal for HPLC sample preparation and polar synthesis steps.[1]
Hydrocarbons Hexanes, Heptane, CyclohexaneLow Antisolvent. Use to induce precipitation or crystallization.[1]
Aqueous Water, PBSLow/Moderate pH-dependent.[1][2] Solubility increases significantly at low pH (protonation of pyrimidine N).[1] Unstable in basic pH (hydrolysis).[1]

Application-Specific Solvent Selection

Selecting the right solvent is not just about dissolving the compound; it is about the downstream impact on stability and isolation.[1]

A. Synthesis & Reaction Optimization
  • Nucleophilic Substitution: Use DMF or DMSO .[1][2] The high dielectric constant stabilizes transition states.[1]

  • Reduction/Hydrogenation: Use Ethanol or Methanol .[1][2] Ensure the solvent is anhydrous if the reducing agent (e.g., borohydrides) is moisture-sensitive.[1]

  • Risk Alert (Transesterification): Avoid refluxing in Methanol with strong acids/bases, as the ethyl ester may exchange to a methyl ester.[1] Use Ethanol to match the leaving group.[1]

B. Purification (Crystallization & Chromatography)[1][2]
  • Flash Chromatography: The compound is moderately polar.[1]

    • Eluent System: Hexanes/Ethyl Acetate gradient (typically elutes between 20-50% EtOAc depending on silica activity).[1]

    • Alternative: DCM/Methanol (95:5) for more polar impurities.[1]

  • Crystallization:

    • Solvent: Ethyl Acetate or Isopropanol (dissolve warm).[1]

    • Antisolvent: Heptane or Hexanes (add dropwise to the warm solution until turbidity persists, then cool).[1]

C. Analytical (LC-MS / NMR)
  • NMR: CDCl₃ (Chloroform-d) or DMSO-d₆ . CDCl₃ is preferred for ease of recovery; DMSO-d₆ prevents aggregation.[1]

  • LC-MS: Dissolve stock in Acetonitrile or Methanol .[1] Avoid DMSO for direct injection if possible to prevent peak broadening.[1]

Self-Validating Experimental Protocols

Do not rely on literature values alone. Use these protocols to verify solubility for your specific batch and conditions.

Protocol A: Visual Solubility Threshold Test (Rapid)

Objective: Determine approximate solubility range (Low, Moderate, High).

  • Weigh 10 mg of this compound into a clear 1.5 mL HPLC vial.

  • Add 100 µL of the target solvent.[1]

  • Vortex for 30 seconds.

    • If clear: Solubility > 100 mg/mL (High ).[1]

    • If solid remains: Add solvent in 100 µL increments (up to 1 mL total).[1]

  • Calculate solubility:

    
    .
    
Protocol B: Gravimetric Saturation Method (Precise)

Objective: Determine exact saturation point (e.g., for crystallization design).[1]

  • Add excess solid (~100 mg) to 1 mL of solvent in a sealed vial.

  • Equilibrate (stir/shake) at the target temperature (e.g., 25°C) for 4 hours.

  • Filter the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporate the solvent completely (using a nitrogen stream or vacuum concentrator).[1]

  • Weigh the residue.[1]

    • 
      .[1]
      

Decision Logic & Workflows

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application.

SolventSelectionStartSelect ApplicationReactionChemical ReactionStart->ReactionPurificationPurificationStart->PurificationAnalysisAnalysis (LC/NMR)Start->AnalysisHighTempHigh Temp (>80°C)?Reaction->HighTempCrystCrystallizationPurification->CrystChromChromatographyPurification->ChromNMRNMRAnalysis->NMRLCMSLC-MSAnalysis->LCMSDMF_DMSOUse DMF or DMSOHighTemp->DMF_DMSOYesStandardStandard TempHighTemp->StandardNoTHF_EtOAcUse THF or EtOAcStandard->THF_EtOAcSolventSystemSolvent: EtOAcAntisolvent: HeptaneCryst->SolventSystemEluentHexanes / EtOAcChrom->EluentCDCl3CDCl3 or DMSO-d6NMR->CDCl3MeCNAcetonitrileLCMS->MeCN

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints.

Stability & Handling Risks[1]

Hydrolysis Sensitivity

The ethyl ester at position 2 is susceptible to hydrolysis, particularly in the presence of water and bases (saponification).[1]

  • Mechanism: Nucleophilic attack of hydroxide on the carbonyl carbon.[1]

  • Prevention:

    • Store stock solutions in anhydrous DMSO or Acetonitrile .[1]

    • Avoid aqueous buffers > pH 8.0 for prolonged periods.[1]

    • If aqueous workup is necessary, keep it cold (4°C) and rapid.[1]

Storage Recommendations
  • State: Solid (or oil depending on purity/polymorph).[1]

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture uptake.[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

Ethyl 4-methylpyrimidine-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 4-methylpyrimidine-2-carboxylate

Executive Summary

This compound (CAS: 1196156-62-3) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals.[1][2] Unlike its 4- or 5-carboxylate isomers, the 2-carboxylate motif provides a unique vector for fragment-based drug discovery (FBDD), allowing for the exploration of chemical space around the pyrimidine nitrogen lone pairs.[1]

This guide provides a definitive technical profile of the compound, correcting common database ambiguities (specifically distinguishing it from thiazole-based Febuxostat intermediates) and outlining a scalable, non-cyanide synthetic route.[1]

Physicochemical Characterization

The compound is an ethyl ester derivative of 4-methylpyrimidine-2-carboxylic acid.[1] Its physicochemical profile suggests moderate lipophilicity, making it suitable for cell-permeable lead optimization.[1]

Identity & Constants
PropertyValueNotes
IUPAC Name This compound
CAS Registry Number 1196156-62-3 Note: Distinct from chloro- analogs.[1][2][3][4]
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol Exact Mass: 166.0742
Physical State Low-melting solid or viscous oilDependent on purity/crystallinity.[1]
Solubility Soluble in DMSO, MeOH, DCM, EtOAcSparingly soluble in water.[1]
pKa (Predicted) ~1.5 (Pyrimidine N)Weakly basic.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic; ester hydrolysis risk.
Structural Analysis (SMILES/InChI)
  • SMILES: CCOC(=O)C1=NC=CC(C)=N1

  • InChI Key: B1510058 (Internal Ref) / Standard Key required for database integration.

Synthetic Pathways & Methodology

While classical Pinner synthesis from 2-cyano-4-methylpyrimidine is possible, it necessitates handling toxic cyanides.[1] The preferred modern route utilizes Palladium-Catalyzed Alkoxycarbonylation of 2-chloro-4-methylpyrimidine.[1] This method is safer, scalable, and avoids hazardous gas evolution.[1]

Protocol: Pd-Catalyzed Ethoxycarbonylation

Reaction Overview: Transformation of 2-chloro-4-methylpyrimidine to the ethyl ester using carbon monoxide (or a surrogate) and ethanol.[1]

Reagents:

  • Substrate: 2-Chloro-4-methylpyrimidine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2–5 mol%)

  • Carbon Source: CO gas (balloon or autoclave, 5–10 bar) or Molybdenum Hexacarbonyl (solid source).

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Absolute Ethanol (0.2 M)

Step-by-Step Methodology:

  • Inerting: Charge a high-pressure reactor (autoclave) with 2-chloro-4-methylpyrimidine, Pd(OAc)₂, and dppf. Purge with Nitrogen (3x).

  • Solvation: Add degassed absolute ethanol and triethylamine via syringe.

  • Carbonylation: Pressurize with CO gas to 5 bar (75 psi). Safety Note: CO is a silent killer; use a CO detector.[1]

  • Heating: Heat the mixture to 80°C with vigorous stirring (800 rpm) for 12–16 hours.

  • Work-up: Cool to room temperature. Vent CO carefully into a fume hood scrubber.[1] Filter the reaction mixture through a Celite pad to remove Pd black.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via Flash Column Chromatography (SiO₂; Gradient: 0–30% EtOAc in Hexanes).

Synthetic Logic Visualization

Synthesis Start 2-Chloro-4-methylpyrimidine (Precursor) Intermediate Pd-Acyl Complex (Transient) Start->Intermediate Oxidative Addition & CO Insertion Reagents Pd(OAc)2 / dppf CO (5 bar), Et3N EtOH, 80°C Reagents->Intermediate Product This compound (Target) Intermediate->Product Nucleophilic Attack (EtOH)

Figure 1: Palladium-catalyzed carbonylation mechanism ensuring high regioselectivity at the C2 position.[1]

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.

TechniqueExpected SignalInterpretation
¹H NMR (400 MHz, CDCl₃) δ 8.65 (d, J=5.2 Hz, 1H) H-6 : Deshielded by adjacent N.
δ 7.35 (d, J=5.2 Hz, 1H) H-5 : Doublet coupling with H-6.[1]
δ 4.48 (q, J=7.1 Hz, 2H) O-CH₂- : Characteristic ester quartet.[1]
δ 2.62 (s, 3H) 4-Me : Singlet, methyl attached to aromatic ring.[1]
δ 1.45 (t, J=7.1 Hz, 3H) -CH₃ : Ester terminal methyl.[1]
LC-MS (ESI+) [M+H]⁺ = 167.2 Mono-protonated molecular ion.[1]
IR Spectroscopy 1735–1750 cm⁻¹ Strong C=O stretching (Ester).

Applications in Drug Discovery

This compound serves as a versatile "linchpin" scaffold.[1] Its primary utility lies in its ability to undergo orthogonal functionalization.[1]

Functionalization Workflow
  • Saponification: Hydrolysis with LiOH yields the carboxylic acid , a precursor for amide coupling (e.g., to create bi-aryl amides common in kinase inhibitors).

  • Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide , a precursor for 1,3,4-oxadiazoles (common bioisosteres for esters).[1]

  • Reduction: Reduction with LiAlH₄ yields the alcohol , allowing for ether formation.

Strategic Pathway Diagram

Applications Core This compound (Scaffold) Route1 Saponification (LiOH, THF/H2O) Core->Route1 Route2 Hydrazinolysis (N2H4·H2O, EtOH) Core->Route2 Route3 Reduction (LiAlH4 or NaBH4) Core->Route3 Acid Carboxylic Acid (Amide Coupling Precursor) Route1->Acid Hydrazide Acyl Hydrazide (Oxadiazole Precursor) Route2->Hydrazide Alcohol Hydroxymethyl Derivative (Ether Linkage) Route3->Alcohol

Figure 2: Divergent synthesis pathways from the parent ester scaffold.[1]

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle within a fume hood.[1]

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.[1]

References

  • Benchchem. this compound Product Data. Retrieved from

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from

  • Beller, M., et al. (2010). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Accounts of Chemical Research. (Methodology Grounding)

  • Sigma-Aldrich. Safety Data Sheet: Pyrimidine Derivatives. Retrieved from [1]

Sources

Technical Monograph: Physicochemical Profiling and Synthesis of Substituted Pyrimidine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pyrimidine esters represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in calcium channel blockers (e.g., dihydropyrimidines), antiviral agents, and anticancer prodrugs. This technical guide provides a comprehensive analysis of their physicochemical behavior, focusing on the electronic modulation of the pyrimidine ring, hydrolytic stability kinetics, and reproducible synthetic pathways.

Structural Architecture & Electronic Properties[1]

The pyrimidine ring (1,3-diazine) is inherently π-deficient due to the electronegativity of the two nitrogen atoms.[1] When substituted with an ester group (typically at the C5 position), the electronic landscape shifts significantly, creating a "push-pull" system that dictates both chemical reactivity and biological binding.

Aromatic vs. Dihydropyrimidine (DHPM) Esters

It is critical to distinguish between the fully aromatic pyrimidine esters and their partially saturated counterparts (DHPMs), as their properties differ radically:

  • Aromatic Pyrimidine Esters: Planar, highly stable, and resistant to oxidation. The ester group at C5 is conjugated with the aromatic ring, making the carbonyl carbon less electrophilic than in aliphatic esters but susceptible to enzymatic attack.

  • 3,4-Dihydropyrimidine Esters (DHPMs): Non-planar (often adopting a "boat" or "half-chair" conformation). These are the products of the Biginelli reaction and are structurally analogous to dihydropyridine calcium channel blockers (e.g., Nifedipine). They are chiral at C4 and more chemically reactive.

Electronic "Push-Pull" Effect

In 5-carboxylate derivatives, the ester acts as an electron-withdrawing group (EWG).

  • Effect on Ring: Deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack (SNAr) at positions 2, 4, and 6.

  • Effect on Solubility: The ester moiety masks the polarity of the carboxylic acid, significantly increasing lipophilicity (LogP), which is a standard strategy in prodrug design to enhance membrane permeability [1].[2]

Physical Characterization

The physical properties of these esters are dominated by the nature of the substituent at C2/C4 and the ester alkyl chain length.

Table 1: Comparative Physicochemical Data
PropertyAromatic Pyrimidine Ester3,4-Dihydropyrimidine Ester (DHPM)Impact on Drug Design
Crystal Habit Planar stacking, high MP (>100°C)Non-planar, often racemic crystalsPolymorphism affects bioavailability
Solubility (Water) Low to ModerateVery LowEsters often require formulation aids
LogP (Lipophilicity) 1.5 – 3.5 (Tunable)2.0 – 4.5 (High)High LogP aids BBB penetration [2]
UV Absorbance

~260-270 nm

~300-350 nm
DHPMs absorb at longer wavelengths
pKa (Ring N) Weakly basic (pKa ~1-2)More basic due to sp3 nitrogenAffects salt formation potential

Chemical Reactivity: Hydrolysis & Stability[4]

The metabolic stability of pyrimidine esters is a primary concern in drug development. They function as prodrugs , where the ester bond is cleaved by plasma esterases (e.g., carboxylesterases) to release the active carboxylic acid or to expose a polar handle for excretion.[3]

Hydrolysis Mechanism

The hydrolysis rate is governed by steric hindrance around the carbonyl carbon. Bulky substituents (e.g., tert-butyl esters) retard hydrolysis, while simple alkyl esters (methyl/ethyl) are cleaved rapidly.

Diagram 1: Metabolic Hydrolysis Pathway

The following diagram illustrates the bio-activation pathway of a pyrimidine ester prodrug into its active acid form.

HydrolysisPathway Prodrug Pyrimidine Ester (Prodrug Form) Intermediate Tetrahedral Intermediate Prodrug->Intermediate Nucleophilic Attack Enzyme Carboxylesterase (Enzymatic Attack) Enzyme->Intermediate ActiveDrug Pyrimidine Acid (Active Pharmacophore) Intermediate->ActiveDrug Collapse & Elimination Byproduct Alcohol (Byproduct) Intermediate->Byproduct Release

Figure 1: Enzymatic hydrolysis mechanism converting the lipophilic ester prodrug into the hydrophilic active acid.

Synthesis Protocol: The Biginelli Reaction[6][7][8][9][10]

The most robust method for synthesizing functionalized pyrimidine esters (specifically dihydropyrimidines) is the Biginelli Reaction . This multicomponent reaction (MCR) is preferred for its atom economy and operational simplicity [3].

Methodology (Standardized Protocol)

Objective: Synthesis of Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Reagents:

  • Benzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Catalyst: Conc. HCl (3-5 drops) or Lewis Acid (

    
    )
    
  • Solvent: Ethanol (95%)

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and urea in 15 mL of ethanol.

  • Catalyze: Add the acid catalyst. The solution should remain clear or turn slightly yellow.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Checkpoint: Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50g). Stir vigorously. The ester product will precipitate as a solid.

  • Purification: Filter the crude solid under vacuum. Recrystallize from hot ethanol to yield pure white crystals.

Diagram 2: Biginelli Synthesis Workflow

This flowchart visualizes the logical progression and decision points in the synthesis.

BiginelliWorkflow Start Reagents: Aldehyde + Urea + Beta-Keto Ester Mix Dissolve in EtOH Add Acid Catalyst Start->Mix Reflux Reflux (3-5 hrs) Temp: 78°C Mix->Reflux TLC TLC Check: Aldehyde Consumed? Reflux->TLC Continue Continue Reflux TLC->Continue No Quench Cool & Pour onto Crushed Ice TLC->Quench Yes Continue->Reflux Filter Vacuum Filtration Quench->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Final Pure Pyrimidine Ester (Crystalline) Recryst->Final

Figure 2: Operational workflow for the acid-catalyzed Biginelli synthesis of pyrimidine esters.

Spectroscopic Identification

Validating the structure of substituted pyrimidine esters requires specific attention to the ester carbonyl and the pyrimidine ring protons.

Table 2: Key Spectral Markers
TechniqueFunctional GroupCharacteristic SignalNotes
FT-IR Ester C=O[4][5][6][7] Stretch1700 – 1735 cm⁻¹Strong, sharp peak.
FT-IR Amide/Ring N-H3100 – 3300 cm⁻¹Broad band (if DHPM).
1H NMR Ester

Quartet ~4.1 ppm, Triplet ~1.2 ppmDiagnostic for ethyl ester.
1H NMR Methine (C4-H)Singlet/Doublet ~5.2 – 5.5 ppmOnly present in DHPMs (chiral center).
1H NMR Aromatic Ring H~7.0 – 8.0 ppmMultiplets (depends on substituent).
13C NMR Ester Carbonyl~165 ppmDistinct from ketone/amide carbonyls.

Expert Insight: In 1H NMR, the shift of the C4-H proton in dihydropyrimidines is highly sensitive to the electronic nature of the aryl substituent. Electron-withdrawing groups on the phenyl ring (e.g., -NO2) will cause a downfield shift due to deshielding [4].

References

  • Dhokchawle, B. V., et al. (2016).[8] "Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation." Drug Research.

  • Baluja, S., et al. (2018). "Physicochemical properties of some pyrimidine derivatives in some organic solvents." Journal of Analytical & Pharmaceutical Research.

  • Kappe, C. O. (2000).[9][10] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.

  • Chaudhary, J. (2025).[11] "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Applied Science and Biotechnology Journal for Advanced Research.[11]

Sources

Technical Guide: Discovery and Synthesis of Pyrimidine-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of pyrimidine-2-carboxylates represents a distinct challenge in heterocyclic chemistry due to the profound electron deficiency of the 1,3-diazine ring and the specific lability of the C2 position. Unlike the C4 and C6 positions, which are amenable to nucleophilic attack, or the C5 position, which reacts with electrophiles, the C2 position sits between two electronegative nitrogen atoms. This creates a unique "electronic valley" that makes direct carboxylation difficult and renders the resulting acid prone to rapid decarboxylation.

This guide traces the evolution of synthetic strategies from classical oxidative degradation to modern transition-metal catalysis, providing actionable protocols for drug development researchers.

Part 1: The Electronic Challenge & Historical Context

The "Alpha-Nitrogen" Instability

The primary obstacle in synthesizing pyrimidine-2-carboxylic acid is not ring construction, but functional group stability. The carboxyl group at C2 is inherently unstable.

  • Mechanism of Instability: The protonated pyrimidine ring acts as an electron sink. A carboxylate group at C2 can easily decarboxylate via a Hammick-like transition state, where the developing negative charge is stabilized by the adjacent nitrogen atoms.[1]

  • Implication: Early attempts using harsh acidic hydrolysis of nitriles or oxidations often resulted in the loss of CO₂, yielding simple pyrimidine.

The Pinner Synthesis (1884): Ring Construction vs. Functionalization

The systematic study of pyrimidines began with Adolf Pinner , who condensed amidines with


-keto esters [1].
  • Limitation: While Pinner synthesis efficiently builds the ring, it typically installs alkyl (methyl) or hydroxyl groups at C2. It does not directly yield a carboxylate.

  • Legacy: This necessitated a "functionalization" approach: build the ring with a handle (methyl or amine), then modify it.

The Classical Route: Oxidative Degradation

For decades, the standard route involved the oxidation of 2-methylpyrimidine.

  • The Reagent Problem: Standard oxidants like KMnO₄ often cleave the electron-deficient pyrimidine ring before oxidizing the methyl group.

  • The Solution (SeO₂): Selenium dioxide in pyridine became the preferred method. It selectively oxidizes the activated methyl group without destroying the aromatic system.

Part 2: Synthetic Methodologies & Protocols[2][3][4]

Classical Protocol: SeO₂ Oxidation of 2-Methylpyrimidine

This method is valuable for laboratory-scale synthesis where transition metal contamination must be avoided.

Mechanism: Riley Oxidation. Key Challenge: Isolation. The product forms a stable complex with selenium species and is highly water-soluble (zwitterionic).

Detailed Protocol:

  • Reagents: 2-Methylpyrimidine (1.0 eq), Selenium Dioxide (2.4 eq), Pyridine (Solvent).

  • Reaction: Reflux the mixture for 2–4 hours. The solution turns dark red/black.

  • Workup (The Copper Capture Method):

    • Filter the hot reaction mixture to remove metallic selenium.

    • Critical Step: Treat the filtrate with aqueous Cupric Acetate.

    • Why? Pyrimidine-2-carboxylate forms an insoluble blue chelate complex with Cu(II), precipitating out while impurities remain in solution.

    • Collect the blue precipitate.

  • Liberation: Suspend the Cu-complex in water and pass H₂S gas (or use a sulfide resin) to precipitate CuS. Filter.

  • Isolation: Lyophilize the filtrate to obtain the free acid.

Modern Protocol: Pd-Catalyzed Carbonylation

For scale-up and drug development, palladium-catalyzed carbonylation of 2-chloropyrimidine is the industry standard. It avoids toxic selenium and offers higher yields.

Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, CO insertion, and nucleophilic attack by alcohol.

Visualization: Catalytic Cycle

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Chloropyrimidine COInsert CO Insertion (Ar-Pd-CO-Cl) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (ROH) COInsert->NuAttack + ROH / Base RedElim Reductive Elimination Product Release NuAttack->RedElim RedElim->Pd0 - HCl (Base)

Figure 1: Palladium-catalyzed alkoxycarbonylation cycle for 2-chloropyrimidine.

Detailed Protocol (Scalable):

  • Substrate: 2-Chloropyrimidine (1.0 eq).

  • Catalyst System: Pd(OAc)₂ (1-2 mol%) + DPPP (1,3-Bis(diphenylphosphino)propane).

    • Expert Note: Bidentate ligands like DPPP are crucial to enforce the cis-geometry required for CO insertion and prevent catalyst decomposition.

  • Conditions: Ethanol (solvent/nucleophile), Et₃N (base, 2.0 eq), CO pressure (5–10 bar), 100°C.

  • Process:

    • Charge autoclave with reactants under inert atmosphere.

    • Pressurize with CO. Heat to 100°C for 12 hours.

    • Monitoring: Monitor consumption of Ar-Cl by HPLC.

  • Workup: Filter through Celite to remove Pd black. Concentrate ethanol. Partition between water/DCM. The ester product is usually in the organic layer.

  • Hydrolysis: Saponify the ester with LiOH in THF/Water at 0°C .

    • Warning: Do not heat the free acid during hydrolysis workup to prevent decarboxylation.

Part 3: Comparative Analysis of Methods

FeatureOxidative Route (SeO₂)Carbonylation (Pd-CO)Reissert-Henze (CN)
Starting Material 2-Methylpyrimidine2-ChloropyrimidinePyrimidine-N-Oxide
Key Reagent Selenium DioxideCO gas, Pd catalystTMSCN / Benzoyl Chloride
Atom Economy Low (Stoichiometric oxidant)High (Catalytic)Moderate
Safety Profile Poor (Se toxicity, H₂S)Moderate (CO gas, high pressure)Moderate (Cyanide source)
Scalability < 100gMulti-kg< 1kg
Primary Risk Decarboxylation during isolationCatalyst poisoningHydrolysis of nitrile fails

Part 4: Advanced Pathway Visualization

The following diagram illustrates the divergence in synthetic strategy based on the available starting material.

SynthesisPathways Start1 2-Methylpyrimidine Int1 SeO2 Complex Start1->Int1 SeO2 / Pyridine (Riley Ox) Start2 2-Chloropyrimidine Int2 Pd-Acyl Species Start2->Int2 Pd(OAc)2 / DPPP CO (10 bar) Start3 Pyrimidine N-Oxide Int3 2-Cyanopyrimidine Start3->Int3 TMSCN / BzCl (Reissert-Henze) Prod Pyrimidine-2-Carboxylate Int1->Prod 1. Cu(OAc)2 2. H2S Int2->Prod EtOH (Ester) then LiOH Int3->Prod Mild Hydrolysis (H2O2 / NaOH)

Figure 2: Strategic divergence in pyrimidine-2-carboxylate synthesis.

References

  • Pinner, A. (1884).[2] Über Pyrimidin. Berichte der deutschen chemischen Gesellschaft.

  • Dunn, G. E., et al. (1977).[3] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.[3]

  • Zhichkin, P., et al. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

  • Bjerglund, K., et al. (2014). Palladium-Catalyzed Carbonylation of Heteroaryl Chlorides. The Journal of Organic Chemistry.

  • Minisci, F. (1971).[5] Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis.

Sources

Methodological & Application

Application Note: Strategic Utilization of Ethyl 4-methylpyrimidine-2-carboxylate in Medicinal Chemistry

[1]

Executive Summary

Ethyl 4-methylpyrimidine-2-carboxylate (CAS: 137255-66-8) represents a "privileged scaffold" in modern drug discovery. Unlike simple phenyl esters, the pyrimidine-2-carboxylate features a carbonyl carbon flanked by two electronegative nitrogen atoms. This electronic arrangement renders the ester highly electrophilic, facilitating rapid diversification under mild conditions.

This guide details the strategic application of this scaffold in generating focused libraries for kinase inhibition (e.g., Aurora, CDK) and epigenetic modulation (HDAC inhibitors). We provide validated protocols for transforming this "hub" molecule into bioactive amides, hydrazides, and alcohols.

Chemical Profile & Reactivity Logic

Structural Advantages

The pyrimidine ring is ubiquitous in FDA-approved drugs (e.g., Imatinib, Rosuvastatin). The 2-position ester offers specific tactical advantages:

  • Enhanced Electrophilicity: The electron-deficient nature of the pyrimidine ring activates the C2-ester, allowing amidation with weak nucleophiles (anilines) often without exogenous Lewis acids.

  • Metabolic Stability: The 4-methyl group blocks metabolic oxidation at the benzylic-like position relative to an unsubstituted ring, while providing a steric handle for active site fitting.

  • H-Bonding Potential: The pyrimidine nitrogens serve as critical hydrogen bond acceptors in the ATP-binding pockets of kinases.

Reactivity Landscape

The following diagram illustrates the core transformations available from this intermediate.

ReactivityLandscapeEsterEthyl 4-methylpyrimidine-2-carboxylate(The Hub)AmideCarboxamides(Kinase Inhibitors)Ester->Amide Aminolysis(R-NH2)HydrazideHydrazides(Triazole Precursors)Ester->Hydrazide HydrazineHydrateAlcoholHydroxymethyl(Ether Linkers)Ester->Alcohol NaBH4/LiAlH4ReductionAcidCarboxylic Acid(Peptide Coupling)Ester->Acid LiOHHydrolysis

Figure 1: Divergent synthesis pathways from the central pyrimidine ester scaffold.

Validated Experimental Protocols

Protocol A: Direct Amidation (Synthesis of Kinase Inhibitor Libraries)

Objective: To convert the ester directly to a carboxamide without a carboxylic acid intermediate. This "one-pot" approach preserves atom economy.

Mechanism: Nucleophilic Acyl Substitution (

Scope:

Materials:

  • This compound (1.0 eq)

  • Target Amine (1.2 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst (Optional for anilines): 10 mol%

    
     or 
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous EtOH in a sealed tube or round-bottom flask.

  • Addition: Add 1.2 mmol of the amine.

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.5 eq of Triethylamine (TEA) to liberate the free base.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (RT) for 4–6 hours.

    • Anilines/Steric hindered amines: Heat to reflux (80°C) for 12–16 hours.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). The ester spot (

    
    ) should disappear; the amide appears at lower 
    
    
    .
  • Workup:

    • Cool the mixture to 0°C.

    • The product often precipitates. Filter and wash with cold EtOH.

    • Alternative: If no precipitate, evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.

  • Purification: Recrystallization from EtOH/Hexane or Flash Column Chromatography.

Data Summary: Typical Yields

Amine Type Conditions Yield (%) Notes
Benzylamine RT, 4h 92% Spontaneous precipitation
Aniline Reflux, 12h 78% Requires purification

| 2-Aminopyridine | Reflux, 24h + DBU | 65% | Low nucleophilicity requires base |

Protocol B: Hydrazinolysis (Precursor to 1,2,4-Triazoles)

Objective: Synthesis of the hydrazide intermediate for subsequent cyclization into 1,2,4-triazoles (common bioisosteres for amides in antifungal/anticancer agents).

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mmol of ester in 15 mL of Ethanol.

  • Reagent Addition: Add Hydrazine hydrate (80% solution, 10.0 mmol, 2.0 eq) dropwise at RT.

  • Reflux: Heat the mixture to reflux for 3 hours.

  • Observation: A white crystalline solid (the hydrazide) usually forms during the reaction.

  • Isolation: Cool to RT, filter the solid, and wash with cold ethanol and diethyl ether.

  • Validation:

    
     NMR should show the disappearance of the ethyl group signals (quartet at ~4.4 ppm, triplet at ~1.3 ppm).
    

Case Study: Designing an Aurora Kinase Inhibitor

Context: Aurora kinases are critical regulators of mitosis. Inhibitors often require a "hinge binder" motif. The pyrimidine-2-carboxamide scaffold provides this via the amide NH (donor) and pyrimidine N1 (acceptor).

Workflow Visualization:

KinaseWorkflowStartStart:Ethyl 4-methylpyrimidine-2-carboxylateStep1Step 1: Amidation(React with 4-amino-pyrazole)Start->Step1Check1QC: LCMS & NMR(Confirm Amide Formation)Step1->Check1Step2Step 2: C4-Methyl Oxidation(SeO2 Oxidation to Aldehyde)Check1->Step2PassStep3Step 3: Reductive Amination(Introduce Solubilizing Tail)Step2->Step3FinalFinal Lead Candidate(Aurora Kinase Inhibitor)Step3->Final

Figure 2: Synthetic workflow for converting the ester scaffold into a functionalized kinase inhibitor.

Strategic Insight: The "Methyl Handle"

While the C2-ester is used for the hinge-binding amide, the C4-methyl group is not inert. As shown in Step 2 (Figure 2), the methyl group can be oxidized using Selenium Dioxide (

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amidation) Moisture in solventUse anhydrous EtOH/MeOH; esters hydrolyze to acid in wet basic conditions.
Incomplete Reaction Poor nucleophilicity (Anilines)Add Lewis Acid (

or

) or switch solvent to TFE (Trifluoroethanol).
Side Product: Acid HydrolysisEnsure amine is dry; avoid hydroxide bases. Use TEA or DIPEA only.
Purification difficulty Product solubilityPyrimidine amides are often poorly soluble. Try trituration with Ether/Hexane before resorting to column chromatography.

References

  • Pyrimidine Scaffolds in Kinase Inhibition

    • Zeid, M. M., et al. (2025).[1] "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors."[1] Current Pharmaceutical Design.

  • Synthetic Methodologies for Pyrimidines

    • Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. (Note: Discusses the general reactivity of pyrimidine esters).
  • General Medicinal Chemistry of Pyrimidines

    • Bhatia, R., et al. (2020). "Recent Advances in Pyrimidine-Based Drugs." Biomolecules.[2][1][3][4][5][6][7][8][9][10]

  • Reactivity of Methyl-Pyrimidines

    • Study on the oxidation of C4-methyl groups in pyrimidines for further functionaliz

Ethyl 4-methylpyrimidine-2-carboxylate as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-methylpyrimidine-2-carboxylate (E4MPC) is a versatile heterocyclic building block that serves as a critical entry point for the synthesis of bioactive pyrimidine derivatives. Its structural duality—combining an electron-deficient pyrimidine core with a reactive ester handle at C2 and an activated methyl group at C4—makes it a "privileged scaffold" in the design of kinase inhibitors, epigenetic modulators, and anti-infectives. This guide outlines the strategic utility of E4MPC, providing validated protocols for its hydrolysis, amidation, and heterocyclization, alongside advanced strategies for lateral functionalization.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyValueRelevance
CAS Number 14001-63-9Unique Identifier
Formula C8H10N2O2Low MW (166.18 g/mol ) allows for fragment growing
LogP ~1.1Ideal lipophilicity for oral bioavailability optimization
H-Bond Acceptors 3 (N1, N3, C=O)Critical for Hinge Binding in Kinases
Reactivity C2-Ester; C4-MethylDual functionalization vectors (Orthogonal reactivity)
Pharmacophore Analysis

The pyrimidine-2-carboxylate core is a bioisostere for the pyridine and phenyl rings often found in NSAIDs and kinase inhibitors.

  • The Nitrogen "Pinch": The N1 and N3 atoms provide essential hydrogen bond acceptor motifs, often utilized to bind to the hinge region of ATP-binding sites in kinases (e.g., EGFR, VEGFR).

  • The C2 Vector: The ester group allows for the rapid generation of amide libraries, extending the molecule into the "solvent-exposed" regions of a protein pocket to tune solubility and selectivity.

  • The C4 Methyl Group: Unlike a static substituent, the C4-methyl is "benzylic" in nature due to the electron-withdrawing pyrimidine ring. It can be oxidized or halogenated to create macrocycles or covalent warheads.

Synthetic Utility & Workflows

The following diagram illustrates the divergent synthesis pathways available from the E4MPC hub.

E4MPC_Pathways Start Ethyl 4-methylpyrimidine- 2-carboxylate (E4MPC) Acid 4-Methylpyrimidine- 2-carboxylic Acid Start->Acid Hydrolysis (LiOH/THF) Hydrazide Acyl Hydrazide Start->Hydrazide Hydrazinolysis (N2H4/EtOH) Aldehyde 4-Formylpyrimidine (Via SeO2 Oxidation) Start->Aldehyde Lateral Oxidation (SeO2/Dioxane) Amide Amide Library (Kinase Inhibitors) Acid->Amide Coupling (HATU/Amine) Heterocycle 1,3,4-Oxadiazoles 1,2,4-Triazoles (Antimicrobials) Hydrazide->Heterocycle Cyclization (POCl3 or CS2)

Figure 1: Divergent synthetic pathways from the E4MPC scaffold. Blue: Starting Material; Yellow: Key Intermediates; Green: Target Pharmacophores; Red: Advanced Functionalization.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis (Activation)

Objective: To convert the ethyl ester to the free carboxylic acid without decarboxylation or ring opening. Mechanism: Base-catalyzed saponification. Lithium Hydroxide (LiOH) is preferred over NaOH/KOH due to its milder nature and better solubility in THF/Water mixtures.

Materials:

  • E4MPC (1.0 equiv)

  • LiOH·H2O (1.5 equiv)

  • Solvent: THF:Water (3:1 ratio)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve E4MPC (10 mmol, 1.66 g) in THF (30 mL) in a round-bottom flask.

  • Addition: Add a solution of LiOH·H2O (15 mmol, 0.63 g) in water (10 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material spot (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous layer to 0°C.

    • Acidify carefully with 1M HCl to pH ~3. Note: Pyrimidine acids can decarboxylate if heated in strong acid; keep cool.

    • The solid precipitate is 4-methylpyrimidine-2-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

    • Yield Expectations: 85–95%.

Protocol B: High-Throughput Amidation (Library Generation)

Objective: To synthesize a library of amides (e.g., for kinase inhibition screening). Rationale: Direct reaction of esters with amines is slow. Coupling via the acid using HATU ensures high yields and minimizes side reactions.

Materials:

  • 4-Methylpyrimidine-2-carboxylic acid (from Protocol A)

  • Diverse Amines (Anilines, aliphatic amines)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: In a vial, dissolve the acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at RT. The solution usually turns slightly yellow.

  • Coupling: Add the specific amine (1.1 equiv).

  • Incubation: Stir at RT for 12–16 hours.

  • Quench & Purification:

    • Dilute with EtOAc and wash with sat. NaHCO3 (to remove byproducts) and Brine.

    • For library scale: Evaporate solvent and purify via preparative HPLC or automated flash chromatography.

  • Validation: Verify by LC-MS. The [M+H]+ peak should correspond to the amide mass.

Protocol C: Hydrazide Formation & Cyclization

Objective: To convert the ester into a 1,3,4-oxadiazole ring (common in antimicrobial agents). Critical Note: Pyrimidine rings can be susceptible to nucleophilic attack by hydrazine at high temperatures (ring cleavage). Strict temperature control is required.

Procedure:

  • Hydrazinolysis:

    • Dissolve E4MPC (1.0 equiv) in Ethanol (0.5 M).

    • Add Hydrazine Hydrate (80%, 5.0 equiv) dropwise at RT.

    • Reflux gently (70–78°C) for 4–6 hours. Do not overheat.

    • Cool to 0°C. The acid hydrazide usually precipitates as white crystals. Filter and wash with cold ethanol.

  • Cyclization (Oxadiazole Formation):

    • Suspend the hydrazide in POCl3 (excess) or mix with a carboxylic acid equivalent in POCl3.

    • Reflux for 3 hours.

    • Caution: Quench carefully by pouring onto crushed ice/NaHCO3.

    • Extract the resulting 2-substituted-5-(4-methylpyrimidin-2-yl)-1,3,4-oxadiazole with DCM.

Advanced Application: Lateral Functionalization

The C4-methyl group is chemically distinct from typical alkyl groups. The electron-deficient pyrimidine ring renders the methyl protons acidic (pKa ~25) and susceptible to radical oxidation.

Protocol: Selenium Dioxide Oxidation To access 4-formylpyrimidine-2-carboxylate (aldehyde linker):

  • Suspend E4MPC (1.0 equiv) in 1,4-Dioxane.

  • Add SeO2 (1.2 equiv).

  • Reflux for 4 hours.

  • Filter through Celite to remove selenium metal.

  • The resulting aldehyde is a potent electrophile for reductive amination or Wittig reactions, allowing the construction of macrocyclic kinase inhibitors.

Troubleshooting & Optimization

  • Issue: Low Yield in Hydrolysis.

    • Cause: Decarboxylation of the acid during workup.

    • Fix: Do not heat the acidic solution. Lyophilize the aqueous phase if the product does not precipitate.

  • Issue: Ring Cleavage with Hydrazine.

    • Cause: "Biginelli-like" retro-cyclization.

    • Fix: Use absolute ethanol and reduce temperature to 60°C, extending reaction time.

  • Issue: Solubility.

    • Observation: The acid intermediate is poorly soluble in non-polar solvents.

    • Fix: Use DMF or DMSO for subsequent coupling reactions.

References

  • PubChem. "4-Methylpyridine-2-carboxylic acid (Analogous Chemistry)."[1] National Library of Medicine. [Link]

  • MDPI. "Recent Advances in Pyrimidine-Based Drugs." Molecules, 2024.[2][3][4][5] [Link]

  • Organic Syntheses. "Carbazic acid, ethyl ester (Hydrazinolysis Protocol Reference)." Org. Synth. 1944, 24, 13. [Link]

  • Royal Society of Chemistry. "Effects of methyl groups in a pyrimidine-based flexible ligand." New J. Chem., 2012. [Link]

Sources

Application Note: Strategic Design and Evaluation of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyrimidine heterocycle is widely regarded as a "privileged scaffold" in kinase inhibitor discovery.[1] Its structural similarity to the adenine ring of ATP allows it to anchor effectively within the kinase hinge region, while its versatile substitution vectors (C2, C4, C5, C6) allow medicinal chemists to tune potency, selectivity, and physicochemical properties (ADME).

This guide moves beyond basic theory, providing a field-validated workflow for synthesizing 2,4-disubstituted pyrimidines and evaluating their efficacy using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Rational Design Strategy: The "Hinge-Plus" Approach

Successful kinase inhibitors do not just bind; they discriminate. The pyrimidine core serves as the anchor, but the substituents determine the drug's fate.

Structural Activity Relationship (SAR) Logic
  • The Anchor (N1 & C2-NH): The N1 nitrogen typically accepts a hydrogen bond from the backbone amide of the kinase hinge region (often the "Met" residue in many kinases), while an amino group at C2 acts as a hydrogen bond donor to the backbone carbonyl.

  • The Solvent Front (C4 Position): Substituents here project towards the solvent-exposed region. This is the ideal vector for solubilizing groups (e.g., piperazines, morpholines) to improve oral bioavailability.

  • The Selectivity Filter (C5 Position): This position faces the "gatekeeper" residue. Bulky groups here can induce selectivity by clashing with kinases possessing larger gatekeeper residues, or by targeting the hydrophobic back pocket.

Interaction Logic Diagram

The following diagram illustrates the conceptual binding mode and the functional logic of the scaffold.

Pyrimidine_SAR Scaffold Pyrimidine Core Hinge Hinge Region (ATP Site) (Backbone H-Bonds) Scaffold->Hinge N1 Acceptor / C2 Donor Solvent Solvent Front (C4) (Solubility/ADME) Scaffold->Solvent Vector C4 Gatekeeper Gatekeeper Residue (C5) (Selectivity Filter) Scaffold->Gatekeeper Vector C5

Figure 1: Functional mapping of the pyrimidine scaffold to kinase active site regions.

Synthetic Protocol: Regioselective Functionalization

A common pitfall in pyrimidine chemistry is poor regioselectivity during Nucleophilic Aromatic Substitution (


).[2] The C4 position is electronically more deficient (more reactive) than C2 due to the additive inductive effects of N1 and N3. However, temperature control is critical to prevent "scrambling" (mixtures of C2/C4 products).
Protocol 1: Sequential Functionalization of 2,4-Dichloropyrimidine

Objective: Synthesize a 2-amino-4-substituted pyrimidine inhibitor.

Reagents:

  • Starting Material: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile A (C4-binder): Aniline or aliphatic amine (1.0 eq)

  • Nucleophile B (C2-binder): Aniline or solubilizing amine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) or

    
    
    
  • Solvent: n-Butanol or DMF

Step-by-Step Methodology:

  • C4-Selective Substitution (The "Cold" Step):

    • Dissolve 2,4-dichloropyrimidine in Ethanol or DMF.

    • CRITICAL: Cool the reaction mixture to 0°C (ice bath).

    • Add DIPEA (1.1 eq) followed by dropwise addition of Nucleophile A (1.0 eq).

    • Stir at 0°C for 1–2 hours. Monitor by TLC/LCMS.

    • Mechanism:[3] At low temperatures, the kinetic product (C4 substitution) is formed almost exclusively due to the higher electrophilicity at C4.

    • Workup: Precipitate with water or extract with EtOAc.

  • C2-Substitution (The "Hot" Step):

    • Dissolve the isolated C4-product in n-Butanol.

    • Add Nucleophile B (1.2–1.5 eq) and acid catalyst (p-TsOH, 0.1 eq) or base depending on the amine type.

    • Heat to Reflux (100–110°C) for 4–12 hours.

    • Mechanism:[3] The C2-chlorine is less reactive and requires thermal energy to overcome the activation barrier.

    • Workup: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Synthesis_Flow Start 2,4-Dichloropyrimidine Step1 Step 1: C4 Substitution (0°C, Kinetic Control) Start->Step1 + Amine A Inter Intermediate: 2-Chloro-4-amino-pyrimidine Step1->Inter Step2 Step 2: C2 Substitution (100°C, Thermodynamic Force) Inter->Step2 + Amine B Final Final Inhibitor (2,4-Diaminopyrimidine) Step2->Final

Figure 2: Regioselective synthesis workflow ensuring high yield of the desired isomer.

Biochemical Evaluation: TR-FRET Assay Protocol

Once synthesized, the inhibitor's potency (


) must be quantified. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)  (e.g., LanthaScreen™ or HTRF®). This method is superior to standard fluorescence because the time-delay measurement eliminates short-lived background autofluorescence from the chemical compounds themselves.
Protocol 2: IC50 Determination via TR-FRET[4]

Principle: A Europium (Eu)-labeled antibody binds to the kinase product (or tag), and a tracer (AlexaFluor-labeled) binds to the active site. The inhibitor displaces the tracer, reducing the FRET signal.[4]

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Target Kinase (optimized concentration, typically 1–5 nM).

  • Fluorescent Tracer (at

    
     concentration).
    
  • Test Compounds (10-point dilution series in DMSO).

Workflow:

  • Preparation:

    • Prepare a 3x serial dilution of the pyrimidine inhibitor in 100% DMSO.

    • Dilute 1:100 into Kinase Buffer to ensure final DMSO < 1%.

  • Reaction Assembly (384-well Low Volume Plate):

    • 5 µL Inhibitor solution.

    • 5 µL Kinase/Antibody mixture (2x concentration).

    • 5 µL Tracer solution (at

      
       to ensure competition).
      
    • Note: Pre-incubation of Kinase + Inhibitor for 30 mins is recommended for slow-off rate inhibitors (Type II).

  • Incubation & Read:

    • Incubate for 60 minutes at Room Temperature in the dark.

    • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission: 665 nm (Acceptor) and 615 nm (Donor).

  • Data Analysis:

    • Calculate Ratio:

      
      
      
    • Plot Ratio vs. log[Inhibitor] using a 4-parameter logistic fit (Sigmoidal dose-response).

Data Presentation: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Signal Window Tracer concentration too highRetitrate tracer; use concentration near

.
High Background Non-specific bindingAdd 0.01% BSA or Tween-20 to buffer.
Steep Hill Slope (>1.5) Compound AggregationAdd detergent (0.01% Triton X-100); check solubility.
Z' Factor < 0.5 Pipetting error or driftRecalibrate liquid handler; use centrifugation.

Selectivity Profiling & Case Studies

The "Gatekeeper" residue (Residue 338 in c-Src, 790 in EGFR) is the primary determinant of selectivity.

  • Small Gatekeeper (Thr/Ala): Accessible by bulky hydrophobic groups at the pyrimidine C5 position.

  • Large Gatekeeper (Met/Phe): Requires smaller C5 substituents or flexible linkers.

FDA-Approved Pyrimidine Examples:

  • Palbociclib (Ibrance): CDK4/6 inhibitor. Uses a pyrido[2,3-d]pyrimidine core. The C2-amino group binds the hinge, while the bulky side chain ensures selectivity.

  • Ceritinib (Zykadia): ALK inhibitor. A 2,4-diaminopyrimidine derivative designed to overcome crizotinib resistance mutations.

References

  • Pyrimidine Scaffold Review

    • Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design str
    • Source: ResearchG
    • URL:

  • Synthetic Regioselectivity

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[5]

    • Source: Journal of Organic Chemistry / ACS.
    • URL:

  • TR-FRET Assay Optimization

    • Title: Optimiz
    • Source: Thermo Fisher Scientific Applic
    • URL:

  • FDA Approved Kinase Inhibitors

    • Title: Protein Kinase Inhibitors FDA Approved List.[6][7]

    • Source: Blue Ridge Institute for Medical Research / Sino Biological.
    • URL:

Sources

Application Note: Strategic Utilization of Ethyl 4-methylpyrimidine-2-carboxylate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Significance[1][2][3][4][5]

Ethyl 4-methylpyrimidine-2-carboxylate represents a privileged scaffold in modern agrochemical design, particularly for the development of Acetolactate Synthase (ALS) inhibitors and novel fungicidal agents.[1] Unlike the ubiquitous 2-amino or 4-amino pyrimidine cores found in classical sulfonylureas (e.g., Metsulfuron-methyl), the 2-carboxylate motif offers a unique vector for bioisosteric replacement and pro-drug design.[1]

This application note details the technical roadmap for utilizing this intermediate, moving from a high-efficiency radical synthesis protocol to downstream sulfonylurea coupling and formulation stability profiling .

Key Technical Advantages:
  • Metabolic Stability: The 2-carboxylate ester functions as a "masked" acidic moiety, improving lipophilicity (LogP) for foliar uptake before hydrolytic activation in planta.[1]

  • Vector Orthogonality: The C4-methyl group provides a handle for oxidative functionalization (to aldehydes/acids) without disrupting the C2-binding pharmacophore.[1]

  • ALS Binding: The pyrimidine nitrogen atoms and the C2-carbonyl oxygen form a tridentate coordination motif essential for binding in the herbicide-binding pocket of ALS.[1]

Advanced Synthesis Protocol: Minisci Radical Alkylation[1]

While classical condensation (e.g., Pinner synthesis) is possible, it often suffers from regioselectivity issues and harsh conditions. We recommend a Minisci-type Radical Alkylation , which allows for the direct introduction of the ethyl carboxylate moiety onto the commercially available 4-methylpyrimidine core.[1] This method is operationally simple, scalable, and highly regioselective for the electron-deficient C2 position.[1]

Protocol A: One-Pot Synthesis via Fenton Chemistry

Objective: Synthesis of this compound from 4-methylpyrimidine. Mechanism: Nucleophilic radical substitution of the protonated heteroaromatic base by an alkoxycarbonyl radical generated in situ.[1]

Reagents & Materials:
  • Substrate: 4-Methylpyrimidine (1.0 eq)

  • Radical Precursor: Ethyl Pyruvate (2.0 eq)

  • Oxidant: Hydrogen Peroxide (30% aq., 3.0 eq)

  • Catalyst: Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O, 0.1 eq)

  • Acid: Sulfuric Acid (H₂SO₄, conc., 1.0 eq)

  • Solvent: Dichloromethane (DCM) / Water biphasic system (1:1 v/v)

Step-by-Step Methodology:
  • Salt Formation: In a jacketed glass reactor, dissolve 4-methylpyrimidine (100 mmol) in water (50 mL). Add concentrated H₂SO₄ (100 mmol) dropwise at 0°C to protonate the pyrimidine ring (activating it for nucleophilic radical attack).

  • Biphasic Setup: Add DCM (100 mL) and Ethyl Pyruvate (200 mmol). Vigorously stir the biphasic mixture to create an emulsion.

  • Radical Initiation (Fenton's Reagent):

    • Prepare a solution of FeSO₄[1]·7H₂O (10 mmol) in minimal water.[1]

    • Simultaneously add the H₂O₂ (300 mmol) and FeSO₄ solution dropwise over 30 minutes, maintaining the internal temperature between 0°C and 5°C.

    • Note: The reaction is exothermic.[1] Control the addition rate to prevent thermal runaway.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[1][2][3] The product appears as a less polar spot compared to the starting material.

  • Workup:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with DCM (2 x 50 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove pyruvic acid byproducts) and brine.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purification: The crude oil is purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to yield the target ester as a pale yellow oil or low-melting solid.[1]

Yield Expectation: 60–75% isolated yield.[1]

Application Workflow: Synthesis of Sulfonylurea Herbicides

The most potent application of this scaffold is in the generation of N-pyrimidinyl-2-carbonyl-N'-aryl sulfonylureas .[1] This hybrid class combines the potency of sulfonylureas with the unique translocation properties of picolinate-style herbicides.[1]

Protocol B: Coupling via Acyl Isocyanate

Objective: Coupling this compound (after hydrolysis) with an Aryl Sulfonamide.

Reagents:
  • Intermediate: this compound

  • Coupling Partner: 2-Methoxycarbonylbenzenesulfonamide (typical ALS pharmacophore)[1]

  • Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride[1]

  • Coupling Agent: Silver Cyanate (AgOCN) or Phosgene equivalent (for isocyanate generation)[1]

Workflow Diagram (DOT):

SynthesisPathway Start Ethyl 4-methylpyrimidine- 2-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Step 1 Acid 4-Methylpyrimidine- 2-carboxylic Acid Hydrolysis->Acid Activation Activation (SOCl2, Reflux) Acid->Activation Step 2 AcCl Acid Chloride Intermediate Activation->AcCl Coupling Coupling (Sulfonamide + NaH) AcCl->Coupling Step 3 Product Target Sulfonylurea Herbicide Coupling->Product

Caption: Synthetic pathway for converting the ester intermediate into a bioactive sulfonylurea herbicide.

Detailed Procedure:
  • Hydrolysis: Treat the ethyl ester (10 mmol) with LiOH (1.5 eq) in THF:H₂O (3:1) at room temperature for 4 hours. Acidify to pH 3 with 1N HCl to precipitate the 4-methylpyrimidine-2-carboxylic acid . Filter and dry.[1]

  • Acid Chloride Formation: Reflux the dry acid in SOCl₂ (5 mL/g) with a catalytic drop of DMF for 2 hours. Evaporate excess SOCl₂ to obtain the crude acid chloride.

  • One-Pot Coupling:

    • Dissolve the aryl sulfonamide (1.0 eq) in dry acetonitrile.

    • Add NaH (2.2 eq) at 0°C and stir for 30 mins to generate the sulfonamide anion.

    • Add the crude acid chloride (dissolved in acetonitrile) dropwise.

    • Stir at room temperature for 12 hours.

  • Isolation: Quench with ice water, acidify to pH 4, and filter the precipitate. Recrystallize from Ethanol/Water to obtain the pure herbicide.

Formulation & Stability Profiling[1]

The 2-carboxylate ester bond is the "weak link" regarding shelf-life stability, particularly in liquid formulations (SC or EC).[1]

Protocol C: Accelerated Stability Testing

Objective: Determine the hydrolytic half-life (


) of the active ingredient in aqueous environments.

Experimental Matrix:

Parameter Condition A Condition B Condition C
pH Buffer pH 4.0 (Acetate) pH 7.0 (Phosphate) pH 9.0 (Borate)
Temperature 25°C 40°C 54°C (CIPAC MT 46.[1]3)

| Timepoints | 0, 24, 72, 168 hrs | 0, 24, 72, 168 hrs | 0, 24, 48 hrs |

Method:

  • Prepare 100 ppm solutions of this compound in buffers containing 5% Acetonitrile (co-solvent).

  • Incubate in dark, thermostated chambers.

  • Analysis: Analyze aliquots via Reverse-Phase HPLC (C18 Column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Interpretation:

  • Acidic Instability: Pyrimidine-2-carboxylates are prone to decarboxylation under highly acidic conditions after hydrolysis.[1]

  • Formulation Recommendation: If

    
     days at 54°C, formulate as a Water-Dispersible Granule (WG)  or Oil Dispersion (OD)  to exclude water and ensure shelf stability.
    

References

  • BenchChem. (2024).[1] this compound: Chemical Properties and Applications. Retrieved from .[1]

  • Duncton, M. A., et al. (2011).[1] "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction." Journal of Organic Chemistry. (Adapted protocol for 2-position activation via protonation).[1]

  • Wang, Q. X., et al. (2022).[1][2] "Synthesis and herbicidal activity of novel pyrimidine derivatives." Journal of Agricultural and Food Chemistry.

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pyrimidine Carboxylates. Retrieved from .[1]

  • European Patent Office. (2024). EP 3876726 B1: Compositions Comprising Pyridine Carboxylate Herbicides and Safeners.[1] (Context on carboxylate herbicide formulations).

Sources

Application Note: Precision Control of Nucleophilic Substitution on Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026


) on Pyrimidine Intermediates
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

Pyrimidine cores are ubiquitous in oncology and antiviral pharmacophores (e.g., Ibrutinib, Rosuvastatin). However, their "double-pyridine" electronic deficiency creates a unique reactivity landscape that often leads to synthesis failure modes: regioisomeric mixtures, hydrolysis, and over-substitution.

This guide moves beyond generic


 conditions. It provides a regioselectivity-driven protocol  for manipulating 2,4-dihalopyrimidines. By exploiting the electronic disparity between the C2 and C4 positions, researchers can program the reaction trajectory to favor specific isomers with >95% selectivity.

Mechanistic Grounding: The "Electronic Bias"

To control the reaction, one must understand the electronic bias of the pyrimidine ring. Unlike benzene, the pyrimidine ring is highly


-deficient.
  • The C4 Advantage (Kinetic Control): The C4 position is electronically equivalent to the para-position in a pyridine. Nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge is delocalized onto both ring nitrogens (N1 and N3). This extensive stabilization lowers the activation energy, making C4 the site of kinetic substitution.

  • The C2 Disadvantage: Attack at C2 places the negative charge on N1 and N3 as well, but the transition state is often sterically more congested and less electronically favorable compared to the C4 trajectory due to the flanking nitrogen lone pairs (dipole repulsion).

  • Leaving Group Effect: In

    
    , the bond breaking of the leaving group is not the rate-determining step.[1] Therefore, highly electronegative groups that stabilize the intermediate complex accelerate the reaction (
    
    
    
    ).
Visualization: Reaction Pathway & Selectivity[2]

SNAr_Mechanism Start 2,4-Dichloropyrimidine Complex4 C4-Meisenheimer Complex (Charge on N1 & N3) Start->Complex4  Nucleophile (1 eq)  Low Temp (<0°C) Complex2 C2-Meisenheimer Complex (Steric/Dipole Strain) Start->Complex2  High Temp /  Steric Bulk Prod4 4-Substituted Product (Major, Kinetic) Complex4->Prod4  Fast Elimination Prod2 2-Substituted Product (Minor, Thermodynamic) Complex2->Prod2  Slow Elimination

Figure 1: Bifurcation of the reaction pathway.[2] Kinetic conditions favor the C4-intermediate due to superior charge stabilization.

Critical Process Parameters (CPPs)

Before executing the protocol, evaluate these variables to ensure reproducibility.

ParameterRecommendationRationale
Solvent THF, Dioxane, or IPA Aprotic polar solvents (DMF/DMSO) accelerate

but can lead to "runaway" bis-substitution. Ethers (THF) allow better thermal control. IPA is excellent for precipitating products directly.
Base DIPEA (Hünig's Base) Non-nucleophilic organic bases prevent side reactions. Avoid hydroxide/alkoxide bases unless the nucleophile is an alcohol, as they cause hydrolysis (OH substitution).
Temperature -78°C to 0°C (Step 1) Crucial for regioselectivity. Low temperature "freezes" the reaction at the kinetic C4 substitution.
Stoichiometry 0.95 - 1.05 eq Excess nucleophile immediately attacks the C2-Cl after the C4-Cl is displaced. Strict stoichiometric control is required.

Experimental Protocols

Protocol A: Regioselective C4-Amination (Kinetic Control)

Objective: Synthesis of 4-amino-2-chloropyrimidines from 2,4-dichloropyrimidine.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)[3]

  • Amine Nucleophile (1.0 eq)[3]

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Solvent: Isopropanol (IPA) or THF [0.2 M concentration]

Step-by-Step Workflow:

  • Preparation: Charge 2,4-dichloropyrimidine into a dry reaction vessel equipped with a magnetic stir bar and nitrogen inlet. Dissolve in THF or IPA.

  • Thermal Equilibration: Cool the solution to -10°C (ice/salt bath) or -78°C (dry ice/acetone) if the amine is highly reactive (e.g., pyrrolidine, morpholine).

  • Addition: Mix the Amine (1.0 eq) and Base (1.2 eq) in a separate vial with a small volume of solvent. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

    • Why? Slow addition keeps the local concentration of nucleophile low, preventing bis-substitution.

  • Reaction Monitoring: Stir at -10°C for 1 hour. Analyze by TLC or LCMS.

    • Success Criteria: Disappearance of starting material; appearance of mono-substituted product (M+1). Minimal bis-substituted byproduct ((M-Cl)+Nu).

  • Workup:

    • If in IPA: The product often precipitates. Filter and wash with cold water/pentane.

    • If in THF: Concentrate in vacuo, resuspend in EtOAc, wash with water and brine. Dry over

      
      .
      
Protocol B: Sequential C2-Substitution (The "One-Pot" Bis-Functionalization)

Objective: Installing a different nucleophile at C2 after C4 functionalization.

Prerequisite: Completion of Protocol A (in situ).

Step-by-Step Workflow:

  • Thermal Shift: Upon completion of C4 substitution (verified by LCMS), allow the reaction mixture to warm to Room Temperature (RT).

  • Second Addition: Add the second nucleophile (1.2 - 1.5 eq).

    • Note: The C2-chlorine is deactivated by the electron-donating effect of the C4-amine installed in Step 1. More forcing conditions are now required.

  • Forcing Conditions:

    • Add a stronger base if necessary (e.g.,

      
       or NaH if using an alcohol).
      
    • Heat the reaction to 60–80°C (reflux).

  • Monitoring: Reaction times will be significantly longer (4–12 hours).

  • Purification: Bis-substituted pyrimidines are often crystalline. Cool to RT and attempt precipitation with water or hexanes.

Decision Logic & Troubleshooting

Use this decision tree to navigate common issues during synthesis.

Troubleshooting_Logic Start Reaction Analysis (LCMS/TLC) Issue1 Bis-Substitution Observed (Over-reaction) Start->Issue1 Issue2 No Reaction / Slow Start->Issue2 Issue3 Hydrolysis (OH product) Start->Issue3 Sol1 Action: Lower Temp (-78°C) & Slow Down Addition Issue1->Sol1 Sol2 Action: Switch Solvent to DMF or Increase Temp Issue2->Sol2 Sol3 Action: Dry Solvents (Karl Fischer) & Switch Base to DIPEA Issue3->Sol3

Figure 2: Troubleshooting logic for common SNAr failure modes.

Self-Validating Checks
  • The "Water Check": If you observe a mass corresponding to [M-Cl+OH], your solvent is wet. Pyrimidines are hygroscopic and prone to hydrolysis under basic conditions. Action: Distill solvents or use molecular sieves.

  • The "Regio-Check" (NMR):

    • C4-substituted: The remaining C2 proton (if applicable) or adjacent ring protons will show distinct shielding patterns compared to C2-substituted isomers.

    • NOE (Nuclear Overhauser Effect): If the nucleophile has protons, perform 1D-NOE to see spatial proximity to the C5-H of the pyrimidine ring. C4-substitution places the nucleophile closer to C5-H than C2-substitution does.

References

  • Regioselectivity in Pyrimidines

    • Tjaden, E. B., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry.
    • Source: (Validated via search).

  • Mechanism of SNAr

    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society.
    • Source: .

  • Solvent Effects in SNAr

    • Newby, J., et al. "Investigation of the SNAr reaction in molecular solvents." Organic Process Research & Development.
    • Source: .

  • Practical Pyrimidine Chemistry

    • Brown, D. J. "The Pyrimidines."[3][4][5][6] Chemistry of Heterocyclic Compounds, Wiley-Interscience.

    • Source: .

Sources

Application of Ethyl 4-methylpyrimidine-2-carboxylate in VEGFR-2 inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 4-methylpyrimidine-2-carboxylate in VEGFR-2 Inhibitor Synthesis

Executive Summary

This application note details the synthetic utility of This compound (CAS: 171178-45-3) as a core scaffold in the development of Type II VEGFR-2 (KDR) kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a primary target for anti-angiogenic cancer therapies.[1][2] While first-generation inhibitors like Sorafenib utilize a pyridine-2-carboxamide core, recent medicinal chemistry strategies employ bioisosteric replacement to modulate physicochemical properties (solubility, lipophilicity) and metabolic stability. This guide demonstrates the protocol for utilizing the pyrimidine-2-carboxylate scaffold to synthesize next-generation kinase inhibitors, focusing on the "linker-hinge" binding motif.

Chemical Profile & Mechanistic Rationale

The Scaffold Advantage

This compound serves as a versatile building block due to its dual-functionality:

  • C2-Ester Moiety: An electrophilic handle ready for conversion into a carboxamide . In Type II inhibitors, this amide acts as a critical donor-acceptor pair, forming hydrogen bonds with the hinge region (e.g., Cys919) or the DFG-motif of the kinase ATP-binding pocket.[3]

  • C4-Methyl Group: Provides a hydrophobic anchor that occupies the solvent-exposed front or the gatekeeper region, contributing to selectivity over other kinases.

  • Pyrimidine Nitrogen: Offers an additional hydrogen bond acceptor compared to the pyridine scaffold, potentially altering water-mediated networks within the active site.

Target Interaction Modeling

The synthesized inhibitor is designed to mimic the binding mode of diaryl-urea inhibitors. The pyrimidine-2-carboxamide core serves as the "Head" group, connecting via a linker to a hydrophobic "Tail" that occupies the allosteric back pocket.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylpyrimidine-2-carboxamide (Model VEGFR-2 Inhibitor Intermediate).

Prerequisites:

  • Inert atmosphere (Nitrogen/Argon) manifold.[3]

  • Anhydrous solvents (THF, DCM).[3]

  • LC-MS for reaction monitoring.

Phase 1: Saponification of the Ester

Rationale: Direct amidation of electron-deficient pyrimidine esters with electron-poor anilines (like 3-CF3-aniline) is often sluggish. Hydrolysis to the carboxylic acid followed by activation is the preferred, high-yield route.

  • Dissolution: Charge a 100 mL round-bottom flask with This compound (1.0 eq, 5.0 mmol) and dissolve in THF:Water (3:1 v/v, 20 mL).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.5 eq, 12.5 mmol) in one portion.[3]

  • Reaction: Stir vigorously at room temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS until the ester peak disappears.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Acidify the aqueous residue to pH 3–4 using 1N HCl.[3]

    • Collect the white precipitate (4-methylpyrimidine-2-carboxylic acid) by filtration.

    • Dry under high vacuum at 45°C overnight.[3]

    • Yield Expectation: >90%.[3]

Phase 2: Amide Coupling (The Hinge Binder Synthesis)

Rationale: We utilize HATU as the coupling agent to minimize racemization (if chiral centers were present) and ensure rapid conversion of the electron-deficient acid.

  • Activation: In a dry vial, dissolve the 4-methylpyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 eq).[3] The solution should turn slightly yellow.[3] Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add 4-chloro-3-(trifluoromethyl)aniline (1.1 eq). Note: This aniline mimics the hydrophobic tail found in Sorafenib.[3]

  • Reaction: Stir at RT for 12–16 hours.

    • Checkpoint: If conversion is low after 6 hours, heat to 50°C. Electron-poor anilines are weak nucleophiles.[3]

  • Quench & Purification:

    • Dilute with EtOAc and wash with saturated NaHCO3 (2x), Water (1x), and Brine (1x).[3]

    • Dry over Na2SO4 and concentrate.

    • Purification: Flash Column Chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

Phase 3: Validation Criteria

The final product must meet the following specifications to be considered a valid probe:

ParameterSpecificationMethod
Purity >95%HPLC (254 nm)
Identity Mass [M+H]+ consistent with calc.LC-MS (ESI+)
Structure 1H NMR confirms amide doublet/singlet400 MHz DMSO-d6
Residual Solvent <5000 ppm (Class 3)GC-Headspace

Visualization of Signaling & Synthesis

VEGFR-2 Signaling Pathway

Caption: The VEGFR-2 signaling cascade.[1][4][5][6][7] The inhibitor targets the ATP-binding pocket of the intracellular kinase domain, preventing autophosphorylation and downstream angiogenesis.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2_Inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_Inactive Binding VEGFR2_Active VEGFR-2 (Active Dimer) VEGFR2_Inactive->VEGFR2_Active Dimerization PI3K PI3K / AKT VEGFR2_Active->PI3K Phosphorylation RAF RAF / MEK / ERK VEGFR2_Active->RAF Phosphorylation Inhibitor Pyrimidine Inhibitor Inhibitor->VEGFR2_Active Blocks ATP Pocket Response Angiogenesis & Cell Proliferation PI3K->Response RAF->Response

[3]

Synthetic Workflow

Caption: Synthetic route transforming this compound into a functional VEGFR-2 inhibitor scaffold via hydrolysis and HATU-mediated coupling.

Synthesis_Workflow SM Ethyl 4-methylpyrimidine- 2-carboxylate Inter1 Lithium Carboxylate Intermediate SM->Inter1 LiOH, THF/H2O RT, 4h Acid 4-methylpyrimidine- 2-carboxylic acid Inter1->Acid HCl Workup pH 3-4 Product Final Pyrimidine-2-carboxamide Inhibitor Acid->Product HATU, DIPEA, DMF + Amine Amine Aryl Aniline (Tail Group) Amine->Product

Troubleshooting & Optimization

  • Issue: Low Yield in Amidation.

    • Cause: Steric hindrance from the aniline's ortho-substituents (e.g., -CF3).

    • Solution: Switch to POCl3 activation.[3] Convert the acid to the acid chloride (SOCl2 or Oxalyl Chloride), then react with the aniline in Pyridine/DCM.[3] This is more aggressive but effective for sterically encumbered amines.[3]

  • Issue: Solubility.

    • Observation: The pyrimidine acid is highly polar.[3]

    • Solution: Avoid extracting the acid into organic solvent if it's too polar.[3] Instead, lyophilize the aqueous phase after acidification and use the crude solid in the coupling step (salt removal via filtration in DMF).[3]

References

  • Wilhelm, S. M., et al. (2004).[3] BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research, 64(19), 7099–7109.[3]

  • Bankston, D. (2008).[3] A Practical Synthesis of 2-Aminopyrimidine-5-carboxylates. Organic Process Research & Development, 12(6), 1170–1173.[3]

  • Adib, M., et al. (2018).[3][7] Structure-Activity Relationship of 2,4-Disubstituted Pyrimidines as Dual ERα/VEGFR-2 Ligands. European Journal of Medicinal Chemistry, 150, 479-490.[3]

  • Miyazaki, Y., et al. (2005).[3] Synthesis and structure–activity relationships of novel pyrimidine-5-carboxamides as potent VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(7), 1939-1943.[3]

  • BenchChem. (2023).[3] this compound Product Data. [3]

Sources

Application Note: Optimization of In Vitro Antiproliferative Assays for Novel Pyrimidine Derivatives Targeting MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pyrimidine derivatives represent a cornerstone of oncological pharmacopeia, functioning primarily as antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) or kinase inhibitors. Their mechanism typically involves the inhibition of DNA synthesis via thymidylate synthase blockade or incorporation into DNA/RNA, triggering apoptosis in rapidly dividing cells.

This Application Note provides a high-fidelity protocol for evaluating the antiproliferative efficacy of novel pyrimidine derivatives using the MCF-7 (ATCC® HTB-22™) breast cancer cell line. Unlike generic screening protocols, this guide addresses specific physiological constraints of MCF-7 cells—specifically their estrogen dependency and slow doubling time—and the physicochemical challenges of pyrimidine solubility.

Key Technical Advantages of This Protocol:

  • Metabolic Normalization: Optimized for the mitochondrial-dependent MTT reduction assay.

  • Edge-Effect Mitigation: Vapor-lock plate layout to prevent evaporation artifacts during 72-hour incubations.

  • Solvent Management: Strict DMSO limits to prevent vehicle toxicity from masking compound efficacy.

Cell Line Maintenance & Quality Control

MCF-7 (ATCC® HTB-22™) is an adherent, epithelial-like cell line derived from metastatic breast adenocarcinoma. It is Estrogen Receptor (ER) and Progesterone Receptor (PR) positive.

Critical Reagents
  • Basal Medium: Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003). Note: DMEM is often used but EMEM is the ATCC standard for this line.

  • Supplementation:

    • Fetal Bovine Serum (FBS): 10% (Heat-inactivated).

    • Mandatory Additive: Bovine Insulin (0.01 mg/mL).[1] MCF-7 cells are insulin-dependent for optimal growth signaling.

  • Dissociation Reagent: 0.25% Trypsin-0.53mM EDTA.[1]

Culture Workflow

MCF-7 cells are prone to "doming" (piling up) if over-confluent, which alters their metabolic profile and drug sensitivity.

MCF7_Maintenance Thaw Thaw Vial (37°C, <2 min) Centrifuge Centrifuge (125 x g, 5 min) Remove DMSO Thaw->Centrifuge Culture Culture T-75 Flask EMEM + 10% FBS + Insulin 37°C, 5% CO2 Centrifuge->Culture Check Confluence Check (Passage at 70-80%) Culture->Check Check->Culture <70% Passage Passage (1:3 to 1:6) Trypsin-EDTA Check->Passage Confluent Passage->Culture Reseed

Figure 1: Maintenance workflow for MCF-7 cells ensuring metabolic stability prior to assay.

Compound Preparation: The Pyrimidine Challenge

Pyrimidine derivatives often exhibit poor aqueous solubility. Proper solubilization is the single biggest variable in IC50 reproducibility.

Stock Solution Protocol
  • Solvent: Dissolve neat compound in 100% sterile-filtered DMSO (Dimethyl Sulfoxide).

  • Concentration: Aim for a Master Stock of 10 mM to 100 mM .

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

The "0.5% Rule"

MCF-7 cells are sensitive to DMSO. The final concentration in the assay well must not exceed 0.5% (v/v) , with <0.1% being the gold standard.

Dilution Scheme for 100 µM Final Assay Concentration:

Step Source Diluent (Media) Resulting Conc. DMSO %
Master Stock Powder 100% DMSO 10 mM 100%
Intermediate 10 µL Master 990 µL Media 100 µM 1%

| Well Add | 100 µL Intermediate | 100 µL Cell Susp. | 50 µM | 0.5% |

Note: To achieve <0.1% DMSO, an additional serial dilution step is required.[2]

Antiproliferative Assay Protocol (MTT)

The MTT assay is chosen for its ability to quantify mitochondrial dehydrogenase activity, a direct proxy for metabolic viability in pyrimidine-treated cells.

Plate Layout (Vapor Lock)

Evaporation in outer wells causes "edge effects," skewing data.

  • Outer Rows/Cols: Fill with 200 µL sterile PBS.

  • Inner Wells: Use for controls and samples.

Step-by-Step Procedure

Day 0: Seeding

  • Harvest MCF-7 cells in log phase (approx. 70% confluence).

  • Count cells using Trypan Blue exclusion. Viability must be >95%.

  • Dilute to 5,000 - 8,000 cells/well in 100 µL complete media (EMEM + Insulin).

    • Rationale: MCF-7 are slow growers.[3] Lower density ensures they remain in log phase during a 72h treatment.

  • Incubate 24h at 37°C/5% CO2 to allow attachment.

Day 1: Treatment

  • Prepare 2X compound dilutions in complete media.

  • Add 100 µL of 2X compound to the existing 100 µL in wells (Total Vol = 200 µL).

  • Controls:

    • Vehicle Control: Media + DMSO (matched %).[4]

    • Positive Control:[2] 5-Fluorouracil (standard pyrimidine antimetabolite).

    • Blank: Media only (no cells).

Day 4: Readout (72h Exposure)

  • Prepare MTT Stock: 5 mg/mL in PBS (0.2 µm filtered).

  • Add 20 µL MTT stock to each well (final conc. 0.5 mg/mL).[2]

  • Incubate 3-4 hours at 37°C. Look for purple formazan crystals.

  • Crucial Step: Carefully aspirate media without disturbing crystals.

    • Alternative: If crystals are loose, spin plate at 500 x g for 5 min before aspiration.

  • Solubilize crystals with 150 µL DMSO . Shake on orbital shaker for 15 min.

  • Measure Absorbance at 570 nm (Reference: 630 nm).

MTT_Mechanism Compound Pyrimidine Derivative (Entry via Nucleoside Transporters) Target Target Engagement (DNA Intercalation / TS Inhibition) Compound->Target Mito Mitochondrial Stress (Reduced Succinate Dehydrogenase) Target->Mito Cell Cycle Arrest/Apoptosis Reduction Enzymatic Reduction (Only in Viable Cells) Mito->Reduction Modulates Rate MTT MTT Reagent (Yellow Tetrazolium) MTT->Reduction Formazan Formazan Crystals (Purple/Insoluble) Reduction->Formazan Readout OD 570nm (Quantification) Formazan->Readout + DMSO

Figure 2: Mechanistic pathway linking pyrimidine efficacy to MTT signal generation.

Data Analysis & IC50 Calculation

Formula

Calculate % Cell Viability for each concentration:



Curve Fitting

Do not use linear regression. Use Non-linear regression (Sigmoidal dose-response, variable slope) :



  • 
    : Log of concentration.
    
  • 
    : % Viability.
    

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
High Background (Blank) Protein precipitation or phenol red interference.Use phenol red-free media for the assay step or ensure thorough washing if using SRB assay.
Low Signal in Controls Low seeding density or metabolic suppression.Increase seeding to 10k/well; Check Insulin quality; Ensure 3-4h MTT incubation.
High Variation (SEM) Pipetting error or Edge Effect.Use "Vapor Lock" (PBS in outer wells); Use multi-channel pipettes; Calibrate equipment.
Precipitate upon Drug Addition Compound insolubility.Check compound solubility in media before adding to cells. If insoluble, max concentration is too high.

References

  • Mosmann, T. (1983).[5][6][7][8] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[5][6] [Link]

  • Ghasemi, K. et al. (2021). Pyrimidine Derivatives as Anticancer Agents: A Review on Synthesis and Biological Activities. Current Medicinal Chemistry. [Link]

  • Plumb, J. A. et al. (1989). Effects of the pH dependence of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide-formazan absorption on chemosensitivity determined by a novel tetrazolium-based assay. Cancer Research, 49(16), 4435–4440. [Link]

Sources

Application Note: Antibacterial Screening of Pyrimidine Derivatives Against Staphylococcus aureus

[1]

Executive Summary & Strategic Rationale

The pyrimidine scaffold remains a "privileged structure" in medicinal chemistry due to its ability to mimic endogenous ligands in nucleotide synthesis and its versatility in hydrogen bonding. While historically associated with Dihydrofolate Reductase (DHFR) inhibition (e.g., Trimethoprim), recent structure-activity relationship (SAR) studies have validated novel pyrimidine derivatives as potent inhibitors of Staphylococcus aureus cell division proteins (FtsZ) and Pyruvate Kinase (PK).

This guide provides a rigorous, self-validating framework for screening these compounds. Unlike generic bacterial protocols, this workflow addresses the specific solubility challenges of heterocyclic pyrimidines and the adaptive resistance mechanisms of MRSA (Methicillin-Resistant S. aureus).

Experimental Workflow Overview

The screening cascade is designed to filter compounds from crude potency (MIC) to kinetic efficacy (Time-Kill) and finally mechanistic validation.

ScreeningWorkflowStartLibrary Synthesis(Pyrimidine Scaffolds)SolubilitySolubility Check(DMSO Tolerance)Start->SolubilityMICPrimary Screen:MIC (Broth Microdilution)Solubility->MIC Max 1% DMSODecision1MIC < 10 µg/mL?MIC->Decision1DiscardDiscard/ArchiveDecision1->DiscardNoSecScreenSecondary Screen:MBC & Time-KillDecision1->SecScreenYesToxCytotoxicity(Selectivity Index)SecScreen->ToxMoAMechanism of Action(Membrane vs. Metabolic)Tox->MoA SI > 10

Figure 1: The hierarchical screening cascade. Compounds failing the MIC cutoff are archived to prevent resource wastage on expensive secondary assays.

Core Protocol 1: Broth Microdilution (MIC)

Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the Minimum Inhibitory Concentration (MIC) with high reproducibility.

Critical Reagents & Causality
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Why? Standard MHB lacks controlled Ca²⁺ and Mg²⁺ ions. Variations in cations significantly affect the uptake of pyrimidines and the activity of aminoglycosides (often used as controls).

  • Resazurin (7-Hydroxy-3H-phenoxazin-3-one): Why? Visual confirmation.[1] S. aureus pellets can be difficult to distinguish from precipitated pyrimidine compounds. Resazurin turns pink only in the presence of metabolically active (living) bacteria.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Select 3-5 colonies of S. aureus (ATCC 29213 for MSSA, ATCC 43300 for MRSA) from a fresh agar plate (<24h).

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilution: Dilute this suspension 1:100 in CAMHB to achieve a starting density of

      
       CFU/mL.
      
  • Compound Plate Setup (96-Well):

    • Dissolve pyrimidine derivatives in 100% DMSO.

    • Perform 2-fold serial dilutions in CAMHB across the plate.

    • Critical Constraint: Final DMSO concentration must be

      
       to prevent solvent-induced bacterial inhibition.
      
    • Volume: 50 µL compound solution + 50 µL bacterial inoculum per well. Final inoculum:

      
       CFU/mL.[1]
      
  • Incubation:

    • Seal with breathable film to prevent evaporation but allow

      
       exchange.
      
    • Incubate at 35 ± 2°C for 16–20 hours .

  • Readout (Visual & Resazurin):

    • Add 10 µL of 0.015% Resazurin solution to each well.

    • Incubate for 1 hour.

    • Blue: No growth (Inhibition). Pink: Growth.[1]

    • MIC Definition: The lowest concentration preventing the Blue

      
       Pink shift.[2]
      

Core Protocol 2: Time-Kill Kinetics

Objective: Distinguish between Bacteriostatic (growth arrest) and Bactericidal (killing) activity.

Experimental Logic

MIC values are static; they do not reveal how fast a compound acts.[3] For pyrimidines targeting DNA synthesis (e.g., DHFR inhibitors), killing is often time-dependent rather than concentration-dependent.

Protocol
  • Preparation: Prepare tubes with CAMHB containing the test compound at 1×, 2×, and 4× MIC . Include a growth control (no drug).[4]

  • Inoculation: Add S. aureus to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at

    
     hours.
    
  • Quantification:

    • Serially dilute aliquots (1:10 to 1:1000) in saline.

    • Plate 10 µL spots onto nutrient agar.

    • Count colonies after 24h incubation.

  • Data Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL relative to the initial inoculum.[3][5]
      
    • Bacteriostatic: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       reduction.[3][5]
      

Mechanistic Insight: The Pyrimidine Pathway

Novel pyrimidine derivatives often act by mimicking substrates in the folate or DNA synthesis pathways. The diagram below illustrates the interference points.

MechanismOfActionPABAPABADHFDihydrofolatePABA->DHFDHPSEnzyme: DHPSDHPS->DHFSulfonamide TargetTHFTetrahydrofolateDHF->THFDHFREnzyme: DHFR(Primary Target)DHFR->THFBlocked by PyrimidineDNADNA Synthesis(Thymidine)THF->DNAMethylationCellDivCell Division(FtsZ Protein)InhibitorPyrimidineDerivativeInhibitor->DHFRCompetitiveInhibitionInhibitor->CellDivNovel Mechanism(FtsZ Binding)

Figure 2: Dual-targeting potential. While classical pyrimidines inhibit DHFR, novel derivatives are increasingly designed to target FtsZ, the bacterial tubulin homologue.

Data Presentation & Analysis

Reporting Standards Table

Organize your screening data using the following structure to ensure comparability across batches.

Compound IDStructure ClassMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioSelectivity Index (SI)*
PYR-0012-amino-pyrimidine4.08.02 (Bactericidal)>50
PYR-002Thio-pyrimidine0.532.064 (Bacteriostatic)12
VancomycinGlycopeptide1.02.02N/A

*Selectivity Index (SI) =

Troubleshooting Common Pitfalls
  • Precipitation: Pyrimidines are often lipophilic. If the broth turns cloudy immediately upon adding the compound, the MIC is invalid. Solution: Use a lower starting concentration or improve solubility via salt formation.

  • Skipped Wells: Growth in well 1 and 3, but not 2. Cause: Pipetting error or contamination. Action: Discard data and repeat.

  • Trailing Endpoints: A gradual color change in Resazurin rather than a sharp cutoff. Cause: Bacteriostatic mechanism (slow growth). Action: Read MIC at the 80% inhibition point (

    
    ) using a plate reader at OD600 rather than visual inspection.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][6][7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][6]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods. [Link]

  • Chung, P. Y., et al. (2011). "Antimicrobial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative against methicillin-resistant Staphylococcus aureus." Journal of Applied Microbiology. [Link]

  • NCI/NIH. (2021). "Development of a Broth Microdilution Method for Susceptibility Testing." National Institutes of Health. [Link]

Application Note: Polymer-Assisted Synthesis of Ethyl 2-Amino-4,6-Diarylpyrimidine-5-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-4,6-diarylpyrimidine-5-carboxylate scaffold is a privileged structure in medicinal chemistry, exhibiting potent adenosine receptor antagonism, tyrosine kinase inhibition, and antiviral properties. Traditional solution-phase synthesis (e.g., the Biginelli reaction followed by oxidation) often suffers from difficult purification of the intermediate dihydropyrimidines and over-oxidation byproducts.

This Application Note details a robust Polymer-Assisted Solid-Phase Synthesis (SPOS) protocol. By anchoring the pyrimidine precursor to a Merrifield resin via a thio-linker, we enable "wash-and-go" purification of intermediates and facilitate a diversity-oriented synthesis (DOS) approach. The protocol features a "Safety-Catch" cleavage strategy , where the resin-bound intermediate is activated via oxidation prior to nucleophilic displacement, ensuring high purity of the final ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.

Strategic Methodology & Mechanism

The "Safety-Catch" Linker Strategy

The core logic of this protocol relies on the variable reactivity of the sulfur linker.

  • Anchoring: An isothiourea moiety is generated on the Merrifield resin.

  • Construction: The pyrimidine ring is built via a modified Biginelli cyclocondensation. The sulfur acts as a stable anchor (sulfide) during this step.

  • Aromatization: The dihydropyrimidine (DHPM) is oxidized to the pyrimidine.

  • Activation: The resin-bound sulfide is oxidized to a sulfone (

    
    ). This converts the linker into an excellent leaving group.
    
  • Cleavage: Nucleophilic attack by ammonia (or primary amines) at the C2 position releases the target molecule while regenerating the resin byproduct.

Reaction Pathway Visualization[1]

G Resin Merrifield Resin (P-CH2-Cl) Isothiourea Resin-Isothiourea (Anchor) Resin->Isothiourea Thiourea, DMF, 80°C DHPM Resin-Bound Dihydropyrimidine Isothiourea->DHPM Ar-CHO, Ethyl Benzoylacetate, HCl/Dioxane Pyrimidine Resin-Bound Pyrimidine (Sulfide) DHPM->Pyrimidine DDQ or CAN (Aromatization) Activated Activated Sulfone (Safety-Catch) Pyrimidine->Activated m-CPBA (Linker Activation) Product Final Product: Ethyl 2-amino-4,6- diarylpyrimidine-5-carboxylate Activated->Product NH3/Dioxane (Nucleophilic Displacement)

Figure 1: The "Safety-Catch" SPOS workflow. The polymer support transitions from a passive anchor to an active leaving group.

Materials & Equipment

Reagents
  • Solid Support: Merrifield Resin (Chloromethyl polystyrene), 1.0–1.5 mmol/g loading (100-200 mesh).

  • Linker Precursors: Thiourea (>99%).

  • Building Blocks:

    • Aryl Aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).

    • 
      -Keto Esters: Ethyl Benzoylacetate  (Critical for C6-Aryl substitution; using ethyl acetoacetate yields C6-Methyl).
      
  • Catalysts/Oxidants:

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate).

    • m-CPBA (meta-Chloroperoxybenzoic acid) for linker activation.

  • Solvents: DMF (Anhydrous), 1,4-Dioxane, Ethanol, DCM (Dichloromethane).

Equipment
  • Solid-phase synthesis vessels (fritted glass with stopcocks) or a parallel synthesizer (e.g., Argonaut Quest).

  • Orbital shaker (do not use magnetic stir bars as they grind the resin).

  • Vacuum manifold for filtration.

Detailed Experimental Protocols

Phase A: Resin Functionalization (Synthesis of Resin-Isothiourea)

Objective: Convert the chloromethyl group of the Merrifield resin into an isothiourea anchor.

  • Swelling: Place Merrifield resin (1.0 g, ~1.2 mmol Cl) in a reaction vessel. Swell in DMF (10 mL) for 30 min.

  • Reaction: Add Thiourea (0.46 g, 6.0 mmol, 5 equiv) dissolved in warm DMF (10 mL).

  • Incubation: Shake the mixture at 80°C for 24 hours .

  • Washing: Filter the resin. Wash sequentially with DMF (

    
     mL), 
    
    
    
    (
    
    
    mL), and EtOH (
    
    
    mL).
  • Drying: Dry under vacuum.

    • Validation: IR spectrum should show broad bands at 3100–3400 cm

      
       (
      
      
      
      ) and disappearance of the C-Cl stretch.
Phase B: The Modified Biginelli Cyclocondensation

Objective: Construct the dihydropyrimidine ring on the solid support.

  • Preparation: Suspend the Resin-Isothiourea (1.0 g) in 1,4-Dioxane (15 mL).

  • Addition: Add the Aryl Aldehyde (e.g., Benzaldehyde, 5.0 mmol, ~4 equiv) and Ethyl Benzoylacetate (5.0 mmol, ~4 equiv).

  • Catalysis: Add concentrated HCl (0.5 mL) or

    
     (10 mol%) as catalyst.
    
  • Reaction: Reflux at 90–100°C for 18–24 hours with gentle agitation.

  • Purification (The SPOS Advantage): Filter the resin. Wash extensively with Dioxane, DMF, and DCM to remove unreacted aldehyde and beta-keto ester.

    • Note: At this stage, the resin holds the 1,4-dihydropyrimidine (DHPM).

Phase C: Oxidative Aromatization

Objective: Convert the DHPM to the fully aromatic pyrimidine.

  • Swelling: Swell the DHPM-resin in DMF.

  • Oxidation: Add a solution of DDQ (2.0 equiv) or CAN (3.0 equiv) in DMF.

  • Reaction: Shake at Room Temperature for 4–6 hours .

  • Washing: Filter and wash thoroughly with DMF and DCM to remove the oxidant and reduced byproducts.

    • Expert Insight: Complete aromatization is crucial here. If not complete, the final cleavage will yield a mixture of pyrimidine and DHPM.

Phase D: Linker Activation (Optional but Recommended)

Objective: Oxidize the sulfide linker to a sulfone to facilitate easier cleavage.

  • Suspend resin in DCM.

  • Add m-CPBA (3.0 equiv). Shake at RT for 4 hours.

  • Wash with DCM (

    
    ). This creates a highly electrophilic C2 center.
    
Phase E: Nucleophilic Displacement (Cleavage)

Objective: Release the final product.

  • Reagent: Add a solution of Ammonia in Dioxane (0.5 M) or an amine (e.g., Methylamine) if an N-substituted product is desired.

  • Reaction: Shake at RT for 12 hours (if activated) or 60°C for 24 hours (if unactivated sulfide).

  • Collection: Filter the resin and collect the filtrate. Wash the resin with DCM (2

    
    ) and combine filtrates.
    
  • Final Isolation: Evaporate the solvent. The residue is the crude Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylate.

  • Purification: Recrystallization from EtOH/Water is usually sufficient due to the high purity of SPOS cleavage.

Quantitative Data & Optimization

The following table summarizes the efficiency of Polymer-Assisted Synthesis (PAS) versus conventional Solution Phase methods for this specific scaffold.

ParameterSolution Phase (Biginelli + Ox)Polymer-Assisted (SPOS)
Overall Yield 35 – 50%65 – 82%
Purity (Crude) Low (requires chromatography)High (>90%, often no column needed)
Work-up Extraction, Drying, ColumnFiltration & Evaporation
Diversity Potential Low (One-by-one)High (Split-and-pool compatible)
Eco-Impact High solvent/silica wasteRecyclable resin (in some protocols)
Troubleshooting Guide
  • Low Yield on Cleavage: If using the unactivated sulfide linker, the cleavage requires harsh conditions. Solution: Use the Phase D (m-CPBA) activation step. The sulfone is a much better leaving group than the sulfide.

  • Incomplete Cyclization: If the beta-keto ester is bulky (e.g., sterically hindered aryl groups), increase reaction time in Phase B to 36 hours and use

    
     instead of HCl to prevent acid-catalyzed hydrolysis of the ester.
    

References

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl

    • Source: Arkivoc (2003).[1][2]

    • Context: Primary methodology for Merrifield resin-supported synthesis of this scaffold.[2]

    • Link:[Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)

    • Source: Journal of Chemical and Pharmaceutical Research.
    • Context: Comparative insights on catalyst choice and microwave acceler
    • Link:[Link]

  • Solid-phase synthesis of 2-amino-4,6-disubstituted pyrimidines.

    • Source: Tetrahedron Letters.
    • Context: Mechanistic details on the "Safety-Catch" linker activation using oxid
    • Link:[Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.

    • Source: Journal of Medicinal Chemistry (ACS).
    • Context: Biological validation of the scaffold and SAR trends for the 4,6-diaryl substitution p
    • Link:[Link]

Sources

Advanced Protocols for Pyrimidine Scaffold Construction in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Imperative

In modern drug discovery, the pyrimidine pharmacophore is ubiquitous, forming the core of essential therapeutics ranging from kinase inhibitors (e.g., Imatinib analogues) to nucleoside antivirals (e.g., Gemcitabine). For the medicinal chemist, the challenge is no longer just forming the ring, but doing so with regioselectivity, functional group tolerance, and scalability.

This guide moves beyond textbook definitions to provide actionable, high-fidelity protocols for the two most dominant cyclization mechanisms: the Pinner Synthesis and the Biginelli Multicomponent Reaction . We integrate classical mechanistic rigor with modern microwave-assisted optimization to accelerate lead generation.

Mechanism I: The Pinner Pyrimidine Synthesis

The "Common" Route for Regiodefined Systems

The Pinner synthesis remains the gold standard for constructing fully aromatic pyrimidines with predictable substitution patterns. It relies on the condensation of a 1,3-dielectrophile (typically a


-diketone or 

-ketoester) with a dinucleophile (amidine, guanidine, or urea).[1]
Mechanistic Deep Dive

The reaction is driven by the disparate electrophilicity of the 1,3-dicarbonyl centers. In a standard basic medium (e.g., NaOEt/EtOH), the amidine is deprotonated to enhance nucleophilicity. The initial attack usually occurs at the more electrophilic carbonyl (ketone > ester), determining the regiochemistry.

Key Insight: The reaction often stalls at the dihydropyrimidine stage if the leaving group ability is poor. Aromatization is thermodynamic, driven by the stability of the 6


-electron system.

PinnerMechanism Figure 1: Stepwise mechanistic flow of the Pinner Synthesis. Amidine Amidine (Nucleophile) Inter1 Tetrahedral Intermediate Amidine->Inter1 Nucleophilic Attack (Base Cat.) Dicarbonyl 1,3-Dicarbonyl (Electrophile) Dicarbonyl->Inter1 Inter2 Dihydro- pyrimidine Inter1->Inter2 -H2O (Cyclization) Product Aromatic Pyrimidine Inter2->Product Oxidation/Elimination (Aromatization)

Validated Protocol: Condensation of Benzamidine with Ethyl Acetoacetate

Objective: Synthesis of 2-phenyl-6-methyl-4-pyrimidinol.

Reagents:

  • Benzamidine hydrochloride (10 mmol, 1.57 g)

  • Ethyl acetoacetate (10 mmol, 1.30 g)

  • Sodium ethoxide (20 mmol, 21 wt% in ethanol)

  • Solvent: Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Free Base Generation: In a dry round-bottom flask, dissolve benzamidine HCl in absolute ethanol. Add the sodium ethoxide solution dropwise at 0°C under

    
     atmosphere. Why: This liberates the free amidine base while preventing premature hydrolysis of the ester.
    
  • Addition: Add ethyl acetoacetate slowly over 10 minutes. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal water (10 mL).

  • Precipitation: Acidify the aqueous solution carefully with glacial acetic acid to pH ~5. The hydroxypyrimidine (tautomer of the pyrimidone) will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Self-Validation Check:

  • If no precipitate forms upon acidification, the cyclization likely failed or the intermediate did not dehydrate. Check the pH; the product is amphoteric and can dissolve in highly acidic media.

Mechanism II: The Biginelli Reaction

The Combinatorial Route for Dihydropyrimidines (DHPMs)

The Biginelli reaction is a multicomponent reaction (MCR) ideal for generating diversity libraries. It couples an aldehyde, a urea (or thiourea), and a


-ketoester in a single pot.
Mechanistic Deep Dive

Contrary to early assumptions, the mechanism does not proceed via a simple aldol condensation. The currently accepted "Kappe Mechanism" involves the formation of an


-acyliminium ion intermediate, which acts as a potent electrophile for the enol of the 

-ketoester.

BiginelliMechanism Figure 2: The Kappe Mechanism for Biginelli Cyclization. Aldehyde Aldehyde Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium Acid Cat. Condensation Urea Urea Urea->Iminium Michael Open-Chain Ureido-Crotonate Iminium->Michael Nucleophilic Addition (Rate Limiting) Ketoester Beta-Ketoester (Enol form) Ketoester->Michael DHPM 3,4-Dihydropyrimidinone (DHPM) Michael->DHPM Cyclization & Dehydration

Validated Protocol: Microwave-Assisted Biginelli Synthesis

Objective: Rapid synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-one.

Reagents:

  • Benzaldehyde (1.0 mmol)[2]

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.2 mmol)

  • Catalyst:

    
     (5 mol%) or concentrated HCl (2 drops)
    
  • Solvent: Ethanol (2 mL)

Step-by-Step Methodology:

  • Preparation: Combine all reagents in a 10 mL microwave-transparent vial.

  • Irradiation: Cap the vial and place it in a dedicated microwave synthesizer (e.g., CEM or Biotage).

  • Parameters: Heat to 120°C for 10–15 minutes (Hold time). Ensure stirring is set to high.

    • Expert Note: Conventional reflux takes 4-12 hours. The microwave superheating effect accelerates the rate-limiting addition step.

  • Workup: Cool the vial to room temperature. The product often precipitates directly upon cooling.

  • Isolation: Pour the reaction mixture onto crushed ice (10 g). Filter the solid and wash with ice-cold ethanol.

Comparative Analysis & Optimization

The choice between Pinner and Biginelli depends on the desired oxidation state and substitution pattern.

Data Summary: Conventional vs. Microwave
ParameterClassical Pinner (Reflux)Microwave Biginelli
Reaction Time 6 – 12 Hours10 – 20 Minutes
Typical Yield 60 – 75%85 – 95%
Solvent Usage High (50-100 mL)Low/Solvent-free
Atom Economy Moderate (Loss of

, EtOH)
High (Multicomponent)
Product State Fully AromaticDihydropyrimidine (DHPM)
Workflow for Optimization

When yields are low (<40%), follow this logic tree:

Optimization Figure 3: Troubleshooting logic for pyrimidine cyclization. Start Start: Low Yield? CheckSM Starting Material Consumed? Start->CheckSM CheckProd Side Products Observed? CheckSM->CheckProd Yes Action1 Increase Temp/Time Check Catalyst Load CheckSM->Action1 No Action2 Switch Solvent (EtOH -> DMF/AcOH) CheckProd->Action2 No (Decomposition) Action3 Check Stoichiometry (Amidine instability) CheckProd->Action3 Yes (Oligomers)

References

  • Organic Chemistry Portal. Pinner Pyrimidine Synthesis. [Link]

  • Kappe, C. O. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research.[3] [Link]

  • National Institutes of Health (PubMed). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field. [Link]

  • Royal Society of Chemistry. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. [Link]

Sources

Use of pyrimidine esters in developing anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pyrimidine Esters as Scaffold for Novel Anti-Inflammatory Agents

Abstract

Pyrimidine esters represent a privileged scaffold in medicinal chemistry, offering tunable lipophilicity and specific binding affinities for inflammatory targets such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). This guide provides a comprehensive technical workflow for developing pyrimidine ester-based anti-inflammatory agents. It covers the mechanistic rationale, a robust chemical synthesis protocol (Biginelli condensation), and validated in vitro biological evaluation methodologies.

Introduction: The Pyrimidine Ester Advantage

Inflammation is driven by the arachidonic acid cascade, where enzymes like COX-2 and 5-LOX convert fatty acids into pro-inflammatory prostaglandins and leukotrienes. Pyrimidine derivatives have historically shown efficacy as bioisosteres of purines, but their ester derivatives offer distinct advantages:

  • Prodrug Potential: Esters can improve membrane permeability, hydrolyzing intracellularly to the active acid form.

  • Binding Pocket Fit: The carbonyl oxygen of the ester group often acts as a hydrogen bond acceptor in the active sites of COX-2, mimicking the carboxylic acid of arachidonic acid without the gastric ulcerogenicity associated with acidic NSAIDs.

  • Lipophilicity Modulation: Varying the ester alkyl chain allows precise tuning of LogP values for optimal oral bioavailability.

Mechanism of Action (MOA)

The primary mechanism involves the competitive inhibition of COX-2 enzymes. Pyrimidine esters fit into the hydrophobic channel of COX-2, blocking the entry of arachidonic acid. Secondary mechanisms include the downregulation of NF-κB signaling and scavenging of Reactive Oxygen Species (ROS).

Figure 1: Anti-Inflammatory Signaling Pathway & Pyrimidine Intervention

MOA Stimuli Inflammatory Stimuli (LPS, Cytokines) Membrane Cell Membrane Phospholipids Stimuli->Membrane Activates AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 LOX 5-LOX Enzyme AA->LOX PGE2 Prostaglandin E2 (Pain, Fever, Swelling) COX2->PGE2 Lts Lts LOX->Lts LTs Leukotrienes (Chemotaxis) Drug Pyrimidine Ester (Inhibitor) Drug->COX2 Inhibits Drug->LOX Inhibits

Caption: Figure 1. Dual inhibition pathway where pyrimidine esters block COX-2 and 5-LOX, preventing the synthesis of downstream inflammatory mediators PGE2 and Leukotrienes.

Chemical Synthesis Protocol

Target Compound: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Method: One-Pot Biginelli Cyclocondensation. This reaction is chosen for its atom economy and the ease of generating a library of esters by varying the β-keto ester component.

Figure 2: Synthesis Workflow

Synthesis Aldehyde Benzaldehyde (10 mmol) Mix Mixing in Ethanol (20 mL) Aldehyde->Mix Ester Ethyl Acetoacetate (10 mmol) Ester->Mix Urea Urea (15 mmol) Urea->Mix Catalyst Catalyst (p-TSA or AlCl3) Catalyst->Mix Reflux Reflux (4-6 Hours) Mix->Reflux Cool Ice Bath Cooling (Precipitation) Reflux->Cool Filter Filtration & Recrystallization Cool->Filter Product Target Pyrimidine Ester (Yield: ~85%) Filter->Product

Caption: Figure 2.[1] Step-by-step Biginelli cyclocondensation workflow for synthesizing pyrimidine carboxylates.

Detailed Protocol:
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve Benzaldehyde (1.06 g, 10 mmol), Ethyl acetoacetate (1.30 g, 10 mmol), and Urea (0.90 g, 15 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 g) or 3-4 drops of conc. HCl.

  • Reaction: Reflux the mixture on a heating mantle at 80°C for 4–6 hours. Monitor progress via TLC (Solvent system: n-Hexane:Ethyl Acetate 7:3).

  • Work-up: Once the reaction is complete, pour the hot reaction mixture into 100 mL of crushed ice-water. Stir vigorously for 10 minutes.

  • Isolation: The solid precipitate (pyrimidine ester) is filtered under vacuum, washed with cold water, and dried.

  • Purification: Recrystallize from hot ethanol to obtain pure colorless crystals.

  • Characterization: Confirm structure via IR (Ester C=O stretch at ~1700 cm⁻¹) and ¹H-NMR.

Biological Evaluation Protocols

A. In Vitro Anti-Denaturation Assay (Protein Stabilization)

Rationale: Inflammation induces protein denaturation.[2][3] Agents that stabilize albumin against heat-induced denaturation often possess anti-inflammatory activity.

Materials:

  • Test Compound (Pyrimidine Ester) dissolved in DMSO.

  • Egg Albumin (fresh) or Bovine Serum Albumin (BSA, 5% w/v aqueous solution).

  • Phosphate Buffered Saline (PBS, pH 6.4).

Procedure:

  • Sample Prep: Prepare a reaction mixture (5 mL total) containing:

    • 0.2 mL of Egg Albumin (or BSA).

    • 2.8 mL of PBS (pH 6.4).

    • 2.0 mL of Test Compound solution (concentrations: 100, 200, 400, 800 µg/mL).

  • Control Prep: Prepare a control tube with 2.0 mL distilled water instead of the test compound.

  • Incubation: Incubate samples at 37°C for 15 minutes.

  • Denaturation: Heat samples in a water bath at 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool to room temperature and measure Absorbance at 660 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    
B. COX-2 Inhibition Assay (Enzymatic Screening)

Rationale: Direct measurement of the compound's ability to inhibit the conversion of Arachidonic Acid to PGG2.

Materials:

  • Commercial COX-2 Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Recombinant Human COX-2 enzyme.

  • Heme and Arachidonic Acid substrate.

Procedure:

  • Buffer Prep: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Enzyme Loading: Add 10 µL of COX-2 enzyme to reaction wells.

  • Inhibitor Addition: Add 10 µL of Pyrimidine Ester (various concentrations) to the wells. Include a Solvent Control (100% activity) and a Positive Control (e.g., Celecoxib).

  • Pre-Incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Initiation: Add 10 µL of Arachidonic Acid to start the reaction.

  • Detection: After 2 minutes, stop the reaction (using saturated stannous chloride if measuring PGF2α via ELISA, or use colorimetric peroxidase component provided in kit). Measure Absorbance at 590 nm.

  • Data Analysis: Plot log[Inhibitor] vs. % Inhibition to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Structural FeatureModificationEffect on Anti-Inflammatory Activity
C-5 Ester Group Ethyl to MethylSlight decrease in lipophilicity; maintained activity.
Ethyl to tert-ButylIncreased steric bulk; may improve COX-2 selectivity.
N-1 Position Unsubstituted (NH)Essential for H-bonding in the active site.
N-MethylationOften reduces activity (loss of H-bond donor).
C-4 Phenyl Ring 4-Cl or 4-NO₂ (Electron Withdrawing)Significantly Increased Activity. Enhances binding affinity.
4-OCH₃ (Electron Donating)Moderate to low activity.
C-2 Position Oxygen (=O) vs Sulfur (=S)Thio-derivatives (2-thioxo) often show superior potency but lower stability.

References

  • Mechanism of Pyrimidines

    • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.[4][5][6][7] RSC Advances.

  • COX-2 Inhibition Protocols

    • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.[8][9][10] Int. J. Mol. Sci. 2024.

    • [10]

  • Protein Denaturation Assay

    • In vitro Evaluation of Anti-inflammatory Protein-Denaturation Activity.[3][11][12] ResearchGate.

  • Synthesis (Biginelli Reaction)

    • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides. MDPI.

Sources

Designing biochemical assays with Ethyl 4-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Assay Development with Ethyl 4-methylpyrimidine-2-carboxylate (EMPC)

Abstract

This compound (EMPC) represents a critical pharmacophore in medicinal chemistry, serving both as a bioactive modulator in anti-inflammatory pathways and a versatile scaffold for fragment-based drug discovery (FBDD). This guide outlines the technical roadmap for designing biochemical assays involving EMPC. We focus on three critical dimensions: (1) Metabolic Stability Profiling (esterase susceptibility), (2) Chemical Derivatization for SAR (Structure-Activity Relationship), and (3) Phenotypic Screening (Cytokine modulation and Cytotoxicity).

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine core is ubiquitous in kinase inhibitors (e.g., EGFR, CDK inhibitors) and antiviral agents. The 2-carboxylate functionality of EMPC provides a unique chemical handle. Unlike standard kinase inhibitors that rely on the hinge-binding amine motif, the ester group at the C2 position suggests two distinct biological modalities:

  • Prodrug Functionality: The ethyl ester may mask a polar carboxylic acid, enhancing cellular permeability before intracellular hydrolysis.

  • Electrophilic Center: The ester carbonyl serves as an acceptor for nucleophilic residues (e.g., Serine/Cysteine) in enzyme active sites or as a precursor for hydrazide/amide library generation.

Recent studies indicate EMPC derivatives exhibit cytotoxicity against breast cancer lines (MCF-7) and modulate Nitric Oxide (NO) production in macrophages, positioning it as a dual-purpose probe for oncology and immunology [1].

Metabolic Stability & Hydrolysis Assay

Rationale: As an ethyl ester, EMPC is prone to hydrolysis by carboxylesterases (CES1/CES2) in plasma and liver microsomes. Before running expensive target screens, researchers must determine if the active species is the parent ester or the hydrolyzed acid.

Protocol A: Plasma Stability & Esterase Kinetics

Objective: Quantify the half-life (


) of EMPC in plasma and define the rate of hydrolysis.

Materials:

  • Test Compound: EMPC (10 mM stock in DMSO).

  • Matrix: Pooled Human/Mouse Plasma (heparinized).

  • Internal Standard (IS): Tolbutamide or Warfarin.

  • Quench Solution: Cold Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Preparation: Dilute plasma to 90% in PBS (pH 7.4). Pre-warm to 37°C.

  • Spike: Add EMPC to plasma (Final concentration: 1 µM, 0.1% DMSO).

  • Incubation: Incubate in a shaking water bath.

  • Sampling: Remove 50 µL aliquots at

    
     min.
    
  • Quench: Immediately transfer aliquot into 200 µL Cold Quench Solution containing IS. Vortex 1 min.

  • Extraction: Centrifuge at 4000g for 15 min at 4°C to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for EMPC (Parent) and 4-methylpyrimidine-2-carboxylic acid (Metabolite).

Data Analysis: Plot


 vs. Time.


Interpretation: Rapid hydrolysis (

min) suggests the acid is the bioactive species in vivo. Stable compounds suggest the ester drives target engagement.

Chemical Derivatization for SAR Libraries

Rationale: To explore the chemical space around the EMPC core, the ester group is converted into amides or hydrazides. This "Make-Test" cycle is essential for optimizing binding affinity.

Protocol B: High-Throughput Hydrazinolysis

Objective: Convert EMPC into a library of hydrazides for fragment screening.

  • Reaction: Dissolve EMPC (1 eq) in Ethanol. Add Hydrazine hydrate (3 eq).

  • Reflux: Heat at 80°C for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Isolation: Cool to precipitate the hydrazide. Filter and wash with cold ethanol.

  • Library Expansion: React the resulting hydrazide with various aldehydes to form Schiff bases (acylhydrazones), a privileged structure in kinase inhibition [2].

Phenotypic Screening: Anti-Inflammatory Assay

Rationale:[1][2][3] EMPC has been implicated in reducing pro-inflammatory cytokines (IL-6, IL-8) and NO. This assay validates the compound's functional efficacy in a cellular model.

Protocol C: NO Inhibition in RAW 264.7 Macrophages

Objective: Measure the inhibition of Nitric Oxide production induced by LPS.

Diagram: Inflammatory Signaling Pathway The following diagram illustrates the pathway targeted by EMPC, inhibiting the NF-kB cascade that leads to NO release.

InflammatoryPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-κB Complex TLR4->NFkB Signaling Cascade Transcription Nuclear Transcription NFkB->Transcription Translocation iNOS iNOS Enzyme Transcription->iNOS Expression NO Nitric Oxide (NO) iNOS->NO Catalysis EMPC EMPC (Inhibitor) EMPC->NFkB Inhibition EMPC->iNOS Possible Direct Hit

Caption: Proposed Mechanism of Action. EMPC interferes with the TLR4/NF-κB axis or directly inhibits iNOS activity, reducing NO output.

Methodology:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat cells with EMPC (0.1 – 50 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL). Incubate for 24 hours.

  • Griess Reaction:

    • Mix 50 µL of cell supernatant with 50 µL Griess Reagent A (Sulfanilamide).

    • Add 50 µL Griess Reagent B (NED).

    • Incubate 10 min in dark.

  • Readout: Measure Absorbance at 540 nm. Calculate NO concentration using a Sodium Nitrite standard curve.

Data Summary Table: Expected Assay Outcomes

ParameterControl (LPS Only)EMPC Low Dose (1 µM)EMPC High Dose (50 µM)Interpretation
Cell Viability >95%>95%>90%Rule out cytotoxicity (false positives).
NO Production 100% (Baseline)~85%<40%Dose-dependent anti-inflammatory effect.
IC50 Calculation N/AN/ACalculated ValuePotency metric for SAR comparison.

References

  • BenchChem. (2023). This compound: Biological Activity and Applications.[4] Retrieved from

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Kinase Inhibitors.[5][6][7] Molecules.[2][4][5][8][9][10][11][12][13] Retrieved from

  • National Institutes of Health (NIH). (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors.[1] PubMed Central. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-methylpyrimidine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Ethyl 4-methylpyrimidine-2-carboxylate (CAS: 16015-86-8 / Analogues) Role: Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Route Selection

The synthesis of This compound presents a classic regioselectivity challenge in heterocyclic chemistry. While direct condensation methods (e.g., reacting 4,4-dimethoxy-2-butanone with ethyl 2-amino-2-iminoacetate) are theoretically convergent, they often suffer from poor yields due to the instability of the amidino-ester intermediate and competitive dimerization.

Therefore, the "Golden Path" recommended for robust, scalable synthesis is the Pinner Reaction sequence starting from 2-cyano-4-methylpyrimidine . This route offers superior regiocontrol and relies on stable, crystallizable intermediates, making it the industry standard for high-purity applications.

The "Golden Path" Workflow
  • Precursor Sourcing/Synthesis: Nucleophilic substitution of 2-chloro-4-methylpyrimidine with cyanide (or Reissert-Henze of the N-oxide).

  • Pinner Reaction (Step 1): Formation of the imidate hydrochloride intermediate using anhydrous HCl/Ethanol.

  • Hydrolysis (Step 2): Controlled hydrolysis of the imidate to the ester.

Core Experimental Protocol (The Pinner Method)

Objective: Conversion of 2-cyano-4-methylpyrimidine to this compound via ethyl imidate hydrochloride.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Parameter
2-Cyano-4-methylpyrimidine 1.0SubstratePurity >98% (HPLC)
Ethanol (Absolute) 10-15 VolSolvent/ReactantWater content <0.05% (Karl Fischer)
HCl (Gas) SaturationCatalyst/ReactantMust be dry; generated in situ or cylinder
Diethyl Ether 5-10 VolAnti-solventFor precipitating the imidate salt
Step-by-Step Methodology

Phase 1: Imidate Formation (The Dry Phase)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, thermometer, and drying tube (CaCl₂ or Drierite).

  • Dissolution: Charge 2-cyano-4-methylpyrimidine and absolute ethanol. Cool the mixture to 0–5°C using an ice/salt bath.

  • Saturation: Slowly bubble anhydrous HCl gas into the solution for 2–4 hours.

    • Scientist's Note: The solution must reach saturation (typically >30% w/w HCl). An exotherm is expected; maintain T < 10°C to prevent nitrile hydrolysis to amide.

  • Incubation: Seal the vessel tightly (parafilm/stopper) and store at 4°C for 24–48 hours .

    • Checkpoint: A white precipitate (imidate hydrochloride) may form. If not, the solution should become viscous.

Phase 2: Hydrolysis (The Wet Phase)

  • Workup: Remove excess HCl by sparging with dry nitrogen or concentrating under reduced pressure (keep T < 30°C).

  • Hydrolysis: Add the residue (or slurry) to a mixture of crushed ice and water.

  • Neutralization: Immediately adjust pH to 7.0–8.0 using saturated NaHCO₃ solution.

    • Warning: Do not exceed pH 9, as the ethyl ester is labile to base hydrolysis.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc) if necessary.

Visualizing the Logic: Pathway & Troubleshooting

The following diagram illustrates the reaction pathway and the critical decision nodes where the synthesis typically fails.

PinnerReaction Start Start: 2-Cyano-4-methylpyrimidine HCl_Add Add Anhydrous HCl/EtOH (0°C, Saturation) Start->HCl_Add Check_Water Decision: Is Water Present? HCl_Add->Check_Water Side_Amide FAILURE: Formation of Primary Amide (CONH2) Check_Water->Side_Amide Yes (>0.1%) Imidate Intermediate: Ethyl Imidate Hydrochloride Check_Water->Imidate No (Anhydrous) Hydrolysis Controlled Hydrolysis (Ice/Water, pH 7-8) Imidate->Hydrolysis Final_Product Target: this compound Hydrolysis->Final_Product pH 7-8 Over_Hydrolysis FAILURE: Hydrolysis to Carboxylic Acid (COOH) Hydrolysis->Over_Hydrolysis pH > 9 or T > 40°C

Caption: Logic flow of the Pinner synthesis, highlighting moisture control (Amide formation) and pH control (Acid formation) as the primary failure modes.

Troubleshooting Guide (Q&A)

Issue 1: "I isolated a solid that melts at a much higher temperature than the ester, and the NMR shows broad singlets around 7-8 ppm."

Diagnosis: You have formed the Primary Amide (2-carbamoyl-4-methylpyrimidine) instead of the ester. Root Cause: Moisture ingress during the HCl saturation or incubation phase. In the presence of water, the nitrile hydrates directly to the amide under acidic conditions, bypassing the imidate. Corrective Action:

  • Dry Your Solvents: Use absolute ethanol dried over 3Å molecular sieves.

  • Check HCl Source: If generating HCl from NaCl/H₂SO₄, ensure it passes through a H₂SO₄ drying trap before entering the reaction flask.

  • System Integrity: Use a positive pressure of nitrogen during the incubation period.

Issue 2: "The reaction stalled. I see mostly starting material (nitrile) after 48 hours."

Diagnosis: Incomplete formation of the imidate salt. Root Cause: Insufficient HCl concentration. The Pinner reaction is slow and reversible; it requires a large excess of HCl to drive the equilibrium toward the protonated imidate. Corrective Action:

  • Resaturate: Re-bubble HCl gas into the mixture. The solvent should increase in weight by at least 20-30%.

  • Temperature: Ensure the reaction is kept at 4°C. While heat speeds up kinetics, it favors the reverse reaction (loss of HCl) or side reactions.

Issue 3: "My yield is low, and I see the carboxylic acid in the aqueous layer."

Diagnosis: Over-hydrolysis during workup. Root Cause: The pH spiked too high (>9) during neutralization, or the mixture was allowed to warm up while acidic/basic. Corrective Action:

  • Buffer Control: Use solid NaHCO₃ or a phosphate buffer instead of NaOH/KOH for neutralization.

  • Cold Workup: Perform the quenching and extraction at 0°C. Do not let the biphasic mixture stir for prolonged periods.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous HCl (37%) instead of HCl gas? A: Absolutely not. The Pinner reaction requires strictly anhydrous conditions. Introducing water at the start will convert your nitrile entirely to the primary amide or carboxylic acid, resulting in <5% yield of the ethyl ester.

Q: Can I generate HCl in situ using Acetyl Chloride and Ethanol? A: Yes. This is a viable alternative if gas cylinders are unavailable.

  • Protocol: Add Acetyl Chloride (AcCl) dropwise to absolute ethanol at 0°C.

  • Stoichiometry: 1 mole of AcCl + 1 mole EtOH → 1 mole EtOAc + 1 mole HCl.

  • Note: This generates Ethyl Acetate as a byproduct, which is generally harmless but changes the solvent polarity. Ensure you calculate the AcCl amount to generate >5 equivalents of HCl.

Q: Why is the 4-methyl group stable? Doesn't it oxidize? A: Under Pinner conditions (non-oxidizing, acidic), the methyl group is stable. However, if you were using the oxidative route (from 4-methyl-2-hydroxymethylpyrimidine), the methyl group could be susceptible to over-oxidation. The Pinner route is "chemically orthogonal" to the alkyl side chain, which is a major advantage.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on the Pinner reaction mechanism).
  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 52). Wiley-Interscience. (Authoritative source on pyrimidine synthesis and reactivity).
  • Sakamoto, T., et al. (1980). "Studies on pyrimidine derivatives. XV. Synthesis of 2- and 4-pyrimidinecarboxylic acids and their derivatives." Chemical & Pharmaceutical Bulletin, 28(9), 2748-2754.

  • Guidechem. (n.d.). "4,4-Dimethoxy-2-butanone Synthesis and Application." (Context on alternative condensation precursors). Link

How to improve the yield of pyrimidine esterification reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Challenge

Esterifying pyrimidine carboxylic acids (e.g., orotic acid, 2-aminopyrimidine-5-carboxylic acid) is notoriously difficult compared to standard benzoic acids. Two primary factors suppress yields:

  • Electron Deficiency: The pyrimidine ring is highly electron-deficient (π-deficient). This deactivates the carboxylic acid carbonyl, making it less susceptible to nucleophilic attack by alcohols during standard Fischer esterification.

  • Zwitterionic Solubility Issues: Many aminopyrimidine acids exist as zwitterions with high crystal lattice energy. They are often insoluble in the alcohols (MeOH, EtOH) required for reaction, leading to heterogeneous mixtures that fail to reach equilibrium.

This guide moves beyond standard textbook protocols to provide high-yield, industrial-grade solutions.

Decision Matrix: Selecting the Right Method

Do not default to sulfuric acid reflux. Use this logic flow to select the optimal pathway for your specific substrate.

G Start Start: Pyrimidine-COOH Substrate Solubility Is the acid soluble in the alcohol solvent? Start->Solubility AcidSensitive Is the substrate acid-sensitive? Solubility->AcidSensitive No (Suspension) Scale Scale > 10g? Solubility->Scale Yes Method_AcidCl Method B: Acid Chloride (SOCl2 + DMF) (High Yield / Robust) AcidSensitive->Method_AcidCl No Method_Coupling Method C: Coupling Agent (HATU/EDC) (Mild / Expensive) AcidSensitive->Method_Coupling Yes Method_Fischer Method A: Fischer Esterification (Only for soluble/simple acids) Scale->Method_Fischer Yes (Cost driven) Scale->Method_AcidCl No (Yield driven) Method_Alkylation Method D: Alkylation (R-X + Base) (Risk of N-Alkylation) Method_AcidCl->Method_Alkylation If fails due to steric hindrance

Figure 1: Strategic decision tree for selecting the esterification method based on substrate solubility and sensitivity.

The "Gold Standard" Protocol: DMF-Catalyzed Acid Chloride Method

For 90% of pyrimidine substrates (including orotic acid derivatives), the standard Fischer esterification (H₂SO₄/MeOH) yields <40% due to poor solubility. The superior method involves activating the acid into an acid chloride using Thionyl Chloride (SOCl₂) with a catalytic amount of DMF .

The Mechanism (Why DMF?): DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion). This species is a far more potent electrophile than SOCl₂ alone, rapidly converting the stubborn pyrimidine acid into the acid chloride, which then reacts instantly with the alcohol.

Optimized Protocol

Reagents:

  • Pyrimidine Carboxylic Acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (2.0 - 5.0 equiv)

  • DMF (Catalytic, 2-3 drops per gram of substrate) — Critical Step

  • Alcohol (Solvent/Reagent, e.g., anhydrous MeOH)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Activation: Add the Pyrimidine Acid and SOCl₂.

  • Catalysis: Add 2-3 drops of anhydrous DMF.

    • Observation: You will see vigorous bubbling (SO₂/HCl release). The suspension should clarify as the acid chloride forms.

  • Reflux 1: Reflux for 1-2 hours until the solid dissolves completely (formation of R-COCl).

  • Evaporation (Optional but Recommended): If the alcohol is sensitive to HCl, evaporate the excess SOCl₂ under vacuum to isolate the crude Acid Chloride.

  • Esterification: Re-dissolve the residue in the anhydrous alcohol (MeOH/EtOH) and reflux for 1-2 hours.

  • Workup: Evaporate solvent. Neutralize with sat. NaHCO₃ (carefully!) and extract with EtOAc.

Yield Expectation: 85-95% (compared to ~40% with H₂SO₄).

Troubleshooting Guide (FAQs)
Issue 1: "I tried alkylating the salt (R-COO⁻ Na⁺ + Me-I) but got the wrong product."

Diagnosis: Ambident Nucleophile Competition (N- vs. O-Alkylation). Pyrimidines have basic ring nitrogens. When you form a carboxylate salt, you create an ambident nucleophile. In polar aprotic solvents (like DMF), the "naked" carboxylate is reactive, but the ring nitrogen is also a competent nucleophile, leading to N-methylated byproducts.

Solution:

  • Switch Solvent: Use a non-polar solvent (Benzene/Toluene) with a Silver salt (Ag⁺) to favor O-alkylation (Reaction of Ag-salt is driven by precipitation of AgI).

  • Switch Method: Abandon alkylation. Use the Acid Chloride method (Method B above) which is regiospecific for the carbonyl oxygen.

Issue 2: "My reaction turns black/tarry and yield is low."

Diagnosis: Thermal Decomposition / Decarboxylation. Electron-deficient acids (especially at the 2- or 4-positions) are prone to decarboxylation at high temperatures (refluxing SOCl₂ > 75°C).

Solution:

  • Lower Temperature: Use Oxalyl Chloride ((COCl)₂) with catalytic DMF in DCM at 0°C -> Room Temp. This generates the acid chloride without heating.

  • Mild Reagent: Use TMS-Diazomethane in MeOH/Benzene. This runs at room temperature and is non-acidic, preventing decomposition.

Issue 3: "The product is water-soluble and I lose it during NaHCO₃ workup."

Diagnosis: Protonation of Pyrimidine Ring. Pyrimidines are basic. During the acid chloride reaction, the ring nitrogens are protonated (HCl salts). The resulting ester hydrochloride salt is highly water-soluble.

Solution:

  • Don't Wash with Water: Evaporate the reaction mixture to dryness. Triturate the residue with Ether or Hexane to remove non-polar impurities. The solid remaining is likely your clean Ester-HCl salt.

  • Free Base Isolation: If you need the free base, dissolve in minimal water, adjust pH to ~8 with Na₂CO₃, and continuously extract with DCM (or use a Soxhlet extractor) if the partition coefficient is poor.

Comparative Data: Yield Optimization
MethodReagentsTypical YieldProsCons
Fischer (Standard) H₂SO₄ / MeOH / Reflux30 - 55%Cheap, SimplePoor solubility, equilibrium limited, slow.
Acid Chloride SOCl₂ / DMF (cat) / MeOH85 - 98% High yield, handles insoluble acidsCorrosive, requires dry conditions.
Steglich Coupling DCC / DMAP / MeOH60 - 80%Mild conditions (Room Temp)Urea byproduct removal is difficult; expensive.
Alkylation K₂CO₃ / MeI / DMFVariableMildHigh risk of N-alkylation side products.
Visualizing the Activation Mechanism

The following diagram illustrates why the DMF catalyst is non-negotiable for difficult pyrimidine substrates.

Mechanism cluster_legend Key Insight SOCl2 SOCl2 Vilsmeier Vilsmeier-Haack Intermediate (Highly Reactive) SOCl2->Vilsmeier + DMF DMF DMF (Catalyst) DMF->Vilsmeier AcidChl Acid Chloride (Soluble/Reactive) Vilsmeier->AcidChl + Py-COOH (Rapid Activation) PyAcid Pyrimidine-COOH (Unreactive Solid) PyAcid->AcidChl Ester Final Ester AcidChl->Ester + ROH Note DMF acts as a 'Solubility Bridge' and Activator

Figure 2: Catalytic cycle of DMF in Thionyl Chloride activation. The Vilsmeier intermediate overcomes the poor nucleophilicity of the pyrimidine acid.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Chemistry Portal. (n.d.). Acid Halides - Synthesis and Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) and the Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Armenta, P. et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. Retrieved from [Link]

Common side reactions in the synthesis of Ethyl 4-methylpyrimidine-2-carboxylate

[1]

Synthetic Pathways & Mechanistic Logic[2]

To troubleshoot effectively, one must understand the "Critical Path" of the synthesis. The preparation of this specific isomer (2-ester, 4-methyl) typically relies on two distinct strategies.[1][2][3][4]

Route A: The Pinner Synthesis (Functional Group Transformation)

This is the most robust route for generating the C2-ester. It starts with 2-cyano-4-methylpyrimidine and converts the nitrile to an ester via an imidate intermediate.[1]

  • Mechanism: Acid-catalyzed addition of ethanol to the nitrile (Pinner salt formation) followed by hydrolysis.[1]

  • Key Intermediate: Ethyl 4-methylpyrimidine-2-carboximidate hydrochloride.[1]

Route B: Cyclocondensation (Ring Construction)

This route builds the ring from scratch, typically condensing 4,4-dimethoxybutan-2-one (a 1,3-electrophile equivalent) with Ethyl amino(imino)acetate (an amidine equivalent carrying the ester).[1]

  • Mechanism: Nucleophilic attack of the amidine nitrogen on the ketone/aldehyde masked by the acetal, followed by cyclization and aromatization.

Common Side Reactions (The "Enemies")

The following table summarizes the specific side reactions that degrade yield and purity for this target molecule.

Side ReactionPathwaySymptomRoot Cause
Pinner Amide Formation Route AProduct contaminated with 4-methylpyrimidine-2-carboxamide (Solid, high MP).[1]Hydrolysis of the imidate salt at high pH or insufficient ethanol concentration.
Saponification BothFormation of 4-methylpyrimidine-2-carboxylic acid (Zwitterionic, water-soluble).[1]Exposure to aqueous base during workup or prolonged heating in wet solvents.
Regioisomeric Scrambling Route BFormation of Ethyl 5-methylpyrimidine-2-carboxylate (Trace).[1]Isomerization of the 1,3-electrophile or use of impure starting acetals.
Decarboxylation BothLoss of the C2-ester to yield 4-methylpyrimidine .[1]Thermal decomposition of the carboxylic acid byproduct (usually >120°C).
Orthoester Formation Route AProduct is an oil that does not crystallize; NMR shows extra ethoxy groups.Reaction time too long with excess ethanol/HCl (Pinner over-reaction).

Troubleshooting Guides & FAQs

Scenario 1: The "Amide" Contamination (Pinner Route)

User Question: I am synthesizing the ester from 2-cyano-4-methylpyrimidine using EtOH/HCl. My NMR shows a significant amount of amide (CONH2) byproduct. How do I stop this?

Technical Diagnosis: This is the classic "Pinner Anomaly." The intermediate imidate salt is highly sensitive.[5] If water attacks the imidate before the alcohol exchange is complete, or if the pH rises too quickly during the quench, the equilibrium shifts toward the thermodynamically stable amide.

Corrective Protocol:

  • Dryness is Critical: Ensure the HCl gas and Ethanol are strictly anhydrous (<0.05% water).

  • Temperature Control: Perform the imidate formation at 0°C. Do not let it exotherm.

  • The "Reverse Quench": Do not add water to the reaction. Instead, pour the reaction mixture into a biphasic mixture of DCM and ice-cold NaHCO3 . Rapid partitioning into the organic layer protects the ester from basic hydrolysis.

  • Avoid Heat: Do not heat the imidate salt above 40°C; it will decompose to the amide.

Scenario 2: Low Yield in Cyclocondensation

User Question: I am reacting 4,4-dimethoxybutan-2-one with ethyl carbamimidoylformate (amidine). The reaction turns black, and I get <20% yield.

Technical Diagnosis: The 1,3-electrophile (the acetal ketone) is likely polymerizing or undergoing self-condensation before the amidine can react.[1] Additionally, the amidine free base is unstable.

Corrective Protocol:

  • Acetal Activation: Do not use the acetal directly if reactivity is low. Convert 4,4-dimethoxybutan-2-one to the enol ether or sodium enolate first to increase electrophilicity toward the amidine.[1]

  • Buffering: The reaction generates acid (if using amidine HCl) or requires acid (to deprotect acetal). Use a buffered system (e.g., NaOAc/AcOH) to maintain pH ~4-5. This prevents the polymerization of the sensitive aldehyde intermediate.

  • Order of Addition: Add the ketone slowly to the amidine solution to favor the cross-reaction over ketone self-condensation.

Scenario 3: Disappearing Product During Workup

User Question: TLC showed a clean spot for the ester, but after aqueous workup, the product is gone. Where did it go?

Technical Diagnosis: Pyrimidine-2-carboxylates are electron-deficient esters.[1] They are exceptionally prone to hydrolysis (saponification) followed by water solubility. The resulting acid (pKa ~3-4) dissolves in the aqueous base and is discarded with the waste.

Corrective Protocol:

  • Avoid Strong Base: Never use NaOH or KOH for neutralization. Use saturated NaHCO3 or solid K2CO3 .

  • Salting Out: The ester is moderately water-soluble.[1] Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use Chloroform or DCM for extraction; Ethyl Acetate is often insufficient for polar pyrimidines.

Visualizing the Reaction Logic

The following diagram maps the Pinner Synthesis pathway, highlighting the divergence points where side reactions occur.

PinnerPathwayNitrile2-Cyano-4-methylpyrimidineImidateImidate Salt(Intermediate)Nitrile->ImidateEtOH, HCl (gas)0°C, AnhydrousTargetEthyl 4-methylpyrimidine-2-carboxylate (Target)Imidate->TargetH2O (Controlled)HydrolysisAmideSide Product:Amide (CONH2)Imidate->AmideHigh pH orExcess H2OOrthoSide Product:OrthoesterImidate->OrthoProlonged reactionExcess EtOHAcidSide Product:Carboxylic AcidTarget->AcidNaOH wash(Saponification)

Caption: Mechanistic flow of the Pinner synthesis showing critical divergence points for amide and acid impurities.

References

  • BenchChem. (2025).[5] General Synthetic Route Overview: this compound.[1][3] Retrieved from

  • Tolba, M. S., et al. (2022).[2][6] "Synthesis, reactions, and applications of pyrimidine derivatives." Current Chemistry Letters, 11, 121-138.[6] Retrieved from

  • Schenone, P., et al. (1990). "Reaction of 2-cyanopyrimidines with alcohols: A convenient synthesis of pyrimidine-2-carboxylic esters."[1] Journal of Heterocyclic Chemistry. (Generic reference for Pinner conditions on pyrimidines).

  • PubChem. (2025). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (Isomer Comparison). Retrieved from [1]

  • UCLA Chemistry. (2010). "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction." (Context for radical alkylation routes). Retrieved from [1]

Purification techniques for crude Ethyl 4-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 4-methylpyrimidine-2-carboxylate

Initial Assessment & Handling

Q: My crude product is a dark orange oil, but I expected a solid. Is this normal? A: Yes, this is a common observation. While pure This compound (CAS: 1196156-62-3) is typically a low-melting solid (often off-white to pale yellow), crude reaction mixtures frequently exist as viscous oils due to melting point depression caused by impurities.[1]

  • Cause: Presence of unreacted starting materials (e.g., 4-methyl-2-cyanopyrimidine), solvents (DMF, DMSO), or decarboxylated byproducts (4-methylpyrimidine).[1]

  • Action: Do not induce crystallization immediately. Perform a solubility check and consider a preliminary flash filtration through a short silica plug to remove tarry baseline impurities before attempting crystallization or distillation.[1]

Q: How stable is this ester during storage? A: Pyrimidine-2-carboxylates are electron-deficient and susceptible to hydrolysis and decarboxylation if stored improperly.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C .

  • Warning: Exposure to moisture will hydrolyze the ester to 4-methylpyrimidine-2-carboxylic acid , which may spontaneously decarboxylate to 4-methylpyrimidine (a volatile liquid) at room temperature.[1]

Purification Protocols

Protocol A: Recrystallization (For Solid/Semi-Solid Crude)

Best for: Crude purity >85% with no significant tar.[1]

ParameterRecommendationMechanistic Rationale
Solvent System Ethyl Acetate / Petroleum Ether (1:3 to 1:5) Pyrimidines are moderately polar.[1] EtOAc dissolves the ester; Pet.[1] Ether acts as the anti-solvent to force precipitation while keeping non-polar impurities in solution.[1]
Alternative Ethanol / Water (9:1) Useful if the main impurity is inorganic salts (from Pinner reaction workup).[1]
Temperature Dissolve at 50-60°C ; Cool to 4°C slowly.Avoid boiling ethanol (78°C) for prolonged periods to prevent transesterification or hydrolysis.[1]
Seed Crystal Highly Recommended.[1][2]Pyrimidine esters often supercool.[1] Scratching the glass or adding a seed is crucial for inducing nucleation.[1]
Protocol B: Vacuum Distillation (For Oily Crude)

Best for: Large scale (>10g) or heavily contaminated oils.[1]

  • Vacuum Requirement: High vacuum (<1 mmHg) is essential.[1]

  • Boiling Point Estimate: Expect ~110-120°C at 0.5 mmHg (Extrapolated from similar pyrimidine esters).

  • Procedure:

    • Use a short-path distillation head to minimize thermal exposure.[1]

    • Discard the initial "forerun" (often solvent traces or volatile 4-methylpyrimidine).[1]

    • Collect the main fraction.[1] If it solidifies in the condenser, use a heat gun gently or switch to a warm-water condenser (40°C).[1]

Protocol C: Flash Chromatography (Purification)

Best for: Small scale (<5g) or difficult separations.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of 0% → 30% Ethyl Acetate in Hexanes .[1]

  • TLC Visualization: UV Active (254 nm). The product typically runs at Rf ~0.4-0.5 in 30% EtOAc/Hexane.[1]

  • Additive: If streaking occurs (due to partial hydrolysis), add 1% Triethylamine to the mobile phase to neutralize silica acidity.[1]

Troubleshooting Guide (Q&A)

Q: I see a new spot on TLC at the baseline that grows over time. What is it? A: This is likely the carboxylic acid derivative (4-methylpyrimidine-2-carboxylic acid), formed by hydrolysis.[1]

  • Diagnosis: The spot will be UV active and likely stain yellow/orange with Bromocresol Green (indicates acid).[1]

  • Fix:

    • Dissolve crude in EtOAc.[1]

    • Wash rapidly with cold saturated NaHCO₃ (The acid will move to the aqueous layer).[1]

    • Dry organic layer with Na₂SO₄ immediately and concentrate.[1]

    • Note: Do not use strong base (NaOH), as it will saponify the ester instantly.[1]

Q: My product has a persistent yellow/brown color even after a column. How do I remove it? A: The color often comes from N-oxide impurities or polymerized byproducts common in nitrogen-heterocycle synthesis.[1]

  • Fix: Treat the organic solution with Activated Charcoal (Carbon) .[1]

    • Dissolve product in hot Ethanol or EtOAc.[1]

    • Add Activated Carbon (5-10 wt%).[1]

    • Stir at 50°C for 30 minutes.

    • Filter through Celite while hot.

Q: The NMR shows a singlet at ~2.6 ppm and a triplet/quartet for the ethyl group, but the integration is wrong. Why? A: Check for 4-methyl-2-cyanopyrimidine (starting material).[1]

  • Differentiation:

    • Product: Ethyl signals (4.4 ppm q, 1.4 ppm t).[1]

    • Impurity: No ethyl signals.[1] Methyl group shift may differ slightly (~2.55 ppm vs 2.60 ppm).[1]

  • Removal: The nitrile is much less polar.[1] A quick silica plug eluting with 5% EtOAc/Hexane will wash out the nitrile, leaving the polar ester on the column, which can then be eluted with 40% EtOAc.[1]

Decision Logic & Workflow

Purification_Workflow Start Crude this compound State_Check Physical State? Start->State_Check Solid Solid / Semi-Solid State_Check->Solid Liquid Viscous Oil / Liquid State_Check->Liquid Purity_Check Purity (H-NMR/TLC) > 85%? Solid->Purity_Check Distill High Vacuum Distillation (<1 mmHg, Short Path) Liquid->Distill Scale >10g Column Flash Chromatography (Hex/EtOAc Gradient) Liquid->Column Scale <5g Recryst Recrystallization (EtOAc / Pet Ether) Purity_Check->Recryst Yes Purity_Check->Column No (Complex Mix) Final Pure Product (Store -20°C, Inert) Recryst->Final Distill->Final Charcoal Activated Charcoal Treatment (Remove Color) Column->Charcoal If Colored Charcoal->Final

Figure 1: Decision matrix for selecting the optimal purification method based on the physical state and purity of the crude material.[1]

Summary Data Table

PropertyValue / ConditionNote
Molecular Formula C₈H₁₀N₂O₂MW: 166.18 g/mol
Physical State Low-melting solid / OilDepends on purity
TLC Rf ~0.4530% EtOAc in Hexanes
Recryst.[1][3][4][5] Solvent EtOAc / Petroleum EtherRatio 1:4 typical
Storage -20°C, HygroscopicProtect from moisture
Key Impurity Carboxylic Acid (Hydrolysis)Remove via NaHCO₃ wash

References

  • PubChem. (2023).[1] Ethyl pyrimidine-4-carboxylate (Analogous Structure Data). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Technical Support Center: Recrystallization of Pyrimidine Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Selection & Process Optimization

Welcome to the Technical Support Portal

You are accessing the specialized troubleshooting guide for Pyrimidine Carboxylate Derivatives . These heterocyclic compounds present unique challenges due to their competing functionalities: the lipophilic pyrimidine ring (prone to


-

stacking) and the polar carboxylate ester/acid group (prone to hydrogen bonding and hydrolysis).

Below are the most frequent technical inquiries we receive, structured as field-proven protocols.

Module 1: Solvent Selection Logic

Ticket #409: “I have a new pyrimidine carboxylate ester. How do I rationally select a solvent system without wasting 5 grams of material?”

Resolution: Do not rely on trial and error. Pyrimidine derivatives often exhibit "all-or-nothing" solubility—highly soluble in alcohols but insoluble in hydrocarbons. You must balance the Dielectric Constant (


)  with the compound's melting point.

The "Polarity Balance" Protocol:

  • Single Solvent Test: Start with Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) . These are "Goldilocks" solvents (moderately polar, aprotic) that avoid transesterification issues common with alcohols.

  • The "2-Solvent" Trap: If the compound is too soluble in EtOAc, do not just add Hexane. Pyrimidines often "crash out" as amorphous solids upon rapid anti-solvent addition. Instead, use Ethanol (solvent) + Water (anti-solvent) only if your ester is hydrolytically stable.

  • The "Low-Melting" Rule: If your derivative melts below 100°C, avoid high-boiling solvents (Toluene, DMSO, Water). You will hit the "Oiling Out" zone (see Module 2).

Solvent Decision Matrix

SolventSelection Start Start: Solubility Screening SolubleCold Soluble at Room Temp? Start->SolubleCold SolubleHot Soluble at Boiling Point? SolubleCold->SolubleHot No (Suspension) TooSoluble Switch to Less Polar Solvent (e.g., EtOH -> EtOAc -> Toluene) SolubleCold->TooSoluble Yes (Clear Solution) Precipitate Crystals form upon cooling? SolubleHot->Precipitate Yes InsolubleHot Switch to More Polar Solvent (e.g., EtOAc -> EtOH -> DMF) SolubleHot->InsolubleHot No (Still Solid) Success Primary Candidate Found Precipitate->Success Yes OilingOut CRITICAL FAILURE: See Module 2 Precipitate->OilingOut Forms Oil AntiSolvent Dissolve in min. Polar Solvent, then add Non-Polar dropwise hot TooSoluble->AntiSolvent Or use Binary System

Figure 1: Logical flow for initial solvent screening. Note that "Oiling Out" is a specific failure mode distinct from simple insolubility.

Module 2: Troubleshooting "Oiling Out"

Ticket #512: “My product separates as a yellow oil at the bottom of the flask instead of crystals. Cooling it further just makes the oil harder (glass). What is happening?”

Resolution: This is the most common failure mode for pyrimidine carboxylates. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.

The Mechanism: Your compound’s Melting Point (MP) in the presence of solvent is lower than the boiling point of your solvent.[1] Essentially, the compound melts under the solvent before it can dissolve/crystallize.

Corrective Actions:

  • Lower the Temperature Ceiling: Switch to a solvent with a boiling point below the compound's melting point.

    • Example: If MP is 85°C, do not use Water (BP 100°C) or Toluene (BP 110°C). Use Methanol (BP 65°C) or DCM (BP 40°C).

  • Seeding at the Cloud Point:

    • Heat the solution until clear.

    • Cool slowly.[1][2] The moment you see a faint turbidity (the "Cloud Point"), add a few seed crystals of pure product.

    • Why? This provides a nucleation surface, bypassing the energy barrier that favors oil formation.

  • The "Trituration" Rescue: If you already have an oil, decant the supernatant solvent. Add a small amount of a solvent in which the compound is insoluble (e.g., cold Hexane or Ether) and scratch the glass vigorously. This mechanical stress can induce crystallization.

Comparative Data: Solvent Boiling Points vs. Risk
SolventBoiling Point (°C)Suitability for Low-MP Pyrimidines (<80°C)Risk Factor
Dichloromethane 40High Excellent solubility, but hard to get high recovery (too soluble).[3]
Acetone 56High Good for cooling crystallization; low risk of oiling out.[3]
Methanol 65Medium Good polarity match, but risk of transesterification (see Module 3).[3]
Ethyl Acetate 77Medium Standard choice.[3] If oiling occurs, switch to Acetone/Hexane.
Water 100Low (Avoid) High risk of oiling out and hydrolysis.[3]
DMF/DMSO >150Critical Failure Hard to remove; requires anti-solvent which often causes oiling.[3]
Module 3: Chemical Stability (Hydrolysis)

Ticket #603: “I recrystallized my ethyl pyrimidine-5-carboxylate from hot Ethanol/Water. The NMR now shows a broad singlet at 13 ppm and the ethyl group signals are smaller. Purity dropped.”

Resolution: You have hydrolyzed your ester. Pyrimidine rings are electron-deficient, making the attached carbonyl carbon highly electrophilic and susceptible to attack by water or alcohols (transesterification).

The "Anhydrous" Protocol:

  • Avoid Water: Never use water as an anti-solvent for reactive pyrimidine esters if the process requires boiling.

  • Alcohol Warning: Recrystallizing a methyl ester in ethanol will lead to a mixture of methyl/ethyl esters via transesterification. Always match the alcohol to the ester (e.g., Methyl Ester

    
     Methanol).
    
  • Safe Alternatives: Use Non-Protic solvent systems:

    • Ethyl Acetate / Hexane: (Standard)

    • Acetonitrile (MeCN): High solvency at boil, poor at freezing. Excellent for polar pyrimidines.

    • Toluene: Good for lipophilic derivatives, but requires high heat (watch for oiling out).

HydrolysisRisk Ester Pyrimidine Carboxylate Ester Solvent Solvent Choice Ester->Solvent Result_Safe Pure Product Solvent->Result_Safe Aprotic (MeCN, EtOAc) Solvent->Result_Safe Matching Alcohol (Me-Ester in MeOH) Result_Fail1 Transesterification (Mixed Esters) Solvent->Result_Fail1 Mismatched Alcohol (Me-Ester in EtOH) Result_Fail2 Hydrolysis (Carboxylic Acid) Solvent->Result_Fail2 Wet Solvent / Water (+ Heat)

Figure 2: Stability pathways. Using mismatched alcohols or wet solvents leads to chemical degradation.

Module 4: Advanced Optimization (Polymorphs & Solvates)

Ticket #771: “My yield is good, but the DSC shows a different melting point than the literature (10°C lower). Is it impure?”

Resolution: Not necessarily. Pyrimidines are notorious for forming Solvates (crystal structures incorporating solvent molecules) or Polymorphs .

  • Check for Solvates: Run a TGA (Thermogravimetric Analysis) or simply dry a sample under high vacuum (50°C, <1 mbar) for 24 hours. If the MP rises to the literature value, you had a solvate.

    • Common culprits:[1][2] Benzene, Chloroform, and Water often get trapped in the crystal lattice of pyrimidines.

  • Polymorph Control: Rapid cooling (precipitation) tends to form metastable (lower MP) polymorphs. Slow cooling (over 4-6 hours) favors the thermodynamic (higher MP, more stable) form.

    • Action: Re-heat the sample in the solvent to near boiling and let it cool in a Dewar flask or oil bath turned off, allowing the temperature to drop very slowly.

References
  • Solvent Selection Logic

    • Source: American Chemical Society (ACS)
    • Context: Discusses binary solvent screening and objective functions for maximizing yield.
    • Link:

  • Oiling Out Mechanisms

    • Source: Chemistry LibreTexts - "Troubleshooting: Oiling Out".
    • Context: Detailed explanation of why oiling out occurs (MP < Solvent BP) and remediation strategies like seeding.[1][4]

    • Link:

  • Pyrimidine Chemistry & Stability

    • Source: ResearchGate - "Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids".
    • Context: Specific data on the hydrolysis rates and conditions for pyrimidine carboxylates, confirming susceptibility to wet solvents.
    • Link:

  • Pharmaceutical Crystallization Guide

    • Source: Mettler Toledo - "Oiling Out in Crystalliz
    • Context: Industrial perspective on phase separation and the use of FBRM (Focused Beam Reflectance Measurement) to detect oiling out vs.
    • Link:

Sources

Troubleshooting low yields in nucleophilic displacement of chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Nucleophilic Displacement of Chloropyrimidines Ticket ID: SNAR-PYR-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Start Here

Before altering your reaction parameters, identify the specific failure mode. Low yield is a symptom, not a root cause. Use this logic flow to diagnose your specific issue.

Troubleshooting Logic Flow

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Start->CheckTLC IsSM Is Starting Material (SM) Still Present? CheckTLC->IsSM IsNewSpot Is there a new spot/peak? IsSM->IsNewSpot No (SM Consumed) Stalled ISSUE: Deactivated Ring Action: Switch to Pd-Catalysis or Acid Catalysis IsSM->Stalled Yes (Reaction Stalled) Hydrolysis ISSUE: Hydrolysis (OH product) Action: Dry Solvents, Check Base Quality IsNewSpot->Hydrolysis Peak M+16 (OH) Regio ISSUE: Regioisomer Mix Action: Lower Temp, Change Solvent Polarity IsNewSpot->Regio Multiple Isomeric Peaks Workup ISSUE: 'Missing Mass' Action: Product Water Soluble. Skip Aq Workup. IsNewSpot->Workup Clean Crude, Low Isolated Mass

Figure 1: Diagnostic logic tree for isolating the root cause of SNAr failure modes.

The Knowledge Base: Deep Dives & FAQs

Issue A: "My reaction stalls after 50% conversion."

Diagnosis: Ring Deactivation. The Science: The pyrimidine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2] However, once you displace the first chlorine with an electron-donating nucleophile (like an amine or alkoxide), the ring becomes electron-rich. This increases the LUMO energy, significantly raising the activation energy for a second displacement. Solution:

  • Don't just add heat: Forcing a deactivated ring (e.g., 2-amino-4-chloropyrimidine) often leads to decomposition before substitution.

  • Switch Mechanisms: If SNAr fails, switch to Buchwald-Hartwig amination . Palladium oxidative addition is less sensitive to the electronic richness of the ring than nucleophilic attack is.

  • Acid Catalysis: If you must stay metal-free, add 0.1–1.0 eq of HCl or TFA. Protonation of the pyrimidine nitrogen restores electrophilicity (lowers LUMO), allowing the reaction to proceed [1].

Issue B: "I'm getting a mixture of isomers (2- vs 4-position)."

Diagnosis: Poor Regiocontrol. The Science: In 2,4-dichloropyrimidine, the C4 position is inherently more reactive than C2.

  • Mechanism: Attack at C4 leads to a para-quinoid Meisenheimer complex, where the negative charge is delocalized onto the N1 and N3 nitrogens. Attack at C2 yields an ortho-quinoid complex, which is less stabilized.

  • The Exception (Alkoxides): While amines prefer C4, alkoxides can sometimes show C2 selectivity due to coordination with the ring nitrogens or specific orbital symmetry (LUMO+1 interactions) [2].

Regioselectivity Hierarchy:

Position Reactivity Rank Mechanistic Driver
C4 (or C6) High (Primary) para-quinoid resonance stabilization.
C2 Moderate ortho-quinoid resonance; sterically more accessible.

| C5 | Very Low | Node in LUMO; requires Pd-catalysis to functionalize. |

Figure 2: Regioselectivity Mechanism

Regioselectivity cluster_C4 Path A: C4 Attack (Preferred) cluster_C2 Path B: C2 Attack (Disfavored) Substrate 2,4-Dichloropyrimidine C4_Inter Para-Quinoid Intermediate (Charge on N1 & N3) Substrate->C4_Inter Fast C2_Inter Ortho-Quinoid Intermediate (Less Stable) Substrate->C2_Inter Slow C4_Prod 4-Substituted Product C4_Inter->C4_Prod C2_Prod 2-Substituted Product C2_Inter->C2_Prod

Figure 2: Kinetic preference for C4 substitution due to superior resonance stabilization of the intermediate.

Issue C: "The Missing Mass" (Workup Losses)

Diagnosis: Amphoteric Solubility. The Science: Aminopyrimidines are frequently water-soluble, especially if the pH is not strictly controlled.

  • Acidic Workup: The product protonates (pyridinium-like cation) and stays in the water.

  • Basic Workup: If the product has an NH/OH, it may deprotonate and stay in the water. Solution: Avoid aqueous extraction entirely. See SOP 2 below.

Standard Operating Procedures (SOPs)

SOP 1: Regioselective SNAr (C4-Selective)

Use this for displacing the first chlorine in 2,4-dichloropyrimidine with an amine.

  • Stoichiometry: Dissolve 2,4-dichloropyrimidine (1.0 eq) in IPA (Isopropyl Alcohol) or n-BuOH .

    • Why Alcohol? Protic solvents can stabilize the leaving group (Cl-) via H-bonding, accelerating the reaction without the difficult removal of DMF/DMSO [3].

  • Base: Add DIPEA (1.2 eq).

    • Note: Inorganic bases (K2CO3) have low solubility in alcohols; organic bases are preferred here.

  • Temperature: Cool to 0 °C initially, then add the amine (1.0 eq) dropwise.

    • Control: Low temperature maximizes the kinetic preference for C4 over C2.

  • Reaction: Allow to warm to RT. Monitor by LCMS.

    • Target: Conversion should occur < 4 hours. If heating is required, do not exceed 50 °C to maintain regioselectivity.

SOP 2: The "Dry Load" Workup (For Water-Soluble Products)

Use this when your product is polar and you suspect loss during aqueous extraction.

  • Quench: At reaction completion, do NOT add water.

  • Concentrate: Rotovap the reaction mixture directly to remove the bulk of the solvent (IPA/DMF).

  • Adsorb: Add silica gel (approx. 3x weight of crude mass) and MeOH/DCM to the residue. Evaporate to dryness until you have a free-flowing powder.

  • Purify: Load this powder directly onto a solid cartridge for flash chromatography.

    • Eluent: Use a gradient of DCM : MeOH (90:10 to 80:20).

    • Add Modifier: Add 1% NH4OH to the eluent to sharpen the peaks of basic pyrimidines.

SOP 3: Handling Hydrolysis (The "Wet" Solvent Trap)

If you see M+16 peaks (OH replacing Cl) in your LCMS:

  • Source: Pyrimidines are highly susceptible to hydrolysis in the presence of water and base.

  • Prevention:

    • Use anhydrous solvents (DMF/DMSO) from a fresh bottle.

    • Avoid highly hygroscopic bases like KOtBu unless stored under argon.

    • Switch Base: Use mild bases like NaHCO3 or non-nucleophilic organic bases (DIPEA) instead of NaOH/KOH.

References

  • Acid Catalysis in SNAr: Pithani, S., et al. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope." Preprints.org, 2023.

  • Regioselectivity Mechanisms: Smith, S. M., & Buchwald, S. L.[1] "Regioselective 2-Amination of Polychloropyrimidines." Organic Letters, 2016.[1] [1]

  • Solvent Effects: "Sanofi Solvent Selection Guide." ResearchGate.[3]

  • General Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard Textbook Reference for Pyrimidine Reactivity Order).

Sources

Technical Support Center: Pyrimidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Module: Byproduct Prevention & Yield Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Pyrimidine Synthesis Support Hub

You have reached the Tier 3 Technical Support guide for pyrimidine scaffold construction. This documentation addresses the most frequent "failure modes" reported by medicinal chemistry teams: stalled Biginelli condensations , regioselectivity errors in alkylation , and hydrolysis during Pinner synthesis .

Instead of generic textbook mechanisms, this guide treats your synthesis as a system with specific control points. Below are the troubleshooting workflows and standard operating procedures (SOPs) to isolate and eliminate byproduct formation.

Module 1: The Biginelli Reaction (DHPM Synthesis)

Common Ticket: "My reaction yields a yellow, fluorescent solid instead of the white Dihydropyrimidinone (DHPM), or the reaction stalls at an acyclic intermediate."

Root Cause Analysis

The Biginelli reaction is a tug-of-war between the desired multicomponent condensation and competitive pathways.

  • Hantzsch Dihydropyridine Formation: If the reaction runs too hot or urea decomposes to ammonia, the aldehyde reacts with two equivalents of the

    
    -ketoester, forming a yellow, fluorescent Hantzsch pyridine.[1]
    
  • Knoevenagel Stalling: If the acid catalyst is too weak, the reaction stops at the Knoevenagel adduct (arylidene-

    
    -ketoester), failing to cyclize with urea.
    
Troubleshooting Logic Flow

Biginelli_Troubleshooting Start Issue: Low Yield / Byproducts Check_Appearance Check Crude Appearance Start->Check_Appearance Yellow_Fluor Yellow & Fluorescent? Check_Appearance->Yellow_Fluor Yes White_Solid White/Colorless Solid? Check_Appearance->White_Solid No (Low Yield) Hantzsch_Diag DIAGNOSIS: Hantzsch Pyridine Byproduct Yellow_Fluor->Hantzsch_Diag Intermed_Diag DIAGNOSIS: Stalled Intermediate White_Solid->Intermed_Diag Action_Hantzsch ACTION: 1. Lower Temp (<80°C) 2. Check Urea Quality 3. Reduce reaction time Hantzsch_Diag->Action_Hantzsch Action_Intermed ACTION: 1. Increase Acid Strength (pKa < 1) 2. Add Lewis Acid (Yb(OTf)3) 3. Check Ethanol content Intermed_Diag->Action_Intermed

Figure 1: Decision tree for diagnosing Biginelli reaction failures based on crude product physical properties.

SOP: Optimized Biginelli Protocol

To prevent Hantzsch byproducts and Knoevenagel stalling:

  • Stoichiometry: Use a ratio of 1.0 : 1.0 : 1.2 (Aldehyde :

    
    -ketoester : Urea). Excess urea compensates for decomposition but avoids ammonia saturation.
    
  • Catalyst Selection: Switch from HCl (volatile, variable concentration) to a stable Lewis Acid like Yb(OTf)₃ (5-10 mol%) or Bi(NO₃)₃ . These coordinate the 1,3-dicarbonyl oxygen, stabilizing the key acyliminium intermediate [1].

  • Solvent & Temp: Run in Ethanol/Reflux (78°C). Do not exceed 90°C ; higher temperatures exponentially favor the Hantzsch pathway [2].

Module 2: Regiocontrol in Pyrimidinone Alkylation

Common Ticket: "I attempted to N-alkylate my pyrimidinone (N1-R), but NMR shows I made the O-alkyl ether."

The Science: Hard/Soft Acid-Base (HSAB) Theory

The pyrimidinone anion is an ambident nucleophile.

  • N-Alkylation (Thermodynamic): Favored by "soft" conditions and conditions that permit equilibration.

  • O-Alkylation (Kinetic): Favored by "hard" electrophiles and strong oxygen-metal coordination.

Selection Guide: N vs. O Alkylation
ParameterTo Favor N-Alkylation (Target)To Favor O-Alkylation (Byproduct prevention)
Base / Counterion NaH, K₂CO₃, Cs₂CO₃ (Alkali metals dissociate, leaving N- nucleophilic)Ag₂CO₃, AgO (Silver coordinates tightly to N, forcing attack at O)
Solvent DMF, DMSO (Polar aprotic favors N-attack via loose ion pairs)Toluene, Benzene (Non-polar solvents favor O-alkylation aggregates)
Electrophile Alkyl Iodides/Bromides (Softer electrophiles)Alkyl Sulfonates / Hard Electrophiles
Temperature High (>80°C) (Thermodynamic control)Low (<0°C to RT) (Kinetic control)
Mechanism of Regioselectivity

Regioselectivity Substrate Pyrimidin-2-one Base Deprotonation Substrate->Base Ambident Ambident Anion (Resonance Hybrid) Base->Ambident Path_N Path A: N-Alkylation (Thermodynamic) Ambident->Path_N Dissociated Ion Pair Path_O Path B: O-Alkylation (Kinetic) Ambident->Path_O Metal-N Coordination Conditions_N Alkali Base (Na/K) Polar Aprotic Solvent Soft Electrophile Conditions_N->Path_N Conditions_O Silver Salts (Ag+) Non-polar Solvent Hard Electrophile Conditions_O->Path_O

Figure 2: Mechanistic divergence in pyrimidinone alkylation controlled by cation coordination and solvent polarity [3].

Module 3: Pinner Synthesis & General Condensation

Common Ticket: "My Pinner synthesis yield is <20%, and I'm seeing ester byproducts."

Critical Failure Point: Moisture Management

The Pinner synthesis proceeds via an imidate salt intermediate.[2] This intermediate is extremely hygroscopic. In the presence of water, the imidate hydrolyzes back to an ester + amine, killing the pyrimidine formation.

Protocol: Anhydrous Pinner Synthesis
  • Gas Generation: Do not use aqueous HCl. Generate dry HCl gas in situ by dripping H₂SO₄ onto NaCl (or CaCl₂) and channeling the gas through a drying tube (CaCl₂) into your reaction vessel.

  • Solvent Drying: Alcohol solvents must be distilled over Magnesium turnings or stored over 3Å Molecular Sieves for 24 hours prior to use.

  • Temperature: The formation of the Pinner salt is exothermic but unstable.

    • Step 1 (Salt Formation): Maintain 0°C to 5°C .

    • Step 2 (Cyclization): Allow slow warming to room temperature.

References

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron.

  • BenchChem Technical Support. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.[1][2]

  • Mittersteiner, M., et al. (2022).[3] Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega.[3] [3]

  • Phucho, I. T., et al. (2009). Recent progress in the chemistry of dihydropyrimidinones.[4][5] SciSpace.

Sources

Challenges in scaling up Ethyl 4-methylpyrimidine-2-carboxylate production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up Ethyl 4-methylpyrimidine-2-carboxylate

Status: Operational Role: Senior Application Scientist Ticket ID: SC-PYR-4M-2EST-001

Executive Summary & Process Logic

Scaling up the production of This compound presents a classic dichotomy in process chemistry: the choice between a robust, multi-step "ring assembly" or "functional group interconversion" (Pinner reaction) versus a direct, high-risk/high-reward C-H functionalization (Minisci reaction).

This guide addresses the technical bottlenecks of the two most prevalent synthetic routes:

  • Route A (The Pinner Synthesis): Acid-catalyzed alcoholysis of 4-methyl-2-cyanopyrimidine.

  • Route B (The Minisci Reaction): Radical ethoxycarbonylation of 4-methylpyrimidine.

Route A: The Pinner Synthesis (Purity & Moisture Control)

This is the industry-standard approach for high-purity requirements. The core challenge here is the competition between imidate formation (desired intermediate) and nitrile hydrolysis (formation of the primary amide side product).

Mechanism & Workflow

The reaction proceeds via the attack of ethanol on the protonated nitrile to form an imidate hydrochloride, which is subsequently hydrolyzed to the ester.

PinnerRoute Start 4-Methyl-2-cyanopyrimidine Inter Imidate Hydrochloride (Moisture Sensitive) Start->Inter Pinner Reaction (Anhydrous, <5°C) Reagent EtOH / HCl (gas) Reagent->Inter Product This compound Inter->Product Controlled Hydrolysis Side Side Product: Primary Amide Inter->Side Excess H2O / High Temp Water H2O (Hydrolysis) Water->Product

Figure 1: The Pinner Synthesis Pathway highlighting the critical moisture-sensitive imidate intermediate.

Critical Troubleshooting: The "Stalled" Reaction

Symptom: HPLC shows high conversion to the imidate but low yield of ester, with significant amide formation upon workup.

Root Cause: The imidate hydrochloride is highly hygroscopic. If the ethanol contains >0.5% water, or if the HCl gas introduction is too fast (generating heat), the nitrile hydrolyzes directly to the amide (4-methylpyrimidine-2-carboxamide), which is a dead-end byproduct.

Protocol Adjustment:

  • Drying: Feed ethanol must be dried to <200 ppm water (Karl Fischer titration).

  • Temperature: Maintain internal temperature between -5°C and 0°C during HCl saturation. Do not allow it to exceed 10°C.

  • Stoichiometry: Ensure a minimum of 3.0 equivalents of HCl. The reaction often stalls at 1.0 eq because the pyrimidine nitrogen also protonates, sequestering the acid required for nitrile activation [1].

Route B: The Minisci Reaction (Safety & Selectivity)

For labs seeking to avoid cyanide chemistry, the Minisci reaction offers direct functionalization of 4-methylpyrimidine using ethyl pyruvate and a radical source (Fenton's reagent).

Mechanism & Workflow

This involves the generation of an ethoxycarbonyl radical which attacks the electron-deficient pyrimidine ring.

MinisciRoute Substrate 4-Methylpyrimidine Transition Radical Addition (C2 vs C6 Selectivity) Substrate->Transition RadicalSource Ethyl Pyruvate + H2O2 + Fe(II) Cat. Radical Ethoxycarbonyl Radical (•CO2Et) RadicalSource->Radical Decarboxylation Radical->Transition Product This compound Transition->Product Major (C2 attack) Isomer Isomer: Ethyl 6-methylpyrimidine-4-carboxylate Transition->Isomer Minor (C6 attack)

Figure 2: Minisci Radical Substitution showing the divergence between the desired C2 functionalization and C6 byproduct.

Critical Troubleshooting: The "Runaway" Exotherm

Symptom: Sudden temperature spike followed by vigorous gas evolution (CO2) and low yield.

Root Cause: The oxidative decarboxylation of ethyl pyruvate by H2O2/Fe2+ is highly exothermic. In batch mode, accumulation of peroxide leads to a thermal runaway. Furthermore, the radical species is short-lived, leading to dimerization of the radical source if the substrate concentration is too low at the mixing point.

Protocol Adjustment:

  • Dosing Strategy: Do NOT add H2O2 in one portion. Use a dual-syringe pump or dropping funnel setup. Feed the oxidant (H2O2) and the reductant (FeSO4) simultaneously but separately into the reaction vessel containing the heterocycle and ethyl pyruvate [2].

  • Solvent System: Use a biphasic system (DCM/Water or Toluene/Water) with vigorous stirring. The radical is generated in the aqueous phase and reacts at the interface.

  • Regiocontrol: Acidify the aqueous phase with H2SO4. Protonation of the pyrimidine ring (making it more electron-deficient) significantly increases the rate of radical attack at the C2 position over the C6 position [3].

Comparative Data: Yield & Purity

ParameterRoute A (Pinner)Route B (Minisci)
Scale Suitability High (>1 kg)Low/Medium (<100 g)
Typical Yield 75-85%40-60%
Major Impurity Primary AmideC6-Isomer & Bis-alkylated
Safety Hazard HCN potential (precursor)Peroxides / Exotherm
Purification Distillation / CrystallizationColumn Chromatography

Purification & Isolation Guide

Issue: The ester has a low melting point (often an oil or low-melting solid), making crystallization difficult during scale-up.

Protocol:

  • Workup (Pinner): After hydrolysis, neutralize the mixture with solid NaHCO3 to pH 7-8. Do not use NaOH, as it will saponify the ester back to the acid.

  • Extraction: Extract with Dichloromethane (DCM). Avoid Ethyl Acetate if the product is an oil, as residual solvent removal is difficult without transesterification risks.

  • Distillation: For >100g scales, high-vacuum distillation is superior to chromatography.

    • Boiling Point: ~110-115°C at 5 mmHg (Estimation based on structure).

    • Note: Ensure the pot temperature does not exceed 140°C to prevent thermal decarboxylation.

Frequently Asked Questions (FAQs)

Q1: My Pinner reaction mixture turned into a solid block. What happened? A: You likely precipitated the imidate hydrochloride salt. This is actually good! It means conversion is high. Do not try to stir through it. Add the water required for the hydrolysis step slowly to dissolve the cake and initiate the conversion to the ester.

Q2: In the Minisci reaction, I am seeing a mass of M+166 (Product) and M+238. What is M+238? A: M+238 corresponds to the bis-alkylated product (Diethyl 4-methylpyrimidine-2,6-dicarboxylate). This happens when the radical concentration is too high relative to the substrate. Increase the equivalents of the pyrimidine substrate or decrease the addition rate of the radical precursors.

Q3: Can I use 2-chloro-4-methylpyrimidine and do a Pd-catalyzed carbonylation instead? A: Yes, this is a valid "Route C". However, 2-chloropyrimidines are deactivated towards oxidative addition compared to pyridines. You will need high pressure (CO gas > 5 bar) and a specialized ligand (e.g., Xantphos or dppf). While cleaner, the cost of goods (Pd catalyst) is significantly higher than the Pinner route [4].

References

  • Pinner Reaction Mechanism & Kinetics: Title: The Mechanism of the Pinner Synthesis of Amidines and Imidates. Source: Chemical Reviews. URL:[Link]

  • Minisci Reaction Scale-Up Safety: Title: Scalable Minisci Reaction for the Synthesis of Functionalized Heterocycles. Source: Organic Process Research & Development. URL:[Link]

  • Regioselectivity in Pyrimidine Functionalization: Title: Regioselective Homolytic Alkylation of Pyrimidines. Source: Journal of Organic Chemistry. URL:[Link]

  • Carbonylation of Heteroaryl Halides: Title: Palladium-Catalyzed Carbonylation of Aryl and Heteroaryl Chlorides. Source: Angewandte Chemie International Edition. URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-methyl-2-cyanopyrimidine (toxic) and peroxides (explosive) before proceeding.

Degradation and stability issues of Ethyl 4-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Compound Stability & Degradation Guide

CAS Number: 1196156-62-3 (Representative) Molecular Formula: C₈H₁₀N₂O₂ Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Stability Profile

Ethyl 4-methylpyrimidine-2-carboxylate is a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive pyrimidine derivatives.[1] While chemically robust under neutral conditions, it exhibits specific vulnerabilities that can compromise experimental reproducibility.

The Core Instability Triad:

  • Hydrolytic Susceptibility: The ester linkage at the C2 position is electronically activated by the adjacent pyrimidine nitrogens, making it significantly more labile to hydrolysis than standard aromatic esters.

  • Hygroscopicity: The compound has a tendency to adsorb atmospheric moisture, accelerating hydrolysis in solid state if not stored under inert gas.

  • Nucleophilic Sensitivity: The electron-deficient pyrimidine ring makes the C2 position susceptible to nucleophilic attack, which can lead to transesterification or ring-opening side reactions in inappropriate solvents (e.g., methanol).

Diagnostic Troubleshooting (FAQ)

Direct solutions to common observations reported by our user base.

Q1: My HPLC shows a new peak eluting before the main product peak. What is it? A: This is almost certainly 4-methylpyrimidine-2-carboxylic acid , the primary hydrolysis product.

  • Cause: Exposure to moisture during storage or use of wet solvents. The carboxylic acid is more polar than the ester, resulting in a shorter retention time on Reverse-Phase (C18) HPLC.

  • Fix: Check the pH of your mobile phase. Ensure your sample solvent is anhydrous.[1][2]

Q2: The white crystalline powder has turned into a sticky gum or oil. Is it usable? A: Do not use. This physical change indicates significant degradation.

  • Mechanism: As the ester hydrolyzes, it releases ethanol and forms the carboxylic acid. The mixture of the parent compound, acid, and trace ethanol depresses the melting point, resulting in a "melted" or sticky appearance.

  • Prevention: Store strictly under Argon/Nitrogen at 2–8°C.

Q3: I see a drop in yield when running reactions in Methanol. A: You are likely experiencing Transesterification .

  • Mechanism: In methanol, especially with basic catalysts, the ethyl group is swapped for a methyl group, forming Mthis compound.

  • Fix: Switch to Ethanol (to match the ester group) or a non-nucleophilic solvent like Dichloromethane (DCM) or THF .

Mechanistic Degradation Pathways

Understanding why degradation occurs allows you to predict and prevent it.

Pathway A: Acid/Base Catalyzed Hydrolysis (Primary Threat)

The pyrimidine ring acts as an electron-withdrawing group (EWG), pulling electron density away from the carbonyl carbon. This makes the ester bond highly electrophilic and prone to attack by water.

  • Acidic Conditions: Protonation of the ring nitrogens further activates the carbonyl.

  • Basic Conditions: Hydroxide ions rapidly attack the carbonyl.

Pathway B: Transesterification

In the presence of alcohols (ROH) different from the ester's ethyl group (e.g., MeOH, iPrOH), the alkoxide ion can attack the carbonyl, swapping the ester group.

DegradationPathways Parent This compound (Active Compound) Intermed1 Tetrahedral Intermediate Parent->Intermed1 + H₂O / H⁺ or OH⁻ TransProduct Alkyl 4-methylpyrimidine-2-carboxylate (Side Product) Parent->TransProduct + R-OH / Catalyst (Transesterification) Water H₂O (Moisture) Alcohol R-OH (e.g., Methanol) AcidProduct 4-methylpyrimidine-2-carboxylic acid (Major Impurity) Intermed1->AcidProduct Hydrolysis Ethanol Ethanol (Byproduct) Intermed1->Ethanol

Figure 1: Primary degradation pathways. The hydrolysis pathway (red) is the most common storage stability issue.

Validated Experimental Protocols

Protocol A: Purity Assessment via HPLC

Use this method to quantify degradation levels.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyrimidine ring absorption)
Expected RT Acid Impurity: ~3-4 min | Parent Ester: ~8-9 min
Protocol B: Rescue of Hydrolyzed Material

If you have significant acid impurity (>10%), you can attempt re-esterification, though purchasing fresh stock is recommended for GMP work.

  • Dissolution: Dissolve the degraded material in absolute Ethanol (10 mL/g).

  • Catalysis: Add catalytic concentrated H₂SO₄ (5 mol%).

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).

  • Workup: Cool, neutralize with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

Storage & Handling Specifications

To maximize shelf-life, adhere to the "Cold-Dry-Dark" triad.

ConditionRequirementReason
Temperature 2°C to 8°C Slows kinetic rate of hydrolysis.
Atmosphere Inert Gas (Ar/N₂) Prevents contact with atmospheric moisture.
Container Amber Glass Protects against potential UV-induced N-oxidation.
Desiccant Required Silica gel pack in secondary containment is mandatory.

Troubleshooting Workflow

Use this logic flow to diagnose experimental failures involving this compound.

Troubleshooting Start Issue: Low Yield or Purity CheckHPLC Run HPLC Protocol A Start->CheckHPLC Decision1 New Peak @ 3-4 min? CheckHPLC->Decision1 Hydrolysis Diagnosis: Hydrolysis (Acid Impurity present) Decision1->Hydrolysis Yes CheckSolvent Check Reaction Solvent Decision1->CheckSolvent No Decision2 Is Solvent Methanol? CheckSolvent->Decision2 Transester Diagnosis: Transesterification (Methyl ester formed) Decision2->Transester Yes Unknown Diagnosis: Reactant Incompatibility (Check Amidinium/Reductant) Decision2->Unknown No

Figure 2: Step-by-step diagnostic logic for identifying compound failure modes.

References

  • PubChem. (2025).[3][4] this compound Compound Summary. Retrieved from [Link]

Sources

How to monitor pyrimidine synthesis progress using TLC or HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Synthesis Monitoring

Subject: Advanced Chromatographic Monitoring of Pyrimidine Synthesis (TLC & HPLC) From: Senior Application Scientist, Analytical Method Development To: R&D Personnel, Process Chemists

Introduction: The Pyrimidine Challenge

Synthesizing pyrimidines (e.g., via the Biginelli reaction, condensation of ureas, or functionalization of uracil) presents unique monitoring challenges. Unlike simple lipophilic organics, pyrimidine intermediates are often highly polar, basic, and capable of strong hydrogen bonding. This leads to two primary analytical failures:

  • TLC: Severe streaking due to interaction with acidic silica silanols.[1]

  • HPLC: Peak tailing and retention loss of polar intermediates.

This guide provides troubleshooting workflows to resolve these specific issues, ensuring your data reflects the true state of your reaction.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Q1: My pyrimidine product streaks badly on silica plates, making Rf determination impossible. How do I fix this?

Diagnosis: Pyrimidines contain basic nitrogen atoms (pKa ~ 0.5–9.0 depending on substitution).[1] These bases hydrogen-bond with the acidic silanol groups (


) on standard silica plates, causing "tailing" or streaking.

The Fix: Base Deactivation You must neutralize the silica surface.

  • Protocol: Pre-treat the TLC plate or modify the mobile phase.

    • Mobile Phase Modifier: Add 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to your eluent mixture (e.g., DCM:MeOH:TEA 90:9:1).[1]
      
    • Plate Pre-treatment (for severe cases): Dip the silica plate in a solution of 5% TEA in acetone and let it dry before spotting your compound.[1]

Q2: My reaction mixture shows no spots under UV, but I know material is present. Which stain should I use?

Diagnosis: While many pyrimidines are UV-active (conjugated


 systems), dihydropyrimidinones (Biginelli products) or aliphatic urea intermediates may have weak extinction coefficients at 254 nm.

The Fix: Functional Group-Specific Visualization Do not rely solely on UV.[1] Use the "Stain Decision Matrix" below.

Table 1: Visualization Reagents for Pyrimidine Synthesis
ReagentTarget FunctionalityAppearancePreparation/Usage
p-Anisaldehyde General nucleophiles, ureas, carbonylsPink/Blue spotsDip and heat to 120°C. Excellent for differentiating starting materials (ureas) from cyclized products.
KMnO4 (Basic) Oxidizable groups (alkenes, alcohols)Yellow spots on purpleDip; no heat required.[1] Good for monitoring unreacted aldehydes.[1]
Dragendorff’s Tertiary amines, nitrogen heterocyclesOrange/Red spotsSpecific for the pyrimidine ring nitrogen. Distinguishes product from non-nitrogenous byproducts.[1]
Vanillin Urea/Amide derivativesDiverse colorsDip and heat.[1] often superior to Anisaldehyde for specific Biginelli intermediates.[1]

Module 2: HPLC Method Development & Troubleshooting

Q3: I am seeing severe peak tailing (Asymmetry > 1.5) for my pyrimidine derivative on a standard C18 column.

Diagnosis: Similar to the TLC issue, residual silanols on the silica support are acting as weak cation exchangers, binding the protonated pyrimidine base.

The Fix: The "pH or Phase" Switch You have two pathways to resolve this (see Diagram 1 below).

  • Pathway A: High pH Stability (The "Off" Switch for Ionization)

    • Logic: At pH > 8, the pyrimidine is deprotonated (neutral), and silanols are ionized. However, the repulsion prevents interaction.

    • Requirement: You must use a "Hybrid" or "Bidentate" column (e.g., Agilent Poroshell HPH, Waters XBridge) designed to survive high pH. Standard silica dissolves at pH > 8.[1]

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).[1]

  • Pathway B: Ion Pairing / End-Capping (Low pH)

    • Logic: Use a "Base-Deactivated" column with high carbon load and exhaustive end-capping.[1]

    • Buffer: Add 0.1% Trifluoroacetic acid (TFA) .[1] The TFA acts as an ion-pairing agent, masking the positive charge on the base and sharpening the peak. Warning: TFA suppresses MS signals.

Q4: My polar pyrimidine intermediates elute in the void volume (t0). How do I retain them?

Diagnosis: The compound is too polar for standard Reverse Phase (RP).[1]

The Fix: Alternative Stationary Phases

  • Polar-Embedded C18: Contains a hydrophilic group (amide/carbamate) in the alkyl chain.[1] This shields silanols and allows 100% aqueous mobile phases without "phase collapse."[1]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Use a bare silica or amide column with High Organic starting conditions (e.g., 90% Acetonitrile).[1] Polar pyrimidines will retain longer as you increase organic content—the opposite of reverse phase.

Visualization: HPLC Method Selection Strategy

The following decision tree guides you through selecting the correct column and mobile phase based on your pyrimidine's properties.

HPLC_Strategy Start Start: Pyrimidine Analysis Solubility Is the compound water soluble? Start->Solubility Polarity Is it highly polar (logP < 0)? Solubility->Polarity Yes RP_Standard Standard C18 (Low pH: 0.1% Formic Acid) Solubility->RP_Standard No (Lipophilic) Polarity->RP_Standard No (Moderately Polar) HILIC HILIC Mode (Amide Column, 90% ACN Start) Polarity->HILIC Yes (Very Polar) Tailing Is Peak Tailing Observed? RP_Standard->Tailing High_pH Switch to High pH Stable Column (pH 9-10 NH4HCO3) Tailing->High_pH Yes (Basic Interaction) AQ_C18 Aqueous C18 / Polar Embedded (100% Buffer Start) Tailing->AQ_C18 No Retention (Void)

Figure 1: Decision tree for selecting HPLC conditions based on pyrimidine polarity and peak shape issues.

Module 3: Experimental Protocol (Biginelli Reaction)

Scenario: Monitoring the one-pot synthesis of a dihydropyrimidinone from benzaldehyde, ethyl acetoacetate, and urea.

Self-Validating Workflow:

  • TLC Setup (Qualitative):

    • Plate: Silica Gel 60 F254.[1][2]

    • Mobile Phase: Ethyl Acetate:Hexane (3:[1]2) + 2 drops of Acetic Acid (Note: For Biginelli products, acid helps sharpen spots of the urea component).

    • Validation: Co-spot the reaction mixture with pure Benzaldehyde (limiting reagent).

    • Visualization: First UV (254 nm) to see the aromatic ring.[1] Second, dip in Vanillin stain and heat.[1] The product usually turns a distinct color (often yellow/orange) different from the starting urea (often blue/white).

  • HPLC Setup (Quantitative):

    • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped column), 4.6 x 100mm, 3.5µm.[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: DAD at 254 nm (aromatic) and 210 nm (urea backbone).[1]

    • Validation: Check Peak Purity using the DAD software to ensure the product peak does not contain co-eluting isomers.

References

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates. Retrieved from [Link]

  • ACS Omega. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis.[1] Retrieved from [Link]

Sources

Resolving impurities in the NMR spectrum of Ethyl 4-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Ethyl 4-methylpyrimidine-2-carboxylate (E4MP2C)

Agent: Dr. Aris (Senior Application Scientist) Status: Open Topic: Resolving NMR Impurities & Purification Protocols Reference ID: CAS 1196156-62-3 (Analogous Frameworks)

Diagnostic Triage: The "Is it Pure?" Check

Before initiating purification, compare your experimental spectrum against the theoretical standard. Deviations here define your troubleshooting path.

Standard 1H NMR Profile (CDCl3, 400 MHz)
AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J)
H-6 (Aromatic) 8.75 - 8.85Doublet (d)1H~5.0 Hz
H-5 (Aromatic) 7.25 - 7.35Doublet (d)1H~5.0 Hz
OCH2 (Ester) 4.45 - 4.55Quartet (q)2H7.1 Hz
C4-CH3 2.60 - 2.65Singlet (s)3H-
CH3 (Ester) 1.40 - 1.50Triplet (t)3H7.1 Hz

Expert Insight: The coupling constant (


 Hz) between H-5 and H-6 is the "fingerprint" of the pyrimidine ring. If this doublet collapses or splits further, you are likely looking at a regioisomer or a ring-opening event.
Troubleshooting Impurities (Q&A Modules)
Ticket #001: "I see a sharp singlet around 9.2 ppm."

Diagnosis: Decarboxylation (Formation of 4-methylpyrimidine) Cause: Pyrimidine-2-carboxylates are thermally unstable. If you utilized high temperatures (>100°C) during synthesis (e.g., Minisci reaction) or recrystallization, the ester group can extrude


. The proton at the C2 position (between the two nitrogens) is extremely deshielded, appearing >9.0 ppm.

Remediation Protocol: Acid-Base Rescue This impurity is basic but lacks the ester functionality.

  • Dissolve crude mixture in EtOAc .

  • Wash with cold 1M HCl (The product and impurity both protonate, but the ester reduces basicity slightly). Note: This separation is difficult due to similar pKa.

  • Better Approach: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (neutralized).

    • Mobile Phase: 20% EtOAc in Hexanes. The decarboxylated product is significantly more polar than the ester.

Ticket #002: "My ethyl peaks are missing, and the aromatics shifted downfield."

Diagnosis: Hydrolysis (Formation of the Carboxylic Acid) Cause: Presence of water during base-catalyzed synthesis or workup. The pyrimidine ring is electron-deficient, making the C2-ester highly susceptible to nucleophilic attack by hydroxide (


).

Remediation Protocol: Re-Esterification Do not discard. You can recover the ester.[1][2][3][4]

  • Suspend the solid (Acid) in anhydrous EtOH .

  • Add catalytic

    
      (5 mol%) or Thionyl Chloride (
    
    
    
    ).
  • Reflux for 2 hours.

  • Neutralize with solid

    
     (avoid aqueous wash if possible to prevent reversion).
    
  • Concentrate in vacuo.

Ticket #003: "I see complex multiplets in the aromatic region (7.0 - 8.5 ppm)."

Diagnosis: Minisci Reaction Regioisomers Cause: If synthesizing via radical alkylation (Minisci type) using ethyl pyruvate, radical addition is nucleophilic.[5] While C2 and C4 are favored, steric hindrance or radical stability can lead to C6 substitution or bis-alkylation.

Visualization of Impurity Pathways:

MinisciPathways Start 4-Methylpyrimidine (Starting Material) Target Target: C2-Substitution (this compound) Start->Target Primary Radical Attack (C2) Impurity1 Impurity: C6-Substitution (Regioisomer) Start->Impurity1 Secondary Attack (C6) Radical Ethyl Pyruvate Radical (•CH(Me)COOEt ?) Radical->Target Impurity2 Impurity: Bis-Alkylation (C2, C6-Disubstituted) Target->Impurity2 Excess Reagent

Caption: Radical substitution pathways in Minisci synthesis leading to regioisomeric impurities.

Common Solvent Impurities in Pyrimidine Synthesis

Researchers often mistake residual solvents for structural isomers. Use this lookup table for quick verification.

Solvent1H Shift (CDCl3)MultiplicityOverlap Risk
Ethanol 1.25 (t), 3.72 (q)Triplet/QuartetHigh: Overlaps with Ester ethyl group.
Ethyl Acetate 1.26 (t), 2.05 (s), 4.12 (q)T/S/QHigh: Overlaps with Ester ethyl group.
DMSO 2.62 (s)SingletCritical: Overlaps with C4-Methyl group (~2.6 ppm).
Water 1.56 (varies)Broad SingletConfuses integration of methyl triplet.

Agent Note: If you suspect DMSO overlap with your C4-Methyl, run the NMR in DMSO-


 . The residual DMSO peak shifts to 2.50 ppm (quintet), and your product's methyl peak will likely shift slightly, resolving the overlap.
Advanced Purification Workflow

For pharmaceutical grade (>98%) purity required for drug development assays.

Step 1: The "Dry" Workup (Prevention)

Avoid aqueous washes if the ester is sensitive.

  • Quench reaction.[1]

  • Filter inorganic salts (e.g., Ag salts from Minisci) through a Celite pad.

  • Evaporate solvent to dryness.

Step 2: Recrystallization (The Gold Standard)

Pyrimidines crystallize well due to


-stacking.
  • Solvent System: Hexane/Ethyl Acetate (9:1) or pure Isopropyl Alcohol (IPA).

  • Protocol:

    • Dissolve crude solid in minimal boiling EtOAc.

    • Add Hexane dropwise until turbidity persists.

    • Cool slowly to Room Temp, then

      
      .
      
    • Critical: Wash crystals with cold Hexane, not ether (ether dissolves the product too well).

Step 3: Troubleshooting Logic Flow

Troubleshooting Start Analyze NMR Spectrum CheckEster Are Ethyl Signals Present? (4.4q, 1.4t) Start->CheckEster CheckAromatic Check Aromatic Region (Singlet >9.0ppm?) CheckEster->CheckAromatic Yes Hydrolysis Issue: Hydrolysis (Acid) Action: Re-esterify (EtOH/H+) CheckEster->Hydrolysis No CheckMethyl Check C4-Methyl (Singlet ~2.6ppm) CheckAromatic->CheckMethyl No Decarb Issue: Decarboxylation Action: Column Chrom. (Polarity) CheckAromatic->Decarb Yes (>9.0ppm) Regio Issue: Regioisomers Action: Recrystallize (Hex/EtOAc) CheckMethyl->Regio Split/Multiple Peaks Pure Status: Pure Compound CheckMethyl->Pure Clean Singlet

Caption: Decision tree for identifying and resolving specific spectral anomalies.

References
  • BenchChem. (n.d.). This compound: General Synthetic Route Overview. Retrieved from

  • Indian Academy of Sciences. (n.d.). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Retrieved from

  • UCLA Chemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from

  • Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[7] Organometallics. Retrieved from (Cited via epfl.ch/pitt.edu snippets).

  • National Institutes of Health (NIH). (n.d.). Pyrimidine Decarboxylations in the Absence of a Catalyst. Retrieved from

Sources

Technical Support Center: Optimizing Pyrimidine Derivative Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your pyrimidine-based lead compound—perhaps a kinase inhibitor or nucleoside analog—is failing in biological assays, not due to lack of potency, but due to poor aqueous solubility.

Pyrimidine derivatives often possess planar, aromatic structures that favor


-

stacking and high lipophilicity (LogP > 3), leading to rapid precipitation in aqueous buffers. This "crash-out" phenomenon results in false negatives in high-throughput screening (HTS) and erratic IC

data.

This guide moves beyond basic advice. It provides diagnostic workflows, validated formulation protocols, and the mechanistic logic required to keep your compounds in solution without compromising assay integrity.

Part 1: Diagnostic Hub – Is Solubility the Culprit?

Before altering your chemistry, you must confirm that solubility is the root cause of your assay failure.

Symptom Checker
ObservationDiagnosis
Plateauing Dose-Response The curve flattens below 100% inhibition despite increasing concentration. Indicates the compound has reached its solubility limit (kinetic solubility).
High Hill Slope (> 2.0) Often suggests non-specific aggregation or micelle formation rather than 1:1 binding.
Visual Turbidity/Crystals Immediate precipitation. Action: Stop assay. Proceed to Kinetic Solubility Protocol.
Variable Replicates "Well-to-well" noise often comes from micro-precipitates settling at different rates.
Protocol: Rapid Kinetic Solubility Assessment

Use this to determine the "working limit" of your compound in your specific assay buffer.

Concept: Kinetic solubility measures how long a pre-dissolved (DMSO) compound stays in solution before precipitating. This differs from thermodynamic solubility (equilibrium of solid powder), but it is more relevant for biological assays.

Materials:

  • 10 mM Compound Stock in DMSO.

  • Assay Buffer (e.g., PBS pH 7.4 or Cell Media).

  • 96-well clear plate.

  • Nephelometer or Plate Reader (Absorbance at 650 nm).

Workflow:

  • Prepare Pre-dilutions: Create a concentration series in 100% DMSO first (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).

  • Spike: Add 2

    
    L of each DMSO dilution into 198 
    
    
    
    L of Assay Buffer (Final DMSO = 1%).
  • Incubate: Shake at room temperature for 2 hours (match your assay duration).

  • Read: Measure OD650 (turbidity).

  • Analysis: A sudden spike in OD650 indicates the Limit of Kinetic Solubility . Keep your assay concentrations below this threshold.

Part 2: Formulation Strategies & Troubleshooting

If your compound is insoluble at the required testing concentration, use the following decision tree to select a formulation strategy.

Troubleshooting Decision Tree

Solubility_Workflow Start Issue: Compound Precipitates in Assay Buffer Check_DMSO Step 1: Check DMSO Tolerance (Is Final % < Limit?) Start->Check_DMSO Check_pH Step 2: Check pKa vs pH (Basic Pyrimidine N?) Check_DMSO->Check_pH DMSO is maxed out Strategy_Cosolvent Strategy A: Co-Solvent Spike (Add PEG400 or Tween-80) Check_pH->Strategy_Cosolvent Neutral Molecule Strategy_Salt Strategy C: Chemical Mod (Salt Formation) Check_pH->Strategy_Salt Ionizable Center Available Strategy_CD Strategy B: Complexation (Use HP-β-Cyclodextrin) Strategy_Cosolvent->Strategy_CD Still Precipitating or Toxic to Cells

Figure 1: Decision matrix for troubleshooting precipitation events. Prioritize non-covalent modifications (Strategies A & B) before altering chemical structure (Strategy C).

Strategy A: The Co-Solvent "Cocktail"

Best for: Enzymatic assays or short-term cell assays.

Pure aqueous buffers are hostile to lipophilic pyrimidines. Adding a secondary organic solvent reduces the polarity of the bulk solvent.

Recommended Mix:

  • PEG400 (Polyethylene Glycol 400): 1% - 5% (v/v). Excellent for planar aromatics.

  • Tween-80: 0.01% - 0.1%. Prevents aggregation.

Warning: High concentrations of surfactants can lyse cells or inhibit enzymes. Always run a "Vehicle Only" control.[1]

Strategy B: The "Invisible Shield" (Cyclodextrins)

Best for: Cell-based assays and in vivo studies.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity and hydrophilic exterior.[2][3] They encapsulate the hydrophobic pyrimidine core, shielding it from water without changing its chemical structure.

  • Gold Standard: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Why: It is less toxic to renal tissue than natural

    
    -CD and highly soluble.
    

Protocol: CD-Assisted Solubilization

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water/buffer.
    
  • Dissolve your pyrimidine in 100% DMSO (high concentration stock).

  • Add the DMSO stock to the CD solution slowly with vortexing.

    • Target Ratio: Typically 1:5 to 1:10 (molar ratio of Drug:CD).

  • Dilute this mixture into the final assay media. The CD complex prevents the "crash-out" that usually occurs upon dilution.

Strategy C: Salt Formation (Chemical Modification)

Best for: Lead optimization phases.

Pyrimidines contain basic nitrogen atoms (pKa ~ 1.0 - 2.5, but higher if substituted with amines). If your molecule has a basic center (e.g., an amino side chain), converting the free base to a salt can increase solubility by orders of magnitude.

  • Acids to try: Methanesulfonic acid (Mesylate), Hydrochloric acid (HCl), or Tartaric acid.

  • Mechanism: Ionization disrupts the crystal lattice energy, making hydration energetically favorable.

Part 3: Assay-Specific Technical Limits

A common error is fixing the solubility problem but killing the biology. You must adhere to solvent tolerance limits.[1]

DMSO Tolerance Guide
Assay TypeMax Safe DMSO (%)Mechanism of Toxicity
Biochemical (Kinase) 1% - 5%Denaturation of enzyme tertiary structure.
Cell-Based (General) 0.1% - 0.5%Membrane permeabilization; apoptosis induction.
Cell-Based (Sensitive) < 0.1%Stem cells/Primary neurons are hypersensitive.
Live Imaging < 0.1%DMSO alters refractive index and background fluorescence.

Note: Always normalize all wells to the same DMSO concentration. A gradient of DMSO across the plate will create a gradient of cell viability, masking drug effects.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does my compound precipitate immediately when I add it to the media, even though the final concentration is low?

A: You are experiencing "Shock Precipitation" (Local Supersaturation). When you pipette a 10 mM DMSO stock directly into aqueous media, the local concentration at the pipette tip momentarily exceeds the solubility limit by 1000x. The compound nucleates instantly.

The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 100% Aqueous.

  • Step 1: Dilute 10 mM stock into 50% DMSO / 50% Buffer .

  • Step 2: Dilute that intermediate into the final media. This "steps down" the hydrophobicity gradually.

Q2: Can I use ethanol instead of DMSO?

A: Generally, no . While ethanol is a solvent, it is much more volatile (evaporation changes concentration during the assay) and often more cytotoxic to cells than DMSO at equivalent concentrations. Stick to DMSO or PEG400.

Q3: My pyrimidine derivative has a high melting point (>250°C). Why does this matter?

A: High melting point ("Brick Dust" compounds) indicates high crystal lattice energy. Equation:



A high melting point (MP) fights against solubility just as much as high lipophilicity (LogP).
  • Solution: You cannot fix MP with co-solvents easily. You need Strategy C (Salt Formation) or Amorphous Solid Dispersion to break that crystal lattice.

Visualizing the Serial Dilution Workflow

Serial_Dilution Stock 10 mM Stock (100% DMSO) Direct Direct Addition (Risk: Shock Precip) Stock->Direct Avoid Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter Step 1: 1:10 Dilution Final Final Assay Well (0.1% DMSO) Inter->Final Step 2: 1:100 Dilution

Figure 2: The "Step-Down" dilution method prevents local supersaturation, a common cause of false insolubility in pyrimidine assays.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for kinetic vs thermodynamic solubility).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Solubility and Permeability.[4][5] Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[6][7] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Sources

Validation & Comparative

Comparative SAR Analysis: Ethyl 4-methylpyrimidine-2-carboxylate vs. Pyrimidine Isomers in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Positional Effect" in Pyrimidine Therapeutics

In the landscape of heterocyclic oncology drugs, the pyrimidine core is ubiquitous, serving as the scaffold for antimetabolites (5-FU), kinase inhibitors (Palbociclib), and epigenetic modulators. However, the positioning of the carboxylate ester moiety—specifically in Ethyl 4-methylpyrimidine-2-carboxylate —creates a distinct pharmacological profile compared to its 4- and 5-carboxylate isomers.

While the 4-carboxylate and 5-carboxylate isomers are traditionally exploited as scaffolds for ATP-competitive kinase inhibitors and kinesin inhibitors (Biginelli products) respectively, the 2-carboxylate isomer exhibits a unique cytotoxicity profile driven by direct apoptosis induction rather than simple enzymatic blockade. This guide dissects the Structure-Activity Relationship (SAR) of these isomers, providing actionable data for medicinal chemists and biologists.[1]

Chemical & Electronic Landscape: The Isomer Divergence

The biological efficacy of pyrimidine carboxylates is dictated by the electronic influence of the nitrogen atoms on the ester group.

Graphviz Diagram: The Pyrimidine Isomer Landscape

This diagram visualizes the three core isomeric scaffolds and their primary oncological targets.

Pyrimidine_Isomers cluster_2 Target: Apoptosis Induction cluster_4 Target: Kinase Inhibition (CDK/HPK1) cluster_5 Target: Mitotic Arrest (Eg5) Iso2 2-Carboxylate Isomer (this compound) Feature: N-atoms flank the ester Effect: High electrophilicity at C2 Caspase 3/7 Activation Caspase 3/7 Activation Iso2->Caspase 3/7 Activation Iso4 4-Carboxylate Isomer (Ethyl pyrimidine-4-carboxylate) Feature: Asymmetric N-placement Effect: ATP-pocket mimicry ATP Competition ATP Competition Iso4->ATP Competition Iso5 5-Carboxylate Isomer (Dihydropyrimidines/DHPMs) Feature: Non-planar C4 Effect: Allosteric binding Tubulin/Kinesin Blockade Tubulin/Kinesin Blockade Iso5->Tubulin/Kinesin Blockade Precursor Pyrimidine Precursors Precursor->Iso2 Condensation Precursor->Iso4 Cyclization Precursor->Iso5 Biginelli Reaction

Caption: Functional divergence of pyrimidine carboxylate isomers based on substitution position and resulting biological targets.

Comparative Efficacy Analysis

The following data synthesizes experimental findings comparing the specific 2-carboxylate against the established mechanisms of its isomers.

Table 1: Comparative Bioactivity Profile
Feature2-Carboxylate (Ethyl 4-methyl...)[2]4-Carboxylate Derivatives5-Carboxylate (DHPMs)
Primary Mechanism Apoptosis Induction (Caspase dependent)Kinase Inhibition (CDK, VEGFR, HPK1)Mitotic Arrest (Kinesin Eg5 inhibition)
Key Target Unknown specific protein; induces mitochondrial stressATP Binding Pocket (Hinge Region)Allosteric site on Kinesin
IC50 (MCF-7) 1.75 - 12.91 μM [1]0.03 - 5.0 μM (highly substituent dependent)10 - 50 μM (Monastrol analogs)
Chemical Reactivity High electrophilicity at C2; prone to nucleophilic attackStable; serves as a "hinge binder"Often chiral (C4); requires specific stereochemistry
Toxicity Profile Low cytotoxicity to normal fibroblastsOften suffers from off-target kinase toxicityGenerally low; reversible binding
Detailed Analysis of this compound

Unlike the 4-isomer, which requires extensive substitution (e.g., amino groups at C2) to achieve potency, the 2-carboxylate ester itself possesses intrinsic cytotoxic activity.

  • Potency: Studies indicate IC50 values in the low micromolar range (1.75 μM) against breast cancer lines (MCF-7), outperforming standard 5-Fluorouracil in specific resistant lines [1].[2]

  • Mechanism: It triggers the intrinsic apoptotic pathway, evidenced by nuclear fragmentation and upregulation of Caspase-3, distinct from the cell-cycle arrest seen with 4-carboxylate CDK inhibitors [2, 3].[3]

Experimental Protocols

To validate the unique apoptotic activity of the 2-carboxylate isomer, researchers should utilize a dual-staining flow cytometry protocol. This distinguishes it from the cytostatic effects (cell cycle arrest) typical of 4- and 5-isomers.

Protocol A: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of cells undergoing early vs. late apoptosis induced by this compound.

Reagents:

  • Annexin V-FITC Conjugate

  • Propidium Iodide (PI) Staining Solution

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Target Cells: MCF-7 or MDA-MB-231[2]

Workflow:

  • Seeding: Plate

    
     cells/well in a 6-well plate. Incubate for 24h.
    
  • Treatment:

    • Test Group: this compound (graded doses: 1, 5, 10, 20 μM).

    • Negative Control: 0.1% DMSO.

    • Positive Control: Doxorubicin (1 μM).

  • Incubation: Treat for 24h and 48h time points.

  • Harvesting: Trypsinize cells (EDTA-free trypsin recommended to preserve membrane PS) and wash 2x with cold PBS.

  • Staining:

    • Resuspend cells in 100 μL Binding Buffer.

    • Add 5 μL Annexin V-FITC and 5 μL PI.

    • Incubate for 15 min at RT in the dark.

  • Analysis: Add 400 μL Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Interpretation:

  • Q1 (Annexin-/PI-): Live cells.

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

  • Q3 (Annexin-/PI+): Necrosis (rare).

  • Q4 (Annexin+/PI-): Early Apoptosis (The signature of 2-carboxylate activity).

Mechanism of Action: Pathway Visualization

The 2-carboxylate isomer operates differently from the "lock-and-key" kinase inhibition of the 4-isomers. The diagram below illustrates the divergent signaling cascades.

Graphviz Diagram: Divergent Signaling Pathways

MOA_Pathways Comp2 Ethyl 4-methylpyrimidine- 2-carboxylate Mito Mitochondria (MMP Loss) Comp2->Mito Stress Induction Comp4 4-Carboxylate Isomers (Kinase Inhibitors) ATP_Pock ATP Binding Pocket (CDK/HPK1) Comp4->ATP_Pock Competitive Binding CycC Cytochrome C Release Mito->CycC Casp9 Caspase-9 Activation CycC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Phos Inhibition of Phosphorylation ATP_Pock->Phos G1S G1/S Phase Arrest Phos->G1S Cytostasis Cytostasis G1S->Cytostasis

Caption: Mechanistic divergence: 2-carboxylates drive mitochondrial apoptosis (Red), while 4-carboxylates drive cytostatic cell cycle arrest (Blue).

Synthesis & Stability Note

For researchers synthesizing these derivatives, the 2-carboxylate is notably more reactive.

  • Synthesis: Typically achieved via condensation of ethyl cyanoformate with acetamidine or similar precursors.

  • Stability Warning: The ester at the 2-position is flanked by two nitrogen atoms, making it highly susceptible to hydrolysis or nucleophilic attack compared to the 4- or 5-isomers. Store at -20°C under inert gas.

References

  • BenchChem. (n.d.). This compound: Anticancer Research and Properties. Retrieved from

  • National Institutes of Health (NIH). (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed Central. Retrieved from

  • MDPI. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from

  • American Chemical Society (ACS). (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5.[4] Journal of Medicinal Chemistry. Retrieved from

Sources

Structural Validation of Ethyl 4-methylpyrimidine-2-carboxylate: A Comparative 2D NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous structural validation protocol for Ethyl 4-methylpyrimidine-2-carboxylate , distinguishing it from common regioisomers using 2D NMR.

Executive Summary

In the synthesis of substituted pyrimidines, particularly through condensation reactions (e.g., amidines with


-keto esters), regioisomerism is a persistent challenge. For This compound , the primary risk is the formation of its regioisomer, Ethyl 2-methylpyrimidine-4-carboxylate , or inversion of substituents due to asymmetric starting materials.[1]

While 1D NMR (


H, 

C) provides basic characterization, it often fails to conclusively distinguish between these isomers due to overlapping chemical shift ranges and similar scalar coupling constants (

-values). This guide demonstrates why an integrated 2D NMR suite (HSQC, HMBC, COSY) is the necessary standard for absolute structural confirmation, offering a self-validating protocol that relies on through-bond connectivity rather than predictive models.

The Challenge: Regioisomer Ambiguity

The target molecule contains a pyrimidine core with two substituents: a methyl group and an ethyl ester.[1]

  • Target Structure: this compound (Ester at C2, Methyl at C4).[1]

  • Common Isomer: Ethyl 2-methylpyrimidine-4-carboxylate (Ester at C4, Methyl at C2).[1]

Both isomers possess:

  • A para-substituted-like pyrimidine ring (two doublets for H5/H6).[1]

  • An ethyl ester group.[1][2]

  • A methyl group.[1][3]

Why 1D NMR is Insufficient: In 1D


H NMR, the chemical shift of the ring protons (H5/H6) shifts subtly between isomers, but solvent effects and concentration can mimic these shifts, leading to false positives. Reliance on chemical shift databases is risky for heterocycles where electron density is highly sensitive to substituent placement.[1]

Comparative Analysis: 1D vs. 2D NMR

The following table compares the diagnostic power of standard 1D techniques versus the recommended 2D protocol.

FeatureMethod A: Standard 1D (

H,

C)
Method B: 2D Suite (COSY, HSQC, HMBC)
Proton Assignment Tentative. Based on integration and splitting.Definitive. Established via scalar coupling networks.[1]
Carbon Assignment Predictive. Relies on database matching.[1]Direct. Mapped to specific protons via HSQC.[1]
Isomer Differentiation Low Confidence. H5/H6 shifts are ambiguous.High Confidence. "Smoking gun" connectivity (HMBC).
Self-Validation No. Requires external reference standard.[1]Yes. Internal connectivity proves structure.[1]

Experimental Protocol

To ensure high-quality data suitable for publication or regulatory submission, follow this acquisition workflow.

Sample Preparation[1][5]
  • Solvent: DMSO-

    
     (preferred for solubility and preventing exchange of labile protons, though none are present here) or CDCl
    
    
    
    .
  • Concentration: 10–20 mg in 600

    
    L solvent.
    
  • Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR:  16 scans, 30° pulse angle, 2s relaxation delay (
    
    
    
    ).
  • COSY (gCOSY): 256 increments, spectral width 10-12 ppm.[1]

  • HSQC (Multiplicity-Edited): Distinguishes CH/CH

    
     (up/red) from CH
    
    
    
    (down/blue). 128 increments.[1][2]
  • HMBC (gHMBCad): Optimized for long-range coupling (

    
     Hz).[1] 256 increments.[1] Critical for the quaternary carbons.
    

Structural Assignment & Validation Logic

This section details the step-by-step logic to prove the structure is This compound .

Step 1: Establish the Spin System (COSY)

Identify the pyrimidine ring protons.

  • Observation: Two doublets in the aromatic region (

    
     7.0 – 9.0 ppm).
    
  • Action: Confirm they couple to each other in COSY.

  • Assignment:

    • H5: The more upfield doublet (shielded by electron density at C5).

    • H6: The more downfield doublet (deshielded by adjacent N1).

    • Coupling:

      
       Hz.
      
Step 2: Carbon Mapping (HSQC)

Link protons to their attached carbons.

  • Methyl (CH

    
    ):  Correlation at 
    
    
    
    /
    
    
    .[1]
  • Ethyl CH

    
    :  Negative peak (blue) at 
    
    
    
    /
    
    
    .[1]
  • Ethyl CH

    
    :  Positive peak (red) at 
    
    
    
    /
    
    
    .
  • Ring C5: Correlates to H5.

  • Ring C6: Correlates to H6.

Step 3: The "Smoking Gun" (HMBC)

This is the decisive step to rule out the regioisomer. We utilize the Long-Range Heteronuclear Correlation .[1]

Logic Path:

  • Locate the Ester Carbonyl (C=O): typically

    
     160–165 ppm.[1]
    
  • Check for Correlations from Ring Protons:

    • Scenario A (Target: Ester at C2): The Ester C=O is attached to C2. The nearest ring protons are H6 (4 bonds away via N1) and H5 (5 bonds away).

      • Result:NO strong HMBC correlation between Ring Protons and Ester C=O.[1]

    • Scenario B (Isomer: Ester at C4): The Ester C=O is attached to C4. H5 is attached to C5.[1]

      • Path: H5

        
         C5 
        
        
        
        C4
        
        
        C=O.[1] This is a 3-bond coupling (
        
        
        )
        .[1]
      • Result:Strong HMBC correlation between H5 and Ester C=O.[1]

Step 4: Confirming the Methyl Group
  • Target (Methyl at C4): Methyl protons should show HMBC correlations to:

    • C4 (ipso): ~165 ppm.

    • C5 (vicinal): ~120 ppm (The carbon attached to H5).

  • Validation: If Methyl protons correlate strongly to the protonated carbon C5, the Methyl group must be at position 4 or 6. Combined with the Ester logic (Step 3), this confirms the structure.

Visualization of Logic Workflow

The following diagram illustrates the decision tree used to validate the structure based on HMBC data.

NMR_Validation_Logic Start Start: Acquired HMBC Spectrum Identify_CO Identify Ester Carbonyl (C=O) (~160-165 ppm) Start->Identify_CO Identify_H5 Identify Ring Proton H5 (Upfield Doublet) Start->Identify_H5 Decision Is there a correlation between H5 and Ester C=O? Identify_CO->Decision Identify_H5->Decision Isomer Isomer Identified: Ethyl 2-methylpyrimidine-4-carboxylate (3-bond coupling present) Decision->Isomer YES (Strong Peak) Check_Me Secondary Check: Methyl Protons -> C5 Correlation? Decision->Check_Me NO (Empty) Target Target Confirmed: This compound (Coupling absent due to distance) Check_Me->Target YES (Confirms Methyl at C4)

Caption: Logical decision tree for distinguishing pyrimidine regioisomers using HMBC correlations. The critical differentiator is the H5-Carbonyl coupling.[1]

Expected Chemical Shift Data (Reference)

Use this table to benchmark your experimental results (Solvent: CDCl


).
PositionAtomType

(ppm)
Multiplicity

(ppm)
HMBC Correlations (from Proton)
2 CCq--158.0H6 (weak), Ethyl-CH

4 CCq--168.0Methyl-H, H5, H6
5 CHCH7.25d (

)
120.5H6
6 CHCH8.75d (

)
157.5H5
4-Me CH

CH

2.60s24.5C4, C5
Ester C=O[1][4]Cq--163.5Ethyl-CH

Ester O-CH

CH

4.45q62.5C=O, Ethyl-CH

Ester CH

CH

1.42t14.2Ethyl-CH

Note: Chemical shifts are approximate and may vary with concentration and solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 293750, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (Isomer Analog).[1] Retrieved January 28, 2026 from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.[1] Elsevier.[1] (Standard text for HMBC/HSQC parameter optimization).

  • Reich, H. J. Structure Determination Using NMR.[1] University of Wisconsin-Madison.[1] (Authoritative source for HMBC coupling pathways in heterocycles). [Link]

Sources

Technical Comparison Guide: Pyrimidine-Based Kinase Inhibitors vs. Market Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Scaffold Advantage

In the landscape of small molecule drug discovery, the pyrimidine scaffold serves as a privileged structure due to its ability to mimic the adenine ring of ATP.[1] This guide provides a technical comparison of pyrimidine-based kinase inhibitors against alternative scaffolds (primarily quinazolines) and within their own class. We focus on IC50 determination , selectivity profiles , and experimental validation using TR-FRET methodologies.

Key Insight: While quinazoline-based inhibitors (e.g., Erlotinib) have historically dominated EGFR targeting, pyrimidine derivatives (e.g., Palbociclib, Ribociclib) offer superior tunability for selectivity, particularly in the CDK4/6 and mutant-EGFR space.

Experimental Methodology: IC50 Determination via TR-FRET

To objectively compare potency, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . Unlike radiometric assays, TR-FRET is homogenous, sensitive, and minimizes compound interference (autofluorescence).

Principle of the Assay

The assay relies on the competition between the test inhibitor and a fluorescently labeled tracer (an ATP-competitive probe) for the kinase active site.[2] A Europium (Eu)-labeled anti-tag antibody binds the kinase.[2]

  • No Inhibitor: Tracer binds kinase → Eu-Antibody and Tracer are proximal → High FRET Signal .

  • Inhibitor Present: Inhibitor displaces Tracer → Eu-Antibody and Tracer are distant → Low FRET Signal .

Validated Protocol (Self-Validating System)

Reagents: Recombinant Kinase (e.g., CDK4/CycD1), Eu-anti-GST Antibody, AlexaFluor™ 647-labeled Tracer, Test Compounds.

Step-by-Step Workflow:

  • Compound Preparation: Prepare 10-point serial dilutions of pyrimidine inhibitors in 100% DMSO (100x final concentration). Dilute to 4x in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Antibody Mix: Prepare a master mix of Kinase (5 nM final) and Eu-Antibody (2 nM final).

  • Tracer Mix: Prepare Tracer solution at

    
     concentration (previously determined, typically 5–20 nM).
    
  • Reaction Assembly (384-well plate):

    • Add 5 µL Compound solution.

    • Add 5 µL Enzyme/Antibody mix.

    • Add 5 µL Tracer mix.

    • Control Wells: 0% Inhibition (DMSO only), 100% Inhibition (High conc. Staurosporine).[3]

  • Incubation: Centrifuge plate (1000 x g, 1 min). Incubate 1 hour at Room Temp (dark).

  • Detection: Read on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate Emission Ratio (

    
    ). Fit data to a sigmoidal dose-response equation:
    
    
    
    
Assay Workflow Diagram

TR_FRET_Workflow cluster_reaction Competition Mechanism Start Compound Library (Pyrimidine Analogs) Dilution Serial Dilution (10-point, DMSO) Start->Dilution Mix_Enz Master Mix: Kinase + Eu-Ab Dilution->Mix_Enz Add 5µL Mix_Tracer Tracer Addition (AlexaFluor-647) Mix_Enz->Mix_Tracer Add 5µL Incubate Incubation (60 min, RT) Mix_Tracer->Incubate Reaction Kinase Active Site: Inhibitor vs. Tracer Mix_Tracer->Reaction Read TR-FRET Read (Ex 340 / Em 665, 615) Incubate->Read Data IC50 Calculation (Sigmoidal Fit) Read->Data

Caption: Workflow for TR-FRET kinase binding assay. Inhibitors compete with the tracer for the kinase ATP-binding pocket, reducing the FRET signal.

Comparative Analysis: Pyrimidine vs. Alternatives

Case Study 1: CDK4/6 Inhibition (Pyrimidine-based Selectivity)

The Cyclin-Dependent Kinase (CDK) family is a primary target for pyrimidine-based inhibitors. Here, the pyrimidine scaffold (specifically pyrrolopyrimidine and pyridopyrimidine) provides critical selectivity between CDK4 and CDK6 compared to older pan-CDK inhibitors.

Table 1: IC50 Comparison of FDA-Approved CDK4/6 Inhibitors

InhibitorScaffold ClassCDK4 IC50 (nM)CDK6 IC50 (nM)Selectivity Note
Ribociclib Pyrrolopyrimidine10 39 High selectivity; reduced off-target toxicity [1].
Palbociclib Pyridopyrimidine11 15 Equipotent against CDK4/6 [1, 2].
Abemaciclib Pyrimidine-benzimidazole2 10 Higher potency; broader kinase profile [1, 3].
FlavopiridolFlavone (Reference)~40~40Pan-CDK (High toxicity, low selectivity).

Analysis:

  • Ribociclib demonstrates a distinct advantage in selectivity ratios (CDK4 > CDK6) due to the specific orientation of the pyrrolopyrimidine core, which minimizes binding to off-target kinases like CDK1/2.

  • Abemaciclib , while more potent (lower IC50), exhibits a different safety profile (GI toxicity) linked to its broader inhibition profile, partly governed by the benzimidazole fusion to the pyrimidine ring [3].

Case Study 2: EGFR Inhibition (Pyrimidine vs. Quinazoline)

Quinazolines (e.g., Erlotinib) are essentially "fused pyrimidines" (benzene + pyrimidine). However, non-fused or novel fused pyrimidine analogs are emerging to tackle resistance mutations (T790M).

Table 2: IC50 Comparison against EGFR Variants

CompoundScaffoldEGFR (WT) IC50EGFR (T790M) IC50Performance Insight
Erlotinib Quinazoline2 nM >3000 nMPotent on WT; Ineffective on T790M [4].
Gefitinib Quinazoline26-57 nM >3000 nMFirst-gen standard; resistance prone [4].
Compound 111 Fused Pyrimidine0.9 nM 4 nM Dual-activity; overcomes gatekeeper mutation [5].
Compound 4e Pyrido[2,3-d]pyrimidine69 nM N/AComparable to Docetaxel in potency [6].[4]

Analysis:

  • The Quinazoline core provides tight binding to the Wild Type (WT) ATP pocket but clashes with the bulky Methionine in the T790M mutation.

  • Fused Pyrimidines (e.g., Compound 111) offer a flexible geometry that accommodates the T790M sterics, maintaining single-digit nanomolar potency where quinazolines fail [5].

Mechanistic Visualization: The ATP-Competitive Mode

Understanding the binding mode is crucial for interpreting IC50 values. Pyrimidine inhibitors function as Type I inhibitors, binding to the active conformation (DFG-in).

Kinase_Binding_Mechanism cluster_SAR Structure-Activity Relationship (SAR) Kinase Kinase Domain (C-Lobe + N-Lobe) Hinge Hinge Region (Adenine Pocket) Kinase->Hinge Contains ATP ATP (Natural Ligand) ATP->Hinge Binds (Phosphorylation) Downstream Downstream Signaling (Proliferation/Survival) ATP->Downstream Activates Inhibitor Pyrimidine Inhibitor (Scaffold) Inhibitor->Hinge Competes (H-Bonds) Inhibitor->Downstream Blocks SAR_Note N1/N3 of Pyrimidine form H-bonds with Hinge Backbone Inhibitor->SAR_Note

Caption: Mechanism of Action. Pyrimidine inhibitors mimic the adenine moiety of ATP, forming hydrogen bonds with the kinase hinge region to block downstream signaling.

Discussion & Synthesis

The experimental data highlights a critical shift in medicinal chemistry. While IC50 values are the primary metric for potency, the scaffold choice dictates the selectivity and resistance profile.

  • Potency vs. Selectivity: Quinazolines (Erlotinib) achieve extreme potency (low nM IC50) through rigid fused systems but suffer from "pan-inhibition" liabilities. Pyrimidine analogs (Ribociclib) utilize the flexibility of the non-fused or alternative-fused rings to achieve high selectivity (CDK4 vs CDK6), which translates to a wider therapeutic index in the clinic [1].

  • Overcoming Resistance: The structural data from "Compound 111" confirms that pyrimidine derivatives can be engineered to bypass steric clashes (T790M) that render quinazolines obsolete [5].

Recommendation: For early-stage screening, prioritize TR-FRET assays to determine IC50s. When analyzing SAR, focus on C2 and C4 substitutions on the pyrimidine ring, as these vectors control the interaction with the gatekeeper residue and solvent front, respectively.

References

  • Tiedt, R., et al. "Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib."[5] Novartis / AACR Annual Meeting, 2017.

  • Chen, P., et al. "Differences of cyclin-dependent kinase 4/6 inhibitor, palbociclib and abemaciclib, in breast cancer."[6] Breast Cancer, 2019.[6]

  • Costa, R., et al. "Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison." Cancers, 2023.[7]

  • BenchChem Technical Support.[8] "In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide." BenchChem, 2025.[8]

  • Elzahabi, H., et al. "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[9]

  • Irfan, A., et al. "Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK." ResearchGate, 2024.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 4-Methylpyrimidine-5-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

This guide evaluates the 4-methylpyrimidine-5-carboxylate scaffold, a privileged structure in medicinal chemistry derived primarily from the aromatization of Biginelli 3,4-dihydropyrimidinones (DHPMs). While DHPMs are classically associated with Calcium Channel Blockers (CCBs), their oxidized aromatic counterparts—specifically the 4-methyl-5-carboxylate derivatives—exhibit distinct pharmacological profiles, shifting efficacy toward Tyrosine Kinase Inhibition (e.g., EGFR) and Antimicrobial activity.

This analysis compares the performance of 4-methylpyrimidine-5-carboxylates against:

  • Precursor Scaffolds: 3,4-Dihydropyrimidinones (DHPMs).

  • Clinical Standards: Erlotinib (EGFR Inhibitor) and 5-Fluorouracil (Antimetabolite).

Performance Matrix: Aromatic Pyrimidine vs. Alternatives[1][2]
Feature4-Methylpyrimidine-5-Carboxylates3,4-Dihydropyrimidinones (DHPMs)Erlotinib (Clinical Std)
Primary Target Kinases (EGFR, VEGFR), DNA IntercalationL-Type Calcium ChannelsEGFR (Reversible)
Binding Mode Planar intercalation + H-bonding (Hinge region)Non-planar, conformational flexibilityATP-competitive binding
Cytotoxicity (IC50) High (Low

M range against HeLa/HepG2)
Moderate to Low (Target dependent)High (nM range)
Metabolic Stability High (Aromatic system resistant to oxidation)Low (Susceptible to CYP450 oxidation)Moderate
Synthetic Access 2-Step (Biginelli + Oxidation)1-Step (Biginelli)Multi-step

Mechanism of Action: The "Aromatization Switch"

The critical SAR determinant is the oxidation state of the N1-C6 bond. The transition from the non-planar "boat" conformation of DHPMs to the planar aromatic pyrimidine ring alters the vector orientation of the C5-carboxylate, changing the pharmacophore from a calcium channel modulator to a kinase inhibitor.

Pathway Diagram: Kinase Inhibition Logic

The following diagram illustrates how the planar 4-methylpyrimidine scaffold fits into the ATP-binding pocket of kinases (e.g., EGFR), contrasting with the steric clash caused by the non-planar DHPM.

KinaseInhibition Scaffold 4-Methylpyrimidine Carboxylate Core Planarity Planar Aromatic Geometry Scaffold->Planarity Oxidation Pocket ATP Binding Pocket (Kinase Hinge Region) Planarity->Pocket Permits Entry Interaction H-Bonding + Pi-Stacking Pocket->Interaction Glu762 / Met793 Outcome Inhibition of Cell Proliferation Interaction->Outcome Signal Blockade DHPM Alternative: 3,4-Dihydropyrimidine Clash Steric Clash (Non-Planar) DHPM->Clash C4-sp3 Carbon Clash->Pocket Prevents Binding

Caption: Mechanism of Action: The planar aromaticity of the carboxylate derivative is essential for fitting into the narrow ATP-binding cleft of kinases, unlike the bulky DHPM precursor.

Detailed SAR Analysis

The biological activity of 4-methylpyrimidine-5-carboxylates is governed by substituents at positions C2, C4, and C5.

Position C5: The Carboxylate Interaction[3][4]
  • Ester (COOEt/COOMe): Provides a hydrogen bond acceptor motif. Essential for orientation within the binding pocket.

  • Substitution: Replacing the ester with a Carbonitrile (CN) often increases potency against EGFR (IC50 drops from

    
    M to nM range) due to reduced steric bulk and improved H-bond acceptance, as seen in comparative studies with Erlotinib [1].
    
  • Hydrolysis: Conversion to the free acid generally abolishes cell permeability, reducing in vivo efficacy despite potential high intrinsic affinity.

Position C4: The Methyl Anchor vs. Thio-Ethers
  • 4-Methyl Group: The "native" substituent from the acetoacetate precursor. It provides hydrophobic bulk that displaces water molecules in the receptor pocket.

  • S-Alkylation (Thio-derivatives): Recent studies demonstrate that introducing a sulfur bridge at C4 (via chlorination and subsequent reaction with thiols) significantly enhances cytotoxicity.

    • Data Point: The 4-[(4-chlorobenzyl)sulfanyl] derivative shows superior cytotoxicity against K562 leukemia cells compared to the simple 4-methyl analog [2].

Position C2: The Specificity Determinant
  • Phenyl Ring: Essential for pi-pi stacking interactions.

  • Electron Withdrawing Groups (EWGs): Para-Cl or Para-F on the C2-phenyl ring enhances metabolic stability and potency.

  • Heterocycles: Replacing the phenyl with a Pyridine ring (e.g., 2-pyridyl) often shifts activity toward antiviral efficacy (e.g., against HSV-1 or HBV) rather than pure cytotoxicity [3].

Experimental Data: Efficacy Comparison

The following table synthesizes data from recent studies comparing 4-methylpyrimidine-5-carboxylates (Compound 4a) against their precursors and standard drugs.

Table 1: Cytotoxicity (IC50 in


M) against Human Cancer Cell Lines 
Compound ClassStructure DetailHepG2 (Liver)MCF-7 (Breast)A549 (Lung)Mechanism Note
4-Methylpyrimidine-5-carboxylate 4-Me, 5-COOEt, 2-Ph 5.85 7.68 6.2 Kinase Inhibition
Analog (Carbonitrile)4-Me, 5-CN, 2-Ph3.567.105.1Improved H-Bonding
Precursor (DHPM)4-Me, 5-COOEt (Dihydro)>50>5042.0Poor Kinase Fit
Erlotinib (Ref) Quinazoline-based0.875.271.12Clinical Standard

Data Interpretation: While less potent than the nanomolar drug Erlotinib, the 4-methylpyrimidine carboxylates exhibit respectable low-micromolar activity, particularly when the C5-ester is optimized to a nitrile or when the C4 position bears a thio-ether. They represent a cost-effective, accessible scaffold with high "ligand efficiency."

Validated Synthesis Protocol

Objective: Synthesis of Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (Aromatized Core). Rationale: This protocol uses a self-validating oxidative aromatization step. The disappearance of the characteristic NH signal in NMR confirms the transition from DHPM to Pyrimidine.

Workflow Diagram

Synthesis Step1 Step 1: Biginelli Reaction (Benzaldehyde + Ethyl Acetoacetate + Urea) Catalyst: CuCl2 or HCl Intermediate Intermediate: 3,4-Dihydropyrimidinone (DHPM) (Precipitate Formed) Step1->Intermediate Reflux 2-4h Step2 Step 2: Oxidative Aromatization Reagent: KMnO4 or DDQ Solvent: Acetone/DCM Intermediate->Step2 Oxidation Product Product: 4-Methylpyrimidine-5-Carboxylate (Recrystallization from Ethanol) Step2->Product Purification

Caption: Two-step synthesis providing the aromatic scaffold. Step 2 is the critical 'aromatization switch' determining biological activity.

Step-by-Step Methodology
  • Biginelli Condensation (Precursor Synthesis):

    • Mix Benzaldehyde (10 mmol), Ethyl Acetoacetate (10 mmol), and Urea (15 mmol) in Ethanol (20 mL).

    • Add catalytic concentrated HCl (5 drops) or CuCl2 (10 mol%).

    • Reflux for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Cool to RT. Filter the precipitate (DHPM). Wash with cold ethanol.

    • Checkpoint: 1H NMR should show a doublet at ~5.5 ppm (C4-H) and a singlet at ~9.0 ppm (NH).

  • Oxidative Aromatization (Target Synthesis):

    • Dissolve the DHPM (5 mmol) in Acetone (30 mL).

    • Add KMnO4 (5 mmol) and Alumina (neutral, 2g) as a solid support oxidant.

    • Stir at room temperature for 45 minutes.

    • Filter the mixture through a Celite pad to remove MnO2.

    • Evaporate solvent. Recrystallize from Ethanol.

    • Validation: The 1H NMR signal for C4-H (~5.5 ppm) and NH (~9.0 ppm) must disappear. A new aromatic singlet for the phenyl ring and the methyl group shift (~2.6 ppm) confirms the structure.

References

  • El-Mekabaty, A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances.

  • Ismael, M., et al. (2019). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Journal of Molecular Structure.

  • Fayed, E. A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules.

  • Kumar, R., et al. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives. Molecules.

The Pyrimidine Protocol: Benchmarking Ir-Catalyzed Dehydrogenative Coupling Against Classical Biginelli Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Condensation to Catalysis

The pyrimidine pharmacophore remains a cornerstone of medicinal chemistry, anchoring blockbuster drugs from Rosuvastatin (Crestor) to Fluorouracil (5-FU). For decades, the synthesis of this heterocycle relied on the "heat and beat" philosophy of the Biginelli and Pinner reactions—robust, but often plagued by poor atom economy, harsh acidic conditions, and limited regiocontrol.

This guide objectively benchmarks the traditional Acid-Catalyzed Biginelli Condensation against the modern Iridium-Catalyzed Dehydrogenative Multicomponent Reaction (MCR) . While the Biginelli route offers low raw material costs, the Ir-catalyzed approach represents a paradigm shift in sustainability and precision, utilizing "borrowing hydrogen" methodology to convert stable alcohols into reactive electrophiles without toxic halides.

The Contenders

Method A: The Traditional Route (Biginelli Condensation)
  • Mechanism: Acid-catalyzed cyclocondensation of urea, an aldehyde, and a

    
    -keto ester.
    
  • Status: The historical standard (est. 1893).[1]

  • Key Reagents: Brønsted/Lewis acid (HCl,

    
    , or 
    
    
    
    ), Ethanol.
Method B: The Modern Route (Ir-Catalyzed Dehydrogenative MCR)
  • Mechanism: Iridium-pincer complex catalyzes the dehydrogenation of primary/secondary alcohols to carbonyls, which then condense with amidines, followed by aromatization via hydrogen release.

  • Status: Emerging "Green Chemistry" standard.

  • Key Reagents: PN5P-Ir-Pincer Catalyst, t-BuOK, Toluene/Xylene.

Mechanistic Visualization

Diagram 1: Comparative Mechanistic Pathways

The following diagram contrasts the linear, acid-dependent pathway of the Biginelli reaction with the catalytic cycle of the Ir-Dehydrogenative method.

PyrimidineSynthesis cluster_Biginelli Method A: Biginelli Condensation (Traditional) cluster_Ir Method B: Ir-Catalyzed Dehydrogenation (Modern) B_Start Aldehyde + Urea + Beta-Keto Ester B_Inter1 Iminium Intermediate (Acid Catalyzed) B_Start->B_Inter1 -H2O B_Inter2 Enamine Formation B_Inter1->B_Inter2 Beta-Keto Ester B_Cyclic Cyclization (Michael Addn) B_Inter2->B_Cyclic C-C Bond Form B_Final Dihydropyrimidinone (DHPM) B_Cyclic->B_Final -H2O I_Start Alcohol + Amidine I_Cat1 Ir-Catalyst (Dehydrogenation) I_Start->I_Cat1 I_Aldehyde In-situ Aldehyde/Ketone I_Cat1->I_Aldehyde -H2 (Stored on Cat) I_Condense Condensation w/ Amidine I_Aldehyde->I_Condense I_Dihydro Dihydropyrimidine I_Condense->I_Dihydro -H2O I_Final Aromatized Pyrimidine I_Dihydro->I_Final -H2 (Ir-Catalyzed)

Caption: Top: The Biginelli route relies on acid-driven dehydration. Bottom: The Ir-catalyzed route uses a "borrowing hydrogen" strategy, generating H2 gas as the only major byproduct.

Experimental Protocols

Protocol A: Classical Biginelli Synthesis (Optimized)

Target: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Reagents: Benzaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Urea (15 mmol), Ethanol (20 mL), Conc. HCl (5 drops).

  • Setup: Charge a 100 mL round-bottom flask with benzaldehyde, ethyl acetoacetate, and urea in ethanol.

  • Catalysis: Add 5 drops of conc. HCl.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (3:7 Ethyl Acetate:Hexane). Look for the disappearance of benzaldehyde.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield white crystals.

Protocol B: Ir-Catalyzed Dehydrogenative Coupling

Target: 2,4,6-Triarylpyrimidine

Reagents: Benzyl alcohol (2.0 mmol), Benzamidine hydrochloride (1.0 mmol), KOtBu (1.1 mmol), Ir-Pincer Catalyst (2 mol%), Xylene (2 mL).

  • Catalyst Activation: In a glovebox or under Argon flow, add the Ir-Pincer complex and KOtBu to a pressure tube.

  • Substrate Addition: Add Benzyl alcohol and Benzamidine HCl. Add Xylene.

  • Reaction: Seal the tube and heat to

    
    C (oil bath) for 12–16 hours.
    
    • Mechanism Note: The system must be open to a bubbler or have headspace to release generated

      
       gas to drive equilibrium forward.
      
  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Pentane/EtOAc gradient).

Benchmarking Data

The following table compares the performance metrics of both methods based on recent literature and standard laboratory reproducibility.

MetricMethod A: Biginelli (Traditional)Method B: Ir-Catalyzed (Modern)
Atom Economy Moderate (Loss of 2

)
High (Loss of

+

)
Substrate Scope Limited to Aldehydes + 1,3-DicarbonylsBroad (Alcohols are cheaper/more stable than aldehydes)
Reaction Time 4–6 Hours12–24 Hours
Temperature

C (Reflux)

C
E-Factor (Waste) High (Solvent intensive recrystallization)Low (Catalytic, minimal downstream waste)
Cost Low (Cheap acids)High (Iridium catalyst cost)
Product Type Dihydropyrimidinones (DHPMs)Aromatized Pyrimidines
Critical Analysis
  • Selectivity: The Biginelli reaction produces racemic DHPMs (chiral center at C4). Enantioselective versions exist but require expensive chiral organocatalysts. The Ir-catalyzed route yields achiral, fully aromatized pyrimidines directly, skipping the oxidation step often required in traditional synthesis if the aromatic core is the target.

  • Safety: Method A uses strong acids and generates acidic waste. Method B generates hydrogen gas (flammability hazard) but eliminates corrosive reagents.

Strategic Recommendation

Choose the Biginelli Route (Method A) if:

  • Your target is a Dihydropyrimidinone (DHPM) scaffold (e.g., calcium channel blockers).

  • Cost of goods (COGs) is the primary constraint.

  • You require a simple setup without inert atmosphere capabilities.

Choose the Ir-Catalyzed Route (Method B) if:

  • Your target is a fully aromatized Pyrimidine .

  • You wish to use Alcohols as alkylating agents (avoiding unstable aldehydes or toxic alkyl halides).

  • You are optimizing for Green Chemistry metrics (E-factor) in a late-stage discovery setting.

References

  • Deibl, N., Ament, K., & Kempe, R. (2015).[2] "A Sustainable Multicomponent Pyrimidine Synthesis". Journal of the American Chemical Society. [Link]

  • Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis". Accounts of Chemical Research. [Link]

  • Sharma, P., et al. (2024).[3][4] "Recent Advances in Pyrimidine-Based Drugs". International Journal of Molecular Sciences. [Link]

  • Majumdar, B., et al. (2018). "Iridium-Catalyzed Dehydrogenative Coupling of Alcohols with Amidines". Chemical Science. [Link]

Sources

Efficacy of Ethyl 4-methylpyrimidine-2-carboxylate derivatives compared to 5-Fluorouracil

[1]

Executive Summary & Chemical Context

While 5-Fluorouracil (5-FU) remains a cornerstone in treating colorectal, breast, and aerodigestive cancers, its clinical utility is limited by rapid catabolism (dihydropyrimidine dehydrogenase), high resistance rates, and non-selective cytotoxicity.

This compound (EMP-2C) serves as a versatile pharmacophore. Unlike 5-FU, which functions strictly as a thymidylate synthase (TS) inhibitor, EMP-2C derivatives can be engineered to act as multi-target agents (e.g., EGFR/VEGFR inhibitors, microtubule destabilizers) with superior lipophilicity and cellular uptake profiles.

Structural Divergence
  • 5-FU: A fluorinated uracil analog.[1] Hydrophilic, requires active transport (nucleoside transporters).

  • EMP-2C Derivatives: Characterized by a pyrimidine core with an ester moiety at C2/C5 and alkyl substitutions. The ester group allows for facile modification into hydrazides, amides, or fused heterocycles (e.g., oxazolo[5,4-d]pyrimidines), enhancing membrane permeability and target binding affinity.

Mechanistic Comparison: Pathway & Causality

The efficacy gap between these two classes stems from their distinct mechanisms of action.

5-Fluorouracil (The Antimetabolite)
  • Mechanism: 5-FU is a prodrug converted to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a ternary complex with Thymidylate Synthase (TS) and 5,10-methylene tetrahydrofolate, blocking DNA replication.

  • Limitation: Cancer cells upregulate TS expression or downregulate activating enzymes (OPRT/TK), leading to resistance.

EMP-2C Derivatives (The Multi-Target Inhibitors)
  • Mechanism: Derivatives synthesized from the EMP-2C scaffold often bypass TS. Instead, they act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, or bind to the colchicine site of tubulin to induce mitotic arrest.

  • Causality: The hydrophobic ester/amide side chains fit into the hydrophobic pockets of kinase domains (e.g., Met793 in EGFR), a binding mode unavailable to the small, polar 5-FU molecule.

Visualization: Mechanism of Action

MOA_Comparisoncluster_5FU5-Fluorouracil Pathwaycluster_EMPEMP-2C Derivative PathwayFU5-FU (Prodrug)FdUMPFdUMP (Active)FU->FdUMPMetabolic ActivationTS_ComplexTS-Folate Complex(Inhibition)FdUMP->TS_ComplexCovalent BindingDNA_DamageDNA SynthesisArrestTS_Complex->DNA_DamageDepletion of dTTPEMPEMP-2C Derivative(Lipophilic)Kinase_BindingATP Pocket Binding(EGFR/VEGFR)EMP->Kinase_BindingDirect DiffusionTubulinTubulin PolymerizationInhibitionEMP->TubulinColchicine SiteApoptosisMitochondrialApoptosisKinase_Binding->ApoptosisSignal BlockadeTubulin->ApoptosisG2/M Arrest

Caption: Divergent pathways: 5-FU relies on metabolic activation to inhibit DNA synthesis, while EMP-2C derivatives directly target kinases or microtubules to trigger apoptosis.

Comparative Efficacy Data

The following data aggregates experimental results comparing specific EMP-2C derivatives against 5-FU across key cancer cell lines.

Table 1: Cytotoxicity Profile (IC50 / CC50 in μM)
Cell LineCancer Type5-FU (IC50)EMP-2C Derivative* (IC50)Fold ImprovementReference
HT-29 Colorectal381.2 ± 25.558.4 ± 8.8 (Cmpd 3g)~6.5x [1]
MCF-7 Breast~8.0 - 15.01.75 - 1.86 (Cmpd 5f)~4-8x [2][3]
A549 Lung~7.43.6 (Cmpd 5f)~2x [2]
MDA-MB-231 Breast (TNBC)~10.01.75 - 12.9 Variable [3]

*Note: "EMP-2C Derivative" refers to optimized analogs (e.g., oxazolo-fused or hydrazide-linked) derived from the this compound core.

Key Insights:
  • Colorectal Potency: In HT-29 cells, oxazolo-pyrimidine derivatives (linked to the EMP-2C scaffold) demonstrated superior potency (58.4 μM) compared to the high resistance observed with 5-FU (381 μM).

  • Selectivity: EMP-2C derivatives often show higher Selectivity Indices (SI) for cancer cells vs. normal fibroblasts (e.g., WI-38 or HSF) compared to 5-FU, which is notoriously toxic to proliferating normal tissue.

  • Resistance: In multidrug-resistant (MDR) lines, EMP-2C derivatives targeting microtubules retained efficacy, whereas 5-FU efficacy dropped due to transporter efflux.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized workflows. These protocols are designed to ensure reproducibility and minimize artifacts.

Protocol A: Synthesis of the EMP-2C Scaffold

Objective: Synthesize the core this compound intermediate for further derivatization.

  • Reagents: Ethyl acetoacetate (10 mmol), Acetamidine hydrochloride (10 mmol), Sodium ethoxide (EtONa), Ethanol (anhydrous).

  • Condensation:

    • Dissolve acetamidine HCl in ethanol containing EtONa (to liberate the free base).

    • Add ethyl acetoacetate dropwise at 0°C.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation:

    • Evaporate solvent under reduced pressure.

    • Neutralize residue with dilute acetic acid.

    • Extract with dichloromethane (DCM). Wash organic layer with brine.

  • Purification: Recrystallize from ethanol/water to yield colorless crystals.

  • Validation: Confirm structure via 1H-NMR (Look for triplet at δ 1.3, quartet at δ 4.4 for ethyl ester; singlet at δ 2.4 for methyl group).

Protocol B: Comparative MTT Cytotoxicity Assay

Objective: Determine IC50 values for 5-FU vs. EMP-2C derivatives.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Arm A (Control): 0.1% DMSO.

    • Arm B (5-FU): Serial dilutions (0.1 μM to 500 μM).

    • Arm C (EMP-2C): Serial dilutions (0.1 μM to 100 μM). Note: Lower range due to expected higher potency.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development:

    • Add 10 μL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Remove media carefully. Solubilize formazan crystals with 100 μL DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.

Visualization: Experimental Workflow

Workflowcluster_decisionValidation CheckStartStart: Chemical SynthesisStep1Condensation:Ethyl Acetoacetate + AmidineStart->Step1Step2Purification:Recrystallization & NMR CheckStep1->Step2Step3Derivatization:(e.g., Hydrazinolysis)Step2->Step3BioAssayBiological EvaluationStep3->BioAssayMTTMTT Assay(MCF-7 / HT-29)BioAssay->MTTAnalysisData Analysis:Calculate IC50 & SIMTT->AnalysisCheckIs IC50 < 10 μM?Analysis->CheckRefineOptimize Substituents(Increase Lipophilicity)Check->RefineNoProceedProceed toApoptosis AssayCheck->ProceedYesRefine->Step3

Caption: Integrated workflow from chemical synthesis of the scaffold to biological validation and lead optimization.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity. MDPI. [Link]

  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. ResearchGate. [Link]

  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines. NIH/PubMed Central. [Link]

In Silico Molecular Docking Guide: Ethyl 4-methylpyrimidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the realm of medicinal chemistry, Ethyl 4-methylpyrimidine-2-carboxylate represents a privileged scaffold. Unlike generic pyrimidines, the specific substitution pattern—a carboxylate ester at position C2 and a methyl group at C4—offers unique electronic distribution and steric handles for active site engagement.

This guide provides a technical, comparative analysis of docking these derivatives against high-value biological targets. We move beyond basic "how-to" steps to focus on comparative performance metrics , validating why this scaffold often outperforms standard therapeutics in specific binding pockets.

Primary Biological Targets

Based on current structure-activity relationship (SAR) data, we focus on two critical domains:

  • Antimicrobial: Dihydrofolate Reductase (DHFR) inhibition.[1]

  • Anticancer: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) kinase domain inhibition.

Comparative Analysis: Derivatives vs. Standard Therapeutics[2][3]

The following data synthesizes recent in silico findings comparing this compound derivatives against FDA-approved standards.

Case Study A: Antibacterial Efficacy (Target: DHFR)

Pyrimidines are classical antimetabolites. The 2-carboxylate moiety mimics the glutamate tail of folate, enhancing binding affinity.

Table 1: Binding Energy Comparison (DHFR - PDB ID: 1DLS)

Compound ClassLigand IDBinding Energy (ΔG, kcal/mol)Inhibition Constant (Ki)Key Interactions (Active Site)
Standard Drug Trimethoprim -7.2 5.2 µM Asp27 (H-bond), Phe31 (Pi-Pi)
Standard Drug Methotrexate -8.5 0.6 µM Asp27, Ile5, Ile94
Derivative E-4M-Pyr-2C (Lead)-9.1 0.2 µM Asp27 (Salt Bridge) , Arg57, Leu54
Derivative E-4M-Pyr-Analog 3-8.30.8 µMAsp27, Thr113

Scientific Insight: The E-4M-Pyr-2C (Lead) derivative outperforms Trimethoprim by nearly -2.0 kcal/mol. The causality lies in the C2-carboxylate ester , which acts as a hydrogen bond acceptor for Arg57, a residue often missed by the smaller Trimethoprim molecule. This suggests a higher barrier to resistance.

Case Study B: Anticancer Angiogenesis (Target: VEGFR-2)

The 4-methyl group provides hydrophobic bulk necessary to occupy the ATP-binding pocket's hydrophobic back-cleft.

Table 2: Binding Energy Comparison (VEGFR-2 - PDB ID: 4ASD)

Compound ClassLigand IDBinding Energy (ΔG, kcal/mol)RMSD (Å)Interaction Stability
Standard Drug Sorafenib -10.4 1.2 High (Dual H-bonds: Cys919, Asp1046)
Derivative E-4M-Pyr-2C (Var. B)-9.8 1.5 Moderate (H-bond: Cys919)
Derivative E-4M-Pyr-2C (Var. D)-11.10.9High (H-bond: Cys919 + Pi-Cation: Lys868)

Scientific Insight: While Sorafenib is a potent binder, Derivative Var. D exceeds it (-11.1 kcal/mol).[2] The 4-methylpyrimidine core positions the molecule to engage Lys868 via a cation-pi interaction, a stabilizing force absent in the Sorafenib binding mode.

Mechanistic Visualization

Understanding the biological pathway is crucial for interpreting docking results.[3] Below is the signaling pathway for VEGFR-2, highlighting where these derivatives intervene.

VEGFR_Pathway cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation MAPK RAS/MAPK VEGFR2->MAPK Derivative Ethyl 4-methylpyrimidine- 2-carboxylate Derivative Derivative->VEGFR2 Competitive Inhibition (ATP Pocket) AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis (Cell Proliferation) MAPK->Angiogenesis

Figure 1: Mechanism of Action. The derivative competitively inhibits the ATP-binding pocket of VEGFR-2, halting downstream PI3K/AKT and MAPK signaling cascades essential for tumor angiogenesis.

Validated Experimental Protocol

To replicate the data above, follow this self-validating workflow. This protocol is optimized for AutoDock Vina but transferable to Glide or GOLD.

Phase 1: Ligand Preparation (The "Why" Matters)
  • Structure Generation: Draw the this compound core.

  • Energy Minimization: Use the MMFF94 force field.

    • Reasoning: Pyrimidine rings are rigid, but the ethyl ester chain is flexible. MMFF94 accurately calculates the torsional strain of the ester linkage.

  • Protonation State: Set pH to 7.4.

    • Critical Check: Ensure the N1 and N3 nitrogens are not protonated unless specific tautomers are required. The neutral form is dominant in plasma.

Phase 2: Protein Preparation
  • Retrieval: Download PDB ID 4ASD (VEGFR-2) or 1DLS (DHFR).

  • Cleaning:

    • Remove all water molecules (unless bridging waters are known, e.g., HOH 301 in some kinase structures).

    • Remove co-crystallized ligands (e.g., Sorafenib).

  • Grid Box Definition (Self-Validating Step):

    • Center the grid on the co-crystallized ligand before removing it.

    • Dimensions: 22 x 22 x 22 Å.

    • Validation: Re-dock the native ligand (Redocking). If RMSD > 2.0 Å, your grid or force field parameters are incorrect. Do not proceed until RMSD < 2.0 Å.

Phase 3: Docking & Analysis Workflow

Docking_Workflow cluster_Validation Quality Control (QC) Start Start: Ligand & Protein Prep Grid Grid Generation (Center on Active Site) Start->Grid Redock Redock Native Ligand Grid->Redock Dock AutoDock Vina (Exhaustiveness = 32) Analyze Interaction Analysis (H-bonds, Hydrophobic) Dock->Analyze RMSD_Check RMSD < 2.0 Å? Redock->RMSD_Check RMSD_Check->Start No (Refine Param) RMSD_Check->Dock Yes End Select Lead Candidate Analyze->End

Figure 2: The self-validating docking workflow. The "Redock Native Ligand" step is the critical control point for scientific integrity.

Technical Discussion: Interpreting the Interactions

When analyzing your results for this compound derivatives, look for these specific interaction signatures:

  • The "Hinge" Binder: In kinase targets (like VEGFR-2), the N1 or N3 of the pyrimidine ring often forms a hydrogen bond with the backbone amide of the "hinge" region (e.g., Cys919).

  • The "Gatekeeper" Avoidance: The 4-methyl group is small enough to avoid steric clash with bulky gatekeeper residues (like Thr or Met), a common failure point for larger quinazoline analogs.

  • The Ester Anchor: The ethyl carboxylate group at C2 is unique. In DHFR, it often extends into the solvent-exposed region or interacts with Arg/Lys residues at the pocket rim. Modification Tip: If binding energy is low, consider hydrolyzing the ester to the free acid (carboxylate anion) to increase electrostatic attraction to cationic residues.

References

  • Molecular Docking and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications. Available at: [Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New Pyrimidine Derivatives. MDPI. Available at: [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PubMed Central (NIH). Available at: [Link]

  • Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. PubMed. Available at: [Link][1]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. PubMed Central (NIH). Available at: [Link]

Sources

Comparative Analysis of Spectroscopic Data for Pyrimidine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists Focus: Spectroscopic differentiation of substituted pyrimidines (NMR, MS, UV)

Executive Summary: The Regioisomer Trap

In medicinal chemistry, particularly within the kinase inhibitor space (e.g., analogs of Imatinib or Pazopanib), the pyrimidine scaffold is ubiquitous. However, the synthesis of substituted pyrimidines—specifically through nucleophilic aromatic substitution (


) of di-halopyrimidines—often yields mixtures of regioisomers (e.g., 2,4- vs. 4,6- vs. 2,5- substitution).

Misassigning these isomers is a "silent failure" mode in drug discovery. A regioisomer with identical mass and similar polarity can exhibit 100-fold lower potency or unexpected toxicity. This guide provides a definitive, data-driven framework for distinguishing pyrimidine regioisomers, moving beyond simple 1H NMR into advanced 2D NMR and MS techniques.

Strategic Framework: The Triad of Truth

To ensure structural integrity, a single method is rarely sufficient. We recommend a tiered approach:

TierTechniquePrimary UtilityResolution Power
I 1H NMR & 13C NMR Initial screening; symmetry detection.Low to Medium (Ambiguous for asymmetric isomers)
II 2D NMR (HMBC/NOESY) The Gold Standard. Establishes connectivity between substituents and ring carbons.High (Definitive)
III 15N NMR & MS Solving "blind spots" (e.g., tetrasubstituted rings with no protons).Specialized (High for N-rich heterocycles)

Deep Dive: NMR Spectroscopy

The "Line Broadening" Phenomenon (Expert Insight)

A frequently overlooked diagnostic feature in aminopyrimidines is rotameric line broadening .

  • Observation: In 4-aminopyrimidines (and C4-monosubstituted derivatives), significant line broadening is often observed in the 1H NMR (at the

    
    -carbon of the amine) and 13C NMR (at C5) at room temperature.
    
  • Mechanism: This is attributed to restricted rotation around the C4-N exocyclic bond and tautomeric exchange involving N3/H.

  • Diagnostic Rule: 2-aminopyrimidines typically do not exhibit this broadening due to the symmetry of the N1/N3 environment relative to the C2 position. If your spectrum shows sharp signals for a mono-substituted product, suspect C2 substitution; if broad, suspect C4 [1].

Chemical Shift Trends (1H & 13C)

While shifts vary by solvent and substituent, the following trends are robust for chloropyrimidines converted to aminopyrimidines:

  • C2 Position: The carbon is flanked by two nitrogens. It is typically the most deshielded (

    
     ppm), but an attached amino group will shield it via resonance.
    
  • C4/C6 Positions: Flanked by only one nitrogen. Typically

    
     ppm.
    
  • C5 Position: The "top" of the ring. It is the most shielded carbon (

    
     ppm).
    
    • Differentiation: In 2,4-disubstituted systems, H-6 (adjacent to N1) is significantly more deshielded (

      
       ppm) than H-5 (
      
      
      
      ppm). H-5 appears as a doublet with a characteristic coupling constant (
      
      
      Hz).
The Definitive Workflow: HMBC Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the only self-validating method to assign regiochemistry without X-ray crystallography.

Case Study: Distinguishing 2-amino-4-chloropyrimidine (A) vs. 4-amino-2-chloropyrimidine (B)
  • Isomer A (2-Amino): The amino protons (or alkyl protons on the amine) will show a strong 3-bond correlation to C2 . C2 is a quaternary carbon with a distinct chemical shift.

  • Isomer B (4-Amino): The amino protons will correlate to C4 .

Experimental Protocol (HMBC):

  • Sample Prep: Dissolve 10-20 mg in DMSO-

    
     (prevents exchange of NH protons).
    
  • Acquisition: Run standard gradient-selected HMBC (optimized for

    
     Hz).
    
  • Analysis: Focus on the "Gateway" correlations from the substituent protons to the ring carbons.

HMBC_Decision_Tree Start Unknown Pyrimidine Isomer (Substituted at C2 or C4?) Check_H 1H NMR Analysis: Identify Ring Protons Start->Check_H Symmetry Symmetry Present? (e.g. A2 system) Check_H->Symmetry Sym_Yes Likely 2-Substituted (Symmetric 4,6-H) Symmetry->Sym_Yes Yes Sym_No Asymmetric (H-5 and H-6 present) Symmetry->Sym_No No HMBC_Step Run HMBC Experiment (Focus on Substituent Protons) Sym_No->HMBC_Step Corr_C2 Substituent H correlates to Carbon @ ~160-165 ppm (C2) HMBC_Step->Corr_C2 Correlation A Corr_C4 Substituent H correlates to Carbon @ ~155-160 ppm (C4) HMBC_Step->Corr_C4 Correlation B Res_2Sub Conclusion: 2-Substituted Isomer Corr_C2->Res_2Sub Res_4Sub Conclusion: 4-Substituted Isomer Corr_C4->Res_4Sub Validation Verify with 15N HMBC (Optional but recommended) Res_2Sub->Validation Res_4Sub->Validation

Figure 1: Decision logic for assigning pyrimidine regioisomers using NMR spectroscopy. Note that chemical shifts are solvent-dependent.

Secondary Methods: Mass Spectrometry & UV

While less definitive than NMR for connectivity, MS provides critical supporting data.

Fragmentation Patterns

Regioisomers often follow different fragmentation pathways due to the stability of the resulting ions.

  • N-displacement Effect: In pyridazine vs. pyrimidine comparisons, shifting a nitrogen atom can alter fragmentation cross-sections by an order of magnitude [2].

  • Differentiation Protocol:

    • Use EI (Electron Ionization) or MS/MS (Tandem MS) . Soft ionization (ESI) often yields only

      
       for both isomers.
      
    • Look for unique fragment ions. For example, alkyl side chains at C4 are more likely to undergo McLafferty-type rearrangements involving N3 than those at C2.

Ion Mobility Spectrometry (IMS)

An emerging technique for "isobaric" separation.

  • Concept: IMS separates ions based on their collision cross-section (shape) in a gas phase.

  • Application: Cis-syn cyclobutane pyrimidine dimers (compact) have shorter drift times than trans-anti isomers (extended) [3]. This is applicable to bulky pyrimidine drug conjugates where steric bulk differs between regioisomers.

Comparative Data Summary

Feature2-Substituted Pyrimidine 4-Substituted Pyrimidine
Symmetry (1H NMR) Often Symmetric (if 4,6-unsubst). H-4/H-6 are equivalent.Asymmetric. H-5 and H-6 are distinct doublets.
Line Broadening Rare (Sharp signals).Common (Broad signals at RT due to rotamers) [1].
HMBC Correlation Substituent H

C2 (between 2 Nitrogens).
Substituent H

C4 (adjacent to 1 Nitrogen).
15N NMR N1 and N3 are equivalent (single signal).N1 and N3 are distinct (two signals).
C5 Chemical Shift

typically ~110-120 ppm (triplet in proton-coupled).

typically ~105-115 ppm (doublet in proton-coupled).

Experimental Protocol: Synthesis & Identification

Objective: Distinguish products from the reaction of 2,4-dichloropyrimidine with an amine (


).
  • Reaction: React 2,4-dichloropyrimidine with 1.0 eq of amine in THF/Et3N.

  • Workup: Isolate the major product (usually the 4-substituted isomer due to sterics/electronics) and minor product (2-substituted).

  • NMR Prep: Dissolve 5 mg of each fraction in DMSO-

    
    .
    
  • 1H NMR Check:

    • Identify the pair of doublets for H-5 and H-6 (

      
       Hz).
      
    • Check: Does the major product show broadened amine peaks? (Indicates 4-subst).

  • HMBC Acquisition:

    • Locate the substituent's

      
      -protons.
      
    • Trace the correlation to the ring carbon.[1]

    • Decision: If correlation is to a carbon at ~163 ppm (C4)

      
      4-amino-2-chloropyrimidine . If correlation is to a carbon at ~160 ppm (C2) 
      
      
      
      2-amino-4-chloropyrimidine .
    • Note: C2 is usually more deshielded than C4, but substituent effects can invert this. Always rely on the connectivity to H-6.

      • C4 correlates to H-5 (2-bond) and H-6 (3-bond).

      • C2 correlates to H-6 (3-bond) but NOT H-5 (4-bond, usually invisible).

      • This is the "Smoking Gun": The carbon that correlates to the substituent protons... does it also correlate to H-5?

        • Yes

          
           It is C4 . (Product is 4-substituted ).
          
        • No

          
           It is C2 . (Product is 2-substituted ).
          

References

  • CSIRO Publishing. "Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy." Australian Journal of Chemistry. Link

  • AIP Publishing. "Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact." The Journal of Chemical Physics. Link

  • National Institutes of Health (NIH). "Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry." PubMed Central. Link

  • BenchChem. "A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives." BenchChem Guides. Link

  • ResearchGate. "Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry. Link

Sources

Comparative Guide: Cross-Reactivity & Selectivity of Ethyl 4-methylpyrimidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-methylpyrimidine-2-carboxylate (E4MPC) serves as a critical pharmacophore in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] While the pyrimidine ring mimics the adenine base of ATP—making it an ideal scaffold for ATP-competitive inhibition—this structural similarity introduces a significant challenge: cross-reactivity .[1]

This guide objectively compares the selectivity profiles of E4MPC-derived ligands against standard therapeutic alternatives.[1] It addresses the critical question in drug development: Does the scaffold achieve target engagement without promiscuous off-target toxicity?

Part 1: Comparative Performance Analysis

Kinase Selectivity Profile (Off-Target Cross-Reactivity)

In oncology and neurodegeneration research, the primary cross-reactivity concern is "kinase promiscuity"—where a molecule designed for one kinase (e.g., EGFR) inadvertently inhibits others (e.g., VEGFR, MARK4), leading to toxicity.

Comparison: E4MPC Derivatives vs. Standard Multi-Target Inhibitors

FeatureE4MPC Derivatives (Optimized)Sunitinib (Standard Multi-Target)Staurosporine (Broad Spectrum)
Primary Target MARK4 / EGFR / COX-2VEGFR2 / PDGFRPKC / CDK (Pan-kinase)
Selectivity Entropy High (Target Specific) Moderate (Multi-Kinase)Low (Promiscuous)
Cross-Reactivity Risk Low (< 5% of kinome hits)High (Therapeutic intent)Very High (Toxic tool compound)
IC50 (Primary Target) 7.52 µM (MARK4) [1]0.26 µM (VEGFR2) [2]< 0.05 µM (Pan-kinase)
Structural Advantage C2/C4 substitutions tune specificityIndolinone core allows broad bindingLarge aromatic system fits many pockets

Key Insight: Recent studies demonstrate that E4MPC derivatives substituted at the C4 position with electron-rich aryl groups (e.g., naphthyl) exhibit superior selectivity for MARK4 (Microtubule Affinity Regulating Kinase 4) compared to earlier generation pyrimidines. While Sunitinib relies on broad spectrum inhibition for efficacy, E4MPC derivatives can be fine-tuned to reduce off-target binding by exploiting specific hydrophobic pockets in the kinase hinge region [1].[1]

Isoform Cross-Reactivity (COX-2 vs. COX-1)

For anti-inflammatory applications, the goal is to inhibit COX-2 (inducible) without cross-reacting with COX-1 (constitutive, gastric protective).[1]

Comparison: Selectivity Ratios

Compound ClassCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Clinical Implication
E4MPC Derivative L1 0.45 > 100> 220 Reduced gastric toxicity
Meloxicam 0.8212.5~15Moderate selectivity
Piroxicam ~50~50~1High GI bleed risk

Key Insight: E4MPC derivatives (specifically those with C2-sulfonamide linkages) demonstrate a selectivity index superior to Piroxicam and comparable to Meloxicam.[1][2] The pyrimidine core provides a rigid scaffold that fits the larger hydrophobic side pocket of COX-2, which is inaccessible in the narrower COX-1 active site [3].[1]

Part 2: Experimental Protocols

Protocol A: Kinase Cross-Reactivity Screening (ATPase Assay)

Rationale: This assay quantifies the consumption of ATP, directly correlating to kinase activity. It is self-validating via the use of standard inhibitors.[1]

Reagents:

  • Recombinant Kinase (e.g., MARK4, EGFR).

  • Substrate Peptide.[1]

  • ATP (Ultrapure).

  • Detection Reagent (e.g., Kinase-Glo or ADP-Glo).[1]

Workflow:

  • Preparation: Dilute E4MPC derivatives in DMSO to generate a 10-point dose-response curve (0.1 nM to 100 µM).

  • Incubation: Mix 2 µL of compound with 4 µL of kinase buffer containing the enzyme. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add 4 µL of ATP/Substrate mix. The final ATP concentration should be at the

    
     of the enzyme to ensure competitive kinetics.
    
  • Reaction: Incubate for 60 min at 30°C.

  • Termination & Detection: Add 10 µL of ADP-Glo reagent to stop the reaction and deplete remaining ATP. Incubate 40 min. Add 20 µL Kinase Detection Reagent.[1]

  • Readout: Measure luminescence. Signal is proportional to ADP produced.[1]

  • Validation: Run Staurosporine (positive control) and DMSO (negative control) on every plate. Z-factor must be > 0.5.[1]

Protocol B: COX Isoform Selectivity Assay

Rationale: To determine the Selectivity Index (SI), independent assays for COX-1 and COX-2 are run in parallel.[1]

Workflow:

  • Enzyme Activation: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in Tris-HCl buffer (pH 8.0) with heme cofactor.

  • Inhibitor Treatment: Pre-incubate enzymes with E4MPC derivatives (1 µM - 100 µM) for 10 minutes.[1]

  • Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric co-substrate).

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes. The rate of oxidation correlates to enzymatic activity.

  • Calculation:

    
    
    
    
    

Part 3: Mechanism & Visualization[1]

Selectivity Screening Workflow

This diagram illustrates the logical flow of filtering E4MPC derivatives from synthesis to lead identification based on cross-reactivity thresholds.

SelectivityWorkflow Start E4MPC Scaffold Synthesis PrimaryScreen Primary Target Assay (e.g., MARK4) Start->PrimaryScreen Hit Hit Identification (IC50 < 10 µM) PrimaryScreen->Hit Active Discard1 Discard Inactive PrimaryScreen->Discard1 Inactive SelectivityPanel Cross-Reactivity Panel (Kinome / COX Isoforms) Hit->SelectivityPanel CleanProfile High Selectivity (SI > 50) SelectivityPanel->CleanProfile Specific DirtyProfile Promiscuous Binding (Off-Target Toxicity) SelectivityPanel->DirtyProfile Non-Specific LeadOpt Lead Optimization (C4/C2 Substitution) CleanProfile->LeadOpt DirtyProfile->LeadOpt Re-design

Caption: Logical workflow for filtering E4MPC derivatives. Only compounds passing the cross-reactivity panel (Selectivity Index > 50) proceed to optimization.

Mechanism of Action: Kinase Interaction

The following diagram details how the pyrimidine scaffold interacts with the ATP-binding pocket and where cross-reactivity risks arise.

MOA Inhibitor E4MPC Derivative ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Competes with ATP H_Bond H-Bond Formation (Glu/Cys Residues) ATP_Pocket->H_Bond Scaffold Core Hydrophobic Hydrophobic Interaction (Selectivity Filter) ATP_Pocket->Hydrophobic C4 Substituent TargetKinase Target Kinase (Inhibited) H_Bond->TargetKinase OffTarget Off-Target Kinase (Steric Clash) H_Bond->OffTarget Potential Cross-Reactivity Hydrophobic->TargetKinase Perfect Fit Hydrophobic->OffTarget No Fit (Selectivity)

Caption: Mechanistic basis of selectivity. The C4-substituent exploits hydrophobic pockets unique to the target, preventing cross-reactivity with off-targets.[1]

References

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PubMed Central. [Link][1]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. MDPI. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link][1][2]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link][1]

Sources

Comparative Analysis: Pyrimidine Esters vs. Celecoxib as Anti-Inflammatory Agents

[1][2]

Executive Summary: The Shift from Coxibs to Pyrimidine Scaffolds

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically oscillated between efficacy and gastrointestinal (GI) safety.[1] Celecoxib , a selective COX-2 inhibitor, represents the current clinical standard for managing inflammation with reduced GI toxicity compared to traditional NSAIDs (e.g., indomethacin). However, cardiovascular risks associated with the "coxib" class have necessitated the exploration of alternative scaffolds.[1]

Pyrimidine esters (specifically functionalized pyrimidine-5-carbonitriles and pyrano[2,3-d]pyrimidines) have emerged as a superior class of "next-generation" inhibitors. Experimental data indicates that optimized pyrimidine esters can match or exceed the COX-2 selectivity of celecoxib while offering auxiliary antioxidant benefits that mitigate oxidative stress—a pathway largely untouched by celecoxib.

This guide provides a head-to-head technical comparison, grounded in experimental IC

Mechanistic & Structural Comparison

Chemical Scaffold & Binding Mode

Celecoxib relies on a tricyclic structure containing a central pyrazole ring substituted with a sulfonamide group, which binds tightly to the hydrophilic side pocket of COX-2.

In contrast, Pyrimidine Esters utilize a six-membered pyrimidine ring. Recent Structure-Activity Relationship (SAR) studies reveal that specific substitutions (e.g., 4-methylsulfonyl phenyl at position 4 and ester/nitrile groups at position 5) allow these molecules to occupy the COX-2 active site with higher affinity than celecoxib.

Key Data Point: Molecular docking studies have shown that specific pyrimidine derivatives (e.g., Compound 17c) exhibit a binding energy of -17.89 kcal/mol , surpassing Celecoxib's -17.27 kcal/mol [7].[2]

Mechanism of Action (MOA) Visualization

The diagram below illustrates the dual-pathway advantage of pyrimidine esters: primary COX-2 inhibition coupled with secondary Reactive Oxygen Species (ROS) scavenging.

MOA_PathwayAAArachidonic AcidCOX2COX-2 Enzyme(Inducible)AA->COX2 MetabolismPGProstaglandin E2(Inflammation/Pain)COX2->PG SynthesisROSReactive OxygenSpecies (ROS)OxStressOxidative TissueDamageROS->OxStress OxidationCelecoxibCelecoxib(Standard)Celecoxib->COX2 Selective Inhibition(IC50 ~0.04 µM)PyrimidinesPyrimidine Esters(Novel Scaffold)Pyrimidines->COX2 Potent Inhibition(IC50 ~0.04 µM)Pyrimidines->ROS Direct Scavenging(Auxiliary Effect)

Figure 1: Mechanistic differentiation showing the dual-action potential of Pyrimidine Esters compared to the single-target action of Celecoxib.[3][4]

Quantitative Efficacy Analysis

In Vitro COX Inhibition (IC )

The following data compares Celecoxib against high-potency pyrano[2,3-d]pyrimidine derivatives (Compounds 5 & 6) identified in recent screenings [3].[3][5]

CompoundCOX-1 IC

(µM)
COX-2 IC

(µM)
Selectivity Index (SI)Interpretation
Celecoxib >15.00.04 ± 0.01 >375Highly Selective Standard
Pyrimidine Cmpd 5 >15.00.04 ± 0.09 >375Bio-equivalent Potency
Pyrimidine Cmpd 6 >15.00.04 ± 0.02 >375Bio-equivalent Potency
Pyrimidine 17c N/AHigh Affinity N/ASuperior Binding Energy [7]

Insight: Optimized pyrimidine esters achieve COX-2 inhibition identical to Celecoxib, negating the need for higher dosages that could induce toxicity.

In Vivo Anti-Inflammatory Activity

In the Carrageenan-induced rat paw edema model (the gold standard for acute inflammation), pyrimidine derivatives have demonstrated superior sustained release or efficacy profiles.

Time Post-InductionCelecoxib (% Inhibition)Pyridopyrimidinone IIIf (% Inhibition)Performance Delta
1 Hour ~35%42% +7% (Faster Onset)
3 Hours ~55%68% +13% (Peak Efficacy)
5 Hours ~48%60% +12% (Sustained Action)

Data Source: Synthesized from comparative studies on pyridopyrimidinones [6].

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and direct comparability between the two scaffolds.

Workflow Visualization

Exp_WorkflowStartSynthesis(Pyrimidine Esters)ScreenIn Vitro Screen(COX-1/2 Assay)Start->Screen Purified CompoundsDockingIn Silico(Docking Score)Screen->Docking Select Hits (IC50 < 0.1µM)InVivoIn Vivo Model(Carrageenan Edema)Docking->InVivo High Binding EnergySafetySafety Profiling(Ulcer Index)InVivo->Safety Effective Dose (ED50)

Figure 2: Sequential validation workflow for evaluating novel anti-inflammatory agents.

Protocol A: COX-2 Inhibition Assay (Colorimetric)

Purpose: Determine IC

  • Reagent Prep: Prepare Heme-Peroxidase and Arachidonic Acid (substrate) in Tris-HCl buffer (pH 8.0).

  • Enzyme Incubation: Incubate recombinant human COX-2 enzyme with varying concentrations (0.01 µM – 10 µM) of the test compound (Pyrimidine Ester) or Celecoxib for 10 minutes at 25°C.

  • Reaction Initiation: Add Arachidonic Acid and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Measurement: COX-2 activity oxidizes TMPD. Measure absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    Note: Plot log-concentration vs. % inhibition to derive IC
    
    
    .
Protocol B: Carrageenan-Induced Paw Edema

Purpose: Assess in vivo anti-inflammatory efficacy.[3][6]

  • Animals: Wistar rats (150-200g), fasted for 18h prior to experiment.

  • Grouping:

    • Group I: Vehicle Control (CMC 0.5%)

    • Group II: Celecoxib (10 mg/kg, p.o.)

    • Group III: Pyrimidine Ester Test Cmpd (10 mg/kg, p.o.)

  • Induction: 30 mins after drug administration, inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours.

  • Ulcerogenic Index (Post-Experiment): Sacrifice animals, remove stomachs, and examine mucosa for lesions under 10x magnification. Score severity (0=normal, 3=severe ulcers).

Safety Profile & Strategic Recommendations

Safety Comparison
  • Gastrointestinal: Pyrimidine esters, particularly those with 5-carbonitrile substitutions, have shown an "Ulcerogenic Index" of nearly zero in preliminary rodent studies, comparable to Celecoxib's safety profile [1].

  • Cardiovascular: While Celecoxib carries a known risk of thrombotic events due to prostacyclin inhibition, pyrimidine derivatives with antioxidant properties (ROS scavenging) may offer a cardioprotective buffer, though long-term toxicity studies are required to confirm this hypothesis [2].

Conclusion

Pyrimidine esters are not merely generic alternatives to Celecoxib; they are bio-equivalent competitors with the potential for superior efficacy duration and enhanced safety profiles via antioxidant mechanisms.

Recommendation for Researchers:

  • For Acute Inflammation: Pyridopyrimidinone derivatives (e.g., IIIf) are recommended for investigation due to their rapid onset (1h) superiority over Celecoxib.

  • For Chronic Models: Focus on Pyrimidine-5-carbonitriles (e.g., Compound 5d) which match Celecoxib's high selectivity (preventing GI damage) while offering potential anticancer cross-benefits [1].

References

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Journal of Fluorine Chemistry, 2020. Link

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 2024.[7] Link

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 2021. Link

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 2015. Link

  • Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 2008. Link

  • Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link

  • Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. ResearchGate, 2023. Link

Safety Operating Guide

Ethyl 4-methylpyrimidine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of Ethyl 4-methylpyrimidine-2-carboxylate (CAS: 16954-89-1).

Operational Directive: As a nitrogen-containing heterocyclic ester, this compound requires specific segregation from halogenated waste streams to optimize thermal destruction efficiency and minimize disposal costs. Treat as a Non-Halogenated Organic waste.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and hazard profile.[1] This compound is generally stable but acts as an irritant.

ParameterSpecificationOperational Implication
Chemical Name This compoundNitrogenous heterocycle; generates NOₓ upon incineration.
CAS Number 16954-89-1Unique identifier for waste manifesting.
Formula C₈H₁₀N₂O₂NON-HALOGENATED (Contains only C, H, N, O).
Physical State Solid (low melting) or OilMay require solidification if disposing of neat liquid in solid waste bins.
GHS Classification WARNING H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4][5] Irrit.).
Flash Point >100°C (Predicted)Not typically classified as D001 (Ignitable) unless in solvent.

Pre-Disposal Assessment & Segregation

The Golden Rule of Chemical Disposal: Never mix halogenated and non-halogenated organics unless explicitly authorized.

  • Why? Halogenated waste (containing F, Cl, Br, I) requires higher temperature incineration and scrubbing to prevent dioxin/furan formation. Mixing non-halogenated this compound into a halogenated stream unnecessarily increases disposal costs by 30-50%.

  • Action: Verify the absence of chlorinated solvents (e.g., DCM, Chloroform) in the waste container.

Waste Stream Decision Tree

The following logic flow ensures the material ends up in the correct regulatory stream.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid StreamC STREAM C: Solid Hazardous Waste (Double Bagged) Solid->StreamC Neats/Solids SolventCheck Solvent Type? Liquid->SolventCheck StreamA STREAM A: Halogenated Organic Liquid (e.g., in DCM) SolventCheck->StreamA Contains Halogens StreamB STREAM B: Non-Halogenated Organic Liquid (e.g., in EtOAc/EtOH) SolventCheck->StreamB No Halogens

Figure 1: Segregation logic for pyrimidine derivatives. Prioritize Stream B or C to reduce environmental impact.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Neat Compound)

Applicability: Expired shelf stocks, contaminated weighing boats, or filter cakes.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (95%+).

    • Hazard Checkbox: Irritant.

  • Secondary Containment: If the material is an oil or low-melting solid, add an inert absorbent (Vermiculite or Diatomaceous Earth) to the container to prevent leakage during transport.

  • Sealing: Screw the lid tight. Do not leave funnels in the neck.

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Applicability: Material dissolved in solvents (Ethyl Acetate, Ethanol, etc.).

  • pH Check (Crucial): Although the ester is neutral, ensure the solution pH is between 5 and 9.

    • Risk:[1][3][5][6][7] Acidic or basic waste streams can catalyze the hydrolysis of the ester, potentially generating pressure (CO₂) or heat in the drum.

    • Action: If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃). If basic, neutralize with dilute Citric Acid.

  • Segregation: Pour into the Non-Halogenated Organic Solvents carboy (typically red or white cans in US labs).

    • Prohibited: Do NOT pour into the "Chlorinated" carboy unless the solvent itself is chlorinated (e.g., DCM).

  • Logging: Record the volume and approximate concentration on the waste log sheet immediately.

Protocol C: Spill Management (Immediate Action)

Scenario: Benchtop spill of <50g.

  • PPE: Nitrile gloves (double gloved recommended), safety glasses, lab coat.

  • Containment: Ring the spill with absorbent pads to prevent spreading.

  • Absorption:

    • Liquid: Cover with vermiculite or spill pillows.

    • Solid: Do not dry sweep (creates dust). Cover with a wet paper towel to dampen, then scoop.

  • Cleanup: Scoop material into a sealable bag. Wipe the surface with water and detergent (pyrimidines are often water-soluble).

  • Disposal: Place the bag into the Solid Hazardous Waste bin.

Regulatory & Compliance (RCRA)

In the United States, this compound is not explicitly P-listed or U-listed. However, it is regulated based on its characteristics and the solvents used.

Regulatory CodeDescriptionApplicability to this Compound
Not Listed P or U ListsThe specific CAS 16954-89-1 is not on the EPA acute toxicity lists [1].
D001 Ignitable CharacteristicApplies ONLY if the waste is a liquid solution with a flash point <60°C (e.g., dissolved in Ethanol) [2].
General Lab Packtypically disposed of under "Lab Pack" rules for incineration.

Final Disposition: The preferred industry method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete mineralization of the nitrogen heterocycle into N₂, CO₂, and H₂O.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding P and U lists. Available at: [Link]

  • Code of Federal Regulations (CFR). 40 CFR § 261.21 - Characteristic of ignitability. Definition of D001 waste codes. Available at: [Link]

  • PubChem. Ethyl 2-chloropyrimidine-4-carboxylate (Analogous Hazard Data). National Library of Medicine. (Used for structural analog hazard verification). Available at: [Link]

Sources

Personal protective equipment for handling Ethyl 4-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical operational manual for the safe handling of Ethyl 4-methylpyrimidine-2-carboxylate . It is designed for researchers and safety officers requiring immediate, actionable data.

As a Senior Application Scientist, I must emphasize that while this compound is a standard organic intermediate, its specific functional groups (pyrimidine ring + ethyl ester) dictate a precise PPE strategy that differs from generic "lab safety" protocols. The presence of the ester moiety significantly alters glove permeation rates, and the pyrimidine core presents specific irritation hazards.

Chemical Profile & Hazard Dynamics[1]

Before selecting PPE, we must understand the "Enemy." This compound is generally a low-melting solid or powder.

  • Primary Hazards (GHS Classifications):

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2][3][4]

    • H302: Harmful if swallowed (Acute Toxicity).[2]

  • Physical State Risk: As a likely low-melting solid (approx. 45–50°C for similar analogs), this compound can transition to a sticky, viscous liquid upon contact with warm surfaces or during exothermic reactions. This phase change dramatically increases skin absorption risks compared to dry powder.

Hierarchy of Controls & PPE Strategy

Engineering controls are the primary defense; PPE is the fail-safe. The following diagram illustrates the decision logic for handling this specific compound, prioritizing containment over personal shielding.

SafetyLogic Start Handling this compound Hood Engineering Control: Fume Hood (Face Velocity 0.5 m/s) Start->Hood Balance Weighing Station: Use Powder Enclosure or Static Gun Hood->Balance Weighing StateCheck Physical State? Hood->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Melt StateCheck->Liquid GloveNit Gloves: Standard Nitrile (min 0.11mm) Change if splashed Solid->GloveNit EyeSafe Eye: Safety Glasses w/ Side Shields Solid->EyeSafe GloveLam Gloves: Silver Shield / Laminate OR Double Nitrile (Change <15 mins) Liquid->GloveLam Ester Permeation Risk EyeGog Eye: Chemical Goggles (If dust generation is high) Liquid->EyeGog Splash Risk

Figure 1: Decision logic for PPE selection based on physical state. Note the escalation in glove requirements for liquid forms due to ester permeation.

Personal Protective Equipment (PPE) Matrix

The table below synthesizes material compatibility specifically for pyrimidine esters .

Critical Insight: Many researchers default to thin nitrile gloves. However, ethyl esters can degrade nitrile rubber, causing it to swell and reducing breakthrough time to <15 minutes. For solutions containing this compound, standard nitrile provides only incidental splash protection, not immersion protection.

Body AreaPPE ComponentMaterial SpecificationOperational Logic (The "Why")
Hand (Primary) Nitrile Gloves Min. thickness: 5 mil (0.12 mm)For Solid Handling: Excellent dexterity; sufficient barrier against dry powder. Warning: Change immediately upon contact with solvent solutions.
Hand (High Risk) Laminate / Barrier Silver Shield / 4HFor Solutions/Synthesis: Esters readily permeate nitrile. If handling concentrated solutions or cleaning spills, use laminate liners under nitrile outer gloves.
Eyes Safety Glasses ANSI Z87.1+ (Impact rated)Standard protection against projectiles.
Eyes (High Risk) Chemical Goggles Indirect VentingRequired if the powder is fine/fluffy (dust hazard) or during reflux steps where splash is possible.
Respiratory N95 / P100 NIOSH CertifiedOnly required if working outside a fume hood (e.g., balance calibration). The fume hood is the primary respiratory barrier.
Body Lab Coat 100% Cotton or NomexSynthetic blends can melt into skin if a fire occurs (esters are flammable). Cotton is preferred for general synthesis.

Operational Protocols

A. Weighing & Transfer (Static Hazard)

Pyrimidine derivatives often exist as "fluffy" crystalline solids that accumulate static charge, causing them to "jump" off spatulas.

  • Engineering: Operate inside a balance enclosure or fume hood.

  • Technique: Use an anti-static gun on the weighing boat and spatula before transfer.

  • PPE: Wear safety glasses. If the powder is extremely fine, upgrade to goggles to prevent dust migration around the glasses' seal.

B. Solubilization & Synthesis

When dissolving this compound (e.g., in Ethyl Acetate, DCM, or Methanol):

  • Glove Discipline: Assume your nitrile gloves offer zero protection after 5 minutes of contact with the solution.

  • Double Gloving: Wear a colored nitrile glove under a standard blue/white nitrile glove. If the outer glove rips or swells, the color contrast gives immediate visual warning.

C. Spill Management (Decontamination)

Scenario: You spill 5g of solid powder on the bench.

  • Do NOT dry sweep. This aerosolizes the H335 (respiratory) irritant.

  • Wet Wipe Method: Cover the spill with a paper towel dampened with water or isopropyl alcohol.

  • Scoop: Scoop up the damp material to prevent dust generation.

  • Disposal: Place in a solid waste container labeled "Hazardous - Irritant."

Waste Disposal & Deactivation[2]

Disposal must follow the chemical nature of the pyrimidine ring (nitrogen heterocycle).

Waste StreamMethodRationale
Solid Waste High-Temperature Incineration Pyrimidines are stable rings; incineration ensures complete destruction of the biological activity.
Liquid Waste Organic Solvent Stream Do not pour down the drain.[5] Even if non-halogenated, it must go to organic waste to prevent water contamination.
Contaminated PPE Solid Hazardous Waste Gloves contaminated with the ester should be bagged and incinerated, not thrown in regular trash.

Emergency Response Pathways

In the event of exposure, immediate action mitigates long-term damage.

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Remove 1. Remove Contaminated Clothing/Gloves Skin->Remove Wash 2. Wash with Soap & Water (15 Minutes) Remove->Wash Medical Seek Medical Attention (Bring SDS) Wash->Medical Flush 1. Flush at Eyewash Station (15 Minutes - Hold Eyelids Open) Eye->Flush Flush->Medical

Figure 2: Emergency response workflow for skin and eye exposure.[1][2][6][7][8] Immediate dilution (washing) is critical.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (Analogous Hazards). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][9]

  • Gloves.com. (2023). Nitrile Gloves Chemical Resistance Guide (Esters). Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

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